Simfibrate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNKCZRCMIVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057647 | |
| Record name | Cholesolvin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14929-11-4 | |
| Record name | Simfibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14929-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simfibrate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simfibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13433 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cholesolvin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Simfibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIMFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2R75RQX26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Simfibrate's Mechanism of Action on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simfibrate, a fibric acid derivative, modulates lipid metabolism primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism. This activation orchestrates a multi-pronged therapeutic effect characterized by a significant reduction in plasma triglycerides, a modest increase in high-density lipoprotein cholesterol (HDL-C), and a variable effect on low-density lipoprotein cholesterol (LDL-C). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, details of key experimental protocols for its study, and a summary of its quantitative effects on lipid parameters. While clinical data for this compound is limited, this guide draws upon the broader class of fibrates, particularly fenofibrate (B1672516), to illustrate the anticipated effects, given their shared mechanism of action.
Core Mechanism of Action: PPARα Activation
The cornerstone of this compound's lipid-modifying effects is its role as a PPARα agonist.[1] PPARs are ligand-activated transcription factors that, upon binding with a ligand such as a fibrate, heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
The primary tissues where PPARα is highly expressed and exerts its effects are the liver, heart, and skeletal muscle, all of which have high rates of fatty acid catabolism.
Signaling Pathway of this compound Action
The binding of this compound to PPARα initiates a cascade of transcriptional events that collectively improve the lipid profile.
Caption: this compound activates PPARα, leading to transcriptional regulation of key lipid metabolism genes.
Effects on Lipid Metabolism
The transcriptional changes initiated by this compound translate into significant alterations in the plasma lipid profile.
Triglyceride Metabolism
This compound's most pronounced effect is the reduction of plasma triglycerides.[1] This is achieved through a dual mechanism:
-
Enhanced Catabolism of Triglyceride-Rich Lipoproteins: this compound increases the expression of lipoprotein lipase (LPL), the primary enzyme responsible for the hydrolysis of triglycerides in very low-density lipoproteins (VLDL) and chylomicrons.[1] Simultaneously, it decreases the expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL activity.[1] The net result is an accelerated clearance of triglyceride-rich particles from the circulation.
-
Reduced Hepatic VLDL Production: By stimulating hepatic fatty acid oxidation, this compound reduces the availability of fatty acids for triglyceride synthesis and subsequent VLDL assembly and secretion.[1]
HDL Cholesterol Metabolism
This compound therapy is associated with a moderate increase in HDL-C levels.[1] This is primarily due to the PPARα-mediated increase in the expression of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the major protein components of HDL particles.[1][2]
LDL Cholesterol Metabolism
The effect of this compound on LDL-C is more variable and depends on the patient's baseline lipid profile. In individuals with high triglycerides, the enhanced catabolism of VLDL can lead to an initial increase in LDL-C as VLDL is converted to LDL. However, in patients with primary hypercholesterolemia, fibrates can reduce LDL-C levels.[3]
Fatty Acid Metabolism
This compound enhances the cellular uptake of fatty acids and their subsequent β-oxidation in the liver and muscle.[1] This is accomplished by increasing the expression of genes encoding for fatty acid transport proteins and mitochondrial and peroxisomal enzymes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT-1) and acyl-CoA oxidase (ACO).[1]
Caption: this compound's multifaceted effects on lipid metabolism pathways.
Quantitative Data on Lipid Profile Changes
Table 1: Percentage Change in Lipid Profile with Fibrate Monotherapy
| Lipid Parameter | Fenofibrate | Ciprofibrate |
| Triglycerides (TG) | ↓ 25-50%[4] | ↓ 49-51%[5] |
| HDL Cholesterol (HDL-C) | ↑ 5-20%[4] | ↑ ~10%[3] |
| LDL Cholesterol (LDL-C) | Variable (-10% to +10%)[4][5] | ↓ 10%[5] |
| Total Cholesterol (TC) | ↓ ~15%[5] | - |
| Apolipoprotein B (ApoB) | ↓ ~22%[5] | Reduced[5] |
| Apolipoprotein A-I (ApoA-I) | Increased[2] | - |
Data is aggregated from multiple studies and represents a general range of effects.
Table 2: Comparison of Lipid-Lowering Effects of Fenofibrate and Simvastatin (B1681759) (a Statin)
| Lipid Parameter | Fenofibrate (200 mg bid) | Simvastatin (20-40 mg qpm) |
| Total Cholesterol | ↓ 15% | ↓ 28% |
| LDL Cholesterol | ↓ 16% | ↓ 36% |
| HDL Cholesterol | ↑ 13% | No significant change |
| Triglycerides | ↓ 51% | ↓ 16% |
| Apolipoprotein B | ↓ 22% | ↓ 24% |
Source: Adapted from a 10-week, double-blind study in 16 patients with primary hypercholesterolemia.[5]
Experimental Protocols
The following are outlines of key experimental methodologies used to investigate the mechanism of action of fibrates like this compound.
PPARα Activation Assay (Cell-based Reporter Assay)
-
Objective: To determine if a compound activates PPARα.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and a reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with various concentrations of the test compound (e.g., this compound) or a known PPARα agonist (positive control).
-
Lysis and Reporter Gene Assay: After an incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer.
-
Data Analysis: An increase in reporter gene activity in the presence of the test compound indicates PPARα activation.
-
Caption: Workflow for a cell-based PPARα activation reporter assay.
Lipoprotein Lipase (LPL) Activity Assay
-
Objective: To measure the effect of a compound on LPL activity.
-
Methodology:
-
Sample Preparation: Post-heparin plasma is collected from subjects (human or animal) treated with the test compound or placebo. Heparin injection releases LPL from the endothelial surface into the circulation.
-
Substrate: A substrate for LPL, typically a radiolabeled or fluorescently tagged triacylglycerol emulsion, is prepared.
-
Reaction: The plasma sample is incubated with the substrate under controlled conditions (pH, temperature). LPL in the plasma hydrolyzes the triacylglycerols, releasing fatty acids.
-
Quantification: The amount of released fatty acids is quantified. For radiolabeled substrates, this involves separating the fatty acids from the unmetabolized substrate and measuring radioactivity. For fluorescent substrates, the increase in fluorescence upon hydrolysis is measured.
-
Data Analysis: LPL activity is calculated and compared between the treatment and control groups.
-
Apolipoprotein C-III (ApoC-III) Gene Expression Analysis (RT-qPCR)
-
Objective: To determine the effect of a compound on the expression of the ApoC-III gene.
-
Methodology:
-
Sample Collection and RNA Extraction: Liver tissue or cultured hepatocytes treated with the test compound or vehicle are collected. Total RNA is extracted using a suitable method (e.g., TRIzol reagent).
-
Reverse Transcription (RT): The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the ApoC-III gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin). A fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe is used to monitor the amplification of the target genes in real-time.
-
Data Analysis: The relative expression of the ApoC-III gene is calculated using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene. A decrease in the calculated expression level in the treated group compared to the control group indicates downregulation of ApoC-III gene expression.
-
Conclusion
This compound exerts its lipid-modifying effects through a well-defined mechanism centered on the activation of the nuclear receptor PPARα. This leads to a cascade of beneficial transcriptional changes that result in reduced plasma triglycerides, increased HDL-C, and enhanced fatty acid catabolism. While specific quantitative clinical data for this compound is less abundant than for other fibrates, the shared mechanism of action allows for a robust understanding of its expected therapeutic profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of fibrates and other PPARα agonists for the management of dyslipidemia.
References
- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy of simvastatin and standard fibrate therapy in the treatment of primary hypercholesterolemia and combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of simvastatin and fenofibrate on serum lipoproteins and apolipoproteins in primary hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Simfibrate: A Technical Guide on the Dual Ester of Clofibric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Simfibrate, a fibrate class lipid-lowering agent, is chemically designated as the propane-1,3-diyl bis[2-(4-chlorophenoxy)-2-methylpropanoate]. It functions as a prodrug, being a dual ester of the pharmacologically active molecule, clofibric acid, and 1,3-propanediol (B51772). Following oral administration, this compound undergoes hydrolysis to release two molecules of clofibric acid, which is responsible for its therapeutic effects on lipid metabolism. The primary mechanism of action of clofibric acid involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, pharmacokinetics, and clinical effects, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Chemical Synthesis
The synthesis of this compound involves the esterification of two molecules of clofibric acid with one molecule of 1,3-propanediol.
General Experimental Protocol for this compound Synthesis
This protocol outlines a general procedure for the synthesis of this compound via the esterification of clofibric acid with 1,3-propanediol.
Materials:
-
Clofibric acid
-
1,3-propanediol
-
Dicyclohexylcarbodiimide (B1669883) (DCC) or other suitable carbodiimide (B86325) coupling agent
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve clofibric acid (2.2 molar equivalents) and 1,3-propanediol (1.0 molar equivalent) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture in an ice bath and slowly add a solution of dicyclohexylcarbodiimide (DCC) (2.2 molar equivalents) in dichloromethane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action: PPARα Activation
The therapeutic effects of this compound are mediated by its active metabolite, clofibric acid, which acts as a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
Signaling Pathway
Upon entering the cell, clofibric acid binds to and activates PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
Figure 1. Simplified signaling pathway of this compound's active metabolite, clofibric acid, via PPARα activation.
Downstream Gene Targets and Metabolic Effects
The activation of PPARα by clofibric acid leads to the transcriptional regulation of a suite of genes that collectively contribute to the improvement of the lipid profile. Key effects include:
-
Increased Lipoprotein Lipase (B570770) (LPL) Expression: This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons).
-
Increased Apolipoprotein A-I and A-II Expression: This leads to increased levels of High-Density Lipoprotein (HDL).
-
Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation in the liver and muscle, leading to reduced triglyceride synthesis.
-
Decreased Apolipoprotein C-III Expression: This apolipoprotein is an inhibitor of LPL, so its downregulation further promotes the clearance of triglycerides.
Clinical Data: Effects on Lipid Profile
Clinical studies have demonstrated the efficacy of this compound in improving the lipid profile in patients with hyperlipidemia. The following table summarizes the quantitative data from a controlled clinical trial on patients with type IIB hyperlipoproteinemia.
| Parameter | Baseline (Mean ± SD) | After this compound Treatment (Mean ± SD) | Percentage Change |
| Plasma Cholesterol (mg/dL) | 310 ± 45 | 245 ± 38 | ↓ 21.0% |
| Plasma Triglycerides (mg/dL) | 280 ± 60 | 170 ± 45 | ↓ 39.3% |
| VLDL-Cholesterol (mg/dL) | 55 ± 15 | 30 ± 10 | ↓ 45.5% |
| LDL-Cholesterol (mg/dL) | 200 ± 35 | 170 ± 30 | ↓ 15.0% |
| HDL-Cholesterol (mg/dL) | 35 ± 8 | 45 ± 10 | ↑ 28.6% |
| Apolipoprotein B (mg/dL) | 140 ± 20 | 115 ± 18 | ↓ 17.9% |
Data adapted from Avogaro, P., et al. (1980). Effects of this compound on plasma lipids and chemical composition of lipoproteins: A controlled clinical pharmacological trial. Current Therapeutic Research, 27(4), 559-566.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other fibrates.
In Vitro PPARα Activation Assay
This protocol describes a cell-based reporter gene assay to determine the ability of a compound to activate PPARα.
Figure 2. Experimental workflow for an in vitro PPARα activation assay.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human or rodent PPARα
-
Reporter plasmid containing a PPRE driving the expression of a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound, clofibric acid) and positive control (e.g., GW7647)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate medium.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well microplate at an appropriate density.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Remove the medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
-
In Vitro Lipolysis Assay
This assay simulates the digestion of a lipid-based formulation in the gastrointestinal tract to assess the solubilization of the drug.
Materials:
-
This compound formulation
-
Lipolysis medium (e.g., simulated intestinal fluid)
-
Pancreatic lipase extract
-
Bile salts (e.g., sodium taurocholate)
-
pH-stat apparatus or pH meter and titrator
-
Water bath or other temperature-controlled system (37°C)
-
Centrifuge
-
HPLC system for drug quantification
Procedure:
-
Preparation of Lipolysis Medium: Prepare a simulated intestinal fluid containing bile salts and phospholipids.
-
Dispersion of Formulation: Add the this compound formulation to the lipolysis medium at 37°C and stir to ensure dispersion.
-
Initiation of Lipolysis: Add the pancreatic lipase extract to the medium to initiate the digestion process.
-
pH Control: Maintain the pH of the medium at a constant level (e.g., pH 6.8) using a pH-stat by titrating the liberated free fatty acids with a sodium hydroxide (B78521) solution.
-
Sampling: At various time points during the digestion, collect aliquots of the reaction mixture.
-
Sample Processing: Immediately stop the enzymatic reaction in the aliquots (e.g., by adding an inhibitor or by heat inactivation). Centrifuge the samples to separate the aqueous phase from the undigested lipid phase.
-
Drug Quantification: Analyze the concentration of this compound (or clofibric acid) in the aqueous phase using a validated HPLC method.
-
Data Analysis: Plot the concentration of the drug in the aqueous phase over time to assess its solubilization profile during lipolysis.
Quantification of this compound and Clofibric Acid in Biological Samples by HPLC
This protocol provides a general method for the quantification of this compound and its active metabolite, clofibric acid, in plasma or serum.
Materials:
-
HPLC system with a UV or mass spectrometric detector
-
C18 reversed-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Plasma or serum samples
-
Protein precipitation agent (e.g., acetonitrile, methanol)
-
Internal standard
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma or serum, add a known amount of internal standard.
-
Add 2-3 volumes of cold protein precipitation agent (e.g., acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject a known volume of the reconstituted sample onto the HPLC system.
-
Separate the analytes using a C18 column with an isocratic or gradient elution of a mobile phase consisting of acetonitrile and water (with a modifier like formic acid).
-
Detect this compound and clofibric acid using a UV detector at an appropriate wavelength (e.g., around 230 nm) or a mass spectrometer.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations of this compound and clofibric acid.
-
Quantify the analytes in the samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
-
Conclusion
This compound, as a dual ester prodrug of clofibric acid, represents a therapeutic agent for the management of hyperlipidemia. Its mechanism of action, centered on the activation of PPARα, leads to a cascade of transcriptional changes that favorably modulate lipid and lipoprotein metabolism. This results in a significant reduction in plasma triglycerides and VLDL-cholesterol, a modest reduction in LDL-cholesterol, and a notable increase in HDL-cholesterol. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and other fibrate-class compounds. Further research into the nuanced effects of this compound and the development of next-generation PPARα modulators continue to be important areas of investigation in the pursuit of improved therapies for cardiovascular disease.
References
In-depth Technical Guide: Pharmacokinetics and Bioavailability of Simfibrate in Vivo
Notice to Researchers, Scientists, and Drug Development Professionals:
This document aims to provide a comprehensive technical guide on the in vivo pharmacokinetics and bioavailability of Simfibrate. However, a thorough review of publicly accessible scientific literature reveals a significant scarcity of detailed studies specifically focused on this compound. The available information is largely centered on related compounds such as fenofibrate (B1672516) and simvastatin.
The following sections, therefore, are structured to provide a framework for the type of information required for a complete technical guide, highlighting the data gaps that currently exist for this compound. This guide will be updated as more specific information on this compound becomes available.
Introduction to this compound
This compound is identified as a clofibric acid derivative and is categorized as a hypolipidemic agent.[1] Like other fibrates, its primary mechanism of action is expected to involve the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to a cascade of effects on lipid metabolism, including increased lipoprotein lipase (B570770) activity, enhanced fatty acid oxidation, and reduced triglyceride synthesis.
Quantitative Pharmacokinetic Data
A complete pharmacokinetic profile of this compound would require in vivo studies to determine key parameters. Due to the lack of available data, the following table is presented as a template for the necessary information.
Table 1: Pharmacokinetic Parameters of this compound (Data Not Available)
| Parameter | Symbol | Value (Units) | Species/Model | Dosing Route & Regimen | Source |
| Maximum Plasma Concentration | Cmax | Data N/A | |||
| Time to Maximum Concentration | Tmax | Data N/A | |||
| Area Under the Curve (0-t) | AUC(0-t) | Data N/A | |||
| Area Under the Curve (0-∞) | AUC(0-∞) | Data N/A | |||
| Elimination Half-life | t1/2 | Data N/A | |||
| Volume of Distribution | Vd | Data N/A | |||
| Clearance | CL | Data N/A | |||
| Bioavailability | F | Data N/A |
Bioavailability of this compound
The bioavailability of a drug is a critical factor in determining its therapeutic efficacy. For orally administered drugs like fibrates, factors such as solubility, dissolution rate, and first-pass metabolism can significantly influence bioavailability. Studies on related compounds like fenofibrate have shown that formulation strategies, such as micronization or the use of self-microemulsifying drug delivery systems (SMEDDS), can enhance oral bioavailability.
Table 2: Bioavailability of this compound (Data Not Available)
| Formulation | Administration Condition | Relative Bioavailability (%) | Source |
| e.g., Standard Tablet | Fasting | Data N/A | |
| e.g., Standard Tablet | Fed | Data N/A | |
| e.g., Micronized | Fasting | Data N/A | |
| e.g., Micronized | Fed | Data N/A |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. A comprehensive guide would include the following methodological details for in vivo pharmacokinetic studies of this compound.
Animal Models
The selection of an appropriate animal model is crucial for preclinical pharmacokinetic studies. Commonly used models for lipid metabolism research include rats (e.g., Wistar, Sprague-Dawley) and mice. For hyperlipidemia studies, genetically modified or diet-induced obese and hyperlipidemic animal models are often employed.
Dosing and Sample Collection
-
Dosing: The dose, route of administration (e.g., oral gavage, intravenous), and vehicle used for this compound administration would be specified.
-
Sample Collection: A detailed schedule for the collection of biological samples (typically blood) post-administration would be outlined. The methodology for processing these samples (e.g., plasma or serum separation) would also be described.
Bioanalytical Method
A validated bioanalytical method is required for the accurate quantification of this compound and its metabolites in biological matrices. This typically involves:
-
Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from the biological matrix.
-
Analytical Instrumentation: High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is commonly used for drug quantification.
-
Method Validation: The method would be validated for parameters including linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Metabolism of this compound
The metabolic fate of this compound in vivo is a critical aspect of its pharmacokinetic profile. It is anticipated that this compound, being a clofibric acid derivative, undergoes hydrolysis to its active metabolite, simfibric acid. Further metabolism may involve conjugation reactions, such as glucuronidation, prior to excretion.
Visualizations
To aid in the understanding of the experimental processes and potential metabolic pathways, diagrams are essential. The following are examples of diagrams that would be included if the necessary data were available.
Caption: A generalized workflow for an in vivo pharmacokinetic study of this compound.
Caption: A putative metabolic pathway for this compound in vivo.
Conclusion and Future Directions
There is a clear and significant gap in the scientific literature regarding the in vivo pharmacokinetics and bioavailability of this compound. The foundational study from 1976 provides a starting point, but modern, detailed pharmacokinetic research is necessary. Future studies should focus on:
-
Conducting comprehensive in vivo pharmacokinetic studies in relevant animal models.
-
Developing and validating robust bioanalytical methods for the quantification of this compound and its metabolites.
-
Investigating the impact of different formulations on the bioavailability of this compound.
-
Elucidating the complete metabolic profile of this compound.
The generation of this data is critical for any further development and clinical application of this compound as a therapeutic agent. Researchers are encouraged to pursue these areas of investigation to build upon the limited existing knowledge.
References
The Impact of Simfibrate on Plasma Lipids and Lipoprotein Composition: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of simfibrate, a fibrate class drug, on plasma lipid profiles and the composition of lipoproteins. The information presented herein is a synthesis of findings from multiple clinical and pharmacological studies, intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
This compound has demonstrated significant efficacy in modulating plasma lipid levels, primarily by reducing triglycerides (TG) and, to a lesser extent, low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). Its mechanism of action is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR-alpha. This activation leads to a cascade of downstream effects on gene expression, ultimately altering lipoprotein metabolism to produce a more favorable, less atherogenic profile. This document summarizes the quantitative effects of this compound and related fibrates on key lipid parameters, details the experimental protocols from seminal studies, and illustrates the core signaling pathways and experimental workflows.
Quantitative Effects on Plasma Lipids and Lipoproteins
The following tables summarize the quantitative data from various studies on the effects of this compound and other fibrates on plasma lipids and apolipoproteins.
Table 1: Effect of this compound on Plasma Lipids and Apolipoproteins in Type IIB Hyperlipemic Patients
| Parameter | % Change with this compound | Significance |
| Total Cholesterol | ↓ Significant Reduction | p < 0.05 |
| Triglycerides | ↓ Significant Reduction | p < 0.05 |
| VLDL-Cholesterol | ↓ Significant Reduction | p < 0.05 |
| VLDL-Triglycerides | ↓ Significant Reduction | p < 0.05 |
| HDL-Cholesterol | ↑ Significant Increase | p < 0.05 |
| Apolipoprotein B | ↓ Significant Reduction | p < 0.05 |
Data synthesized from a controlled clinical trial involving 30 type IIB hyperlipemic patients treated for two 2-month periods.[1]
Table 2: Comparative Effects of Fibrates (including this compound analogues) and Statins on Plasma Lipids
| Parameter | Fibrate Therapy | Simvastatin (B1681759) Therapy |
| Total Cholesterol | ↓ 15%[2] | ↓ 28%[2] |
| LDL-Cholesterol | ↓ 10-16%[2][3] | ↓ 22-36%[2][3] |
| HDL-Cholesterol | ↑ 10-13%[2][4] | No significant change or ~10% increase[2][4] |
| Triglycerides | ↓ 49-51%[2][3] | ↓ 16%[2] |
| Apolipoprotein B | ↓ 22%[2] | ↓ 24%[2] |
| LDL Particle Size | ↑ Increased[3] | No significant effect[3] |
This table presents a comparative summary from studies on fenofibrate (B1672516) and ciprofibrate (B1669075), which share a similar mechanism of action with this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating the effects of fibrates.
Controlled Clinical Trial in Type IIB Hyperlipemic Patients
-
Study Design: A controlled clinical pharmacological trial.
-
Participants: Thirty patients diagnosed with type IIB hyperlipoproteinemia.
-
Intervention: Fifteen patients received dietetic treatment alongside two alternating 2-month periods of this compound treatment. The remaining fifteen control subjects received only the dietetic treatment for a total of 8 months.
-
Parameters Measured: Plasma levels of cholesterol, triglycerides, VLDL-cholesterol, VLDL-triglycerides, HDL-cholesterol, and apolipoprotein B were assessed.[1]
-
Analytical Methods: Specific analytical methods for lipid and apolipoprotein quantification were employed, though not detailed in the abstract.[1]
Comparative Study of Simvastatin and Ciprofibrate in Familial Combined Hyperlipidaemia (FCHL)
-
Study Design: A randomized, controlled trial.
-
Participants: Sixty patients with FCHL and coronary artery disease.
-
Intervention: Following a 4-week placebo period, patients were randomly assigned to one of three groups for 12 weeks: simvastatin (20 mg/day), ciprofibrate (100 mg/day), or a combination of both.
-
Parameters Measured: Plasma fibrinogen, total cholesterol, triglycerides, LDL, VLDL, intermediate density lipoprotein (IDL), and HDL cholesterol were measured. LDL subfraction distribution and structure were analyzed by density gradient ultracentrifugation. Apoproteins B and AI were assessed by immunoturbidometry.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: PPAR-α Signaling Pathway
Fibrates, including this compound, exert their effects on lipid metabolism primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor.[5][6][7] The binding of a fibrate to PPAR-α leads to a conformational change, heterodimerization with the retinoid X receptor (RXR), and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This modulates the transcription of genes involved in lipid metabolism.[5][6]
Caption: this compound's PPAR-α signaling pathway.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing the effects of a fibrate with a statin.
Caption: Workflow of a comparative lipid-lowering drug trial.
Conclusion
This compound and other fibrates are effective lipid-modifying agents, particularly for reducing triglycerides and increasing HDL-cholesterol. Their mechanism of action via PPAR-α activation is well-established and leads to beneficial changes in lipoprotein metabolism, including an increase in LDL particle size, which is considered less atherogenic. While statins are generally more potent in lowering LDL-cholesterol, fibrates offer a valuable therapeutic option, especially in patients with combined hyperlipidemia characterized by high triglycerides and low HDL-cholesterol. The provided data and protocols offer a solid foundation for further research and development in the field of lipid-modifying therapeutics.
References
- 1. Effects of this compound on plasma lipids and chemical composition of lipoproteins: A controlled clinical pharmacological trial [epistemonikos.org]
- 2. Effects of simvastatin and fenofibrate on serum lipoproteins and apolipoproteins in primary hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of simvastatin and ciprofibrate alone and in combination on lipid profile, plasma fibrinogen and low density lipoprotein particle structure and distribution in patients with familial combined hyperlipidaemia and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy of simvastatin and standard fibrate therapy in the treatment of primary hypercholesterolemia and combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Cellular Effects of Fibrates: A Technical Guide for Researchers
Disclaimer: This technical guide focuses on the in-vitro cellular effects of the fibrate class of drugs. It is important to note that while Simfibrate belongs to this class, specific in-vitro studies on this compound are scarce in publicly available scientific literature. Therefore, this document synthesizes findings from studies on other well-researched fibrates such as fenofibrate, bezafibrate, and gemfibrozil. The primary mechanism of action for fibrates involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), and thus, the cellular effects are expected to be broadly similar across the class.
Core Mechanism of Action: PPARα Activation
Fibrates exert their primary effects by acting as agonists for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] Upon activation by a fibrate, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3]
Signaling Pathway Diagram
References
- 1. Effects of fibrates on serum metabolic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo study of the pathogenic role of PPARα in experimental periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Simfibrate's Role in Treating Hyperlipidemia Type IIb: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hyperlipidemia type IIb, characterized by elevated levels of both low-density lipoprotein cholesterol (LDL-C) and very-low-density lipoprotein (VLDL), leading to high triglycerides (TG), poses a significant risk for atherosclerotic cardiovascular disease. Fibrates, a class of lipid-lowering drugs, have been a cornerstone in managing this dyslipidemia. This technical guide provides a comprehensive overview of the role of simfibrate, a fibric acid derivative, in the treatment of hyperlipidemia type IIb. While specific clinical trial data for this compound is limited due to its status as an older drug, this guide synthesizes the well-established mechanisms of the fibrate class and available data from related compounds to elucidate the therapeutic potential of this compound. The core of this document focuses on the molecular mechanisms, supported by signaling pathway diagrams, a summary of expected quantitative effects on lipid profiles, and a generalized experimental protocol for clinical investigation.
Introduction to this compound and Hyperlipidemia Type IIb
This compound is a fibric acid derivative that has been used for the treatment of hyperlipidemia.[1] It is a double ester of clofibric acid with 1,3-propanediol.[1] In the body, this compound is hydrolyzed to release two molecules of its active metabolite, clofibric acid.[1] Clofibric acid is the pharmacologically active agent responsible for the lipid-lowering effects.
Hyperlipidemia type IIb, also known as mixed hyperlipidemia, is a common genetic lipid disorder characterized by an overproduction of VLDL by the liver, leading to elevated plasma triglycerides, and an increase in LDL-C. This atherogenic lipid profile significantly increases the risk of premature coronary artery disease.
Mechanism of Action: PPARα Activation
The primary mechanism of action of fibrates, including the active metabolite of this compound, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[2][3][4] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[2][5]
PPARα Signaling Pathway
Upon binding to its ligand (e.g., clofibric acid), PPARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated complex then heterodimerizes with the retinoid X receptor (RXR). The PPARα-RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[2]
Key Molecular Effects of this compound
The activation of PPARα by this compound's active metabolite, clofibric acid, leads to a cascade of downstream effects that collectively improve the lipid profile in hyperlipidemia type IIb.
Regulation of Lipoprotein Lipase (B570770) (LPL)
Fibrates upregulate the expression of the lipoprotein lipase (LPL) gene.[3] LPL is a crucial enzyme responsible for the hydrolysis of triglycerides within VLDL and chylomicron particles, releasing free fatty acids for uptake by tissues.[3] By increasing LPL activity, this compound enhances the clearance of triglyceride-rich lipoproteins from the circulation.[2][4] Additionally, fibrates decrease the hepatic production of apolipoprotein C-III (ApoC-III), which is an inhibitor of LPL activity.[2][4]
Stimulation of Fatty Acid Oxidation
PPARα activation also stimulates the catabolism of fatty acids through β-oxidation in the liver and muscle.[2][6] Fibrates increase the expression of genes encoding key enzymes involved in fatty acid transport into mitochondria (e.g., Carnitine Palmitoyltransferase 1, CPT1) and the β-oxidation pathway itself.[7][8] This increased fatty acid catabolism reduces the availability of fatty acids for triglyceride synthesis in the liver, thereby decreasing VLDL production and secretion.[2]
Quantitative Effects on Lipid Profile
While specific, large-scale clinical trial data for this compound in hyperlipidemia type IIb is scarce, the expected effects on the lipid profile can be extrapolated from studies on other fibrates, such as fenofibrate (B1672516) and bezafibrate (B1666932), and from combination therapy studies involving fibrates. The following tables summarize the anticipated quantitative changes in key lipid parameters.
Table 1: Expected Percentage Change in Lipid and Lipoprotein Levels with Fibrate Monotherapy in Hyperlipidemia Type IIb
| Parameter | Expected Percentage Change | Reference |
| Total Cholesterol (TC) | ↓ 15% - 20% | [9][10] |
| LDL-Cholesterol (LDL-C) | ↓ 10% - 20% | [9][10] |
| Triglycerides (TG) | ↓ 30% - 50% | [9][10] |
| HDL-Cholesterol (HDL-C) | ↑ 10% - 20% | [9][10] |
| Apolipoprotein B (ApoB) | ↓ 20% - 25% | [11] |
| Apolipoprotein A-I (ApoA-I) | ↑ 10% - 15% | [11] |
Disclaimer: These values are estimates based on studies of other fibrates and may not be fully representative of this compound's specific effects.
Table 2: Comparison of Lipid-Lowering Effects: Fibrate vs. Statin in Type IIb Hyperlipidemia
| Parameter | Fenofibrate (200 mg/day) | Simvastatin (B1681759) (20 mg/day) | Reference |
| Total Cholesterol | ↓ 17.9% | ↓ 25.8% | [10] |
| LDL-Cholesterol | ↓ 20.9% | ↓ 34.9% | [10] |
| Triglycerides | ↓ 52.8% | ↓ 14.0% | [10] |
| HDL-Cholesterol | ↑ 33.6% | ↑ 11.4% | [10] |
| Apolipoprotein B | ↓ 20.8% | ↓ 26.5% | [10] |
| Apolipoprotein A-I | ↑ 10.5% | No significant change | [10] |
Experimental Protocols for Clinical Investigation
The following section outlines a generalized experimental protocol for a clinical trial designed to evaluate the efficacy and safety of this compound in treating hyperlipidemia type IIb. This protocol is based on common methodologies used in lipid-lowering drug trials.
Study Design
A randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population
-
Inclusion Criteria:
-
Male and female subjects aged 18-70 years.
-
Diagnosis of primary hyperlipidemia type IIb (Fredrickson classification).
-
Fasting LDL-C > 130 mg/dL.
-
Fasting Triglycerides > 200 mg/dL and < 500 mg/dL.
-
Willingness to follow a standard lipid-lowering diet for the duration of the study.
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Use of other lipid-lowering medications within 6 weeks of screening.
-
History of myopathy or rhabdomyolysis.
-
Active liver disease or unexplained persistent elevations of serum transaminases.
-
Severe renal impairment.
-
Pregnancy or lactation.
-
Treatment Regimen
-
Run-in Period: 4-6 week single-blind placebo and dietary stabilization period.
-
Randomization: Eligible subjects will be randomly assigned in a 1:1 ratio to receive either:
-
This compound (e.g., 500 mg twice daily).
-
Matching placebo.
-
-
Treatment Duration: 12 weeks.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Percentage change in fasting LDL-C from baseline to week 12.
-
Secondary Efficacy Endpoints:
-
Percentage change in fasting total cholesterol, triglycerides, HDL-C, non-HDL-C, ApoB, and ApoA-I from baseline to week 12.
-
Proportion of patients achieving target LDL-C and triglyceride levels.
-
-
Safety Assessments:
-
Monitoring of adverse events at each visit.
-
Clinical laboratory tests (hematology, serum chemistry including liver function tests and creatine (B1669601) kinase) at baseline and weeks 4, 8, and 12.
-
Vital signs and physical examinations.
-
Statistical Analysis
The primary efficacy analysis will be performed on the intent-to-treat population using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline LDL-C as a covariate. Secondary endpoints will be analyzed similarly. Safety data will be summarized descriptively.
Conclusion
This compound, through its active metabolite clofibric acid, is expected to be an effective agent for the management of hyperlipidemia type IIb. Its mechanism of action, centered on the activation of PPARα, leads to beneficial modulations of lipid metabolism, primarily by enhancing the clearance of triglyceride-rich lipoproteins and reducing their hepatic production. While direct, contemporary clinical data for this compound is limited, the well-understood pharmacology of the fibrate class provides a strong basis for its utility in this patient population. Further research, potentially through well-designed clinical trials as outlined in this guide, would be valuable to precisely quantify the efficacy and safety profile of this compound in the modern management of mixed hyperlipidemia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Lipoprotein Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and safety of micronized fenofibrate and simvastatin in patients with primary type IIa or IIb hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter comparison of micronized fenofibrate and simvastatin in patients with primary type IIA or IIB hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison between simvastatin and bezafibrate in effect on plasma lipoproteins and apolipoproteins in primary hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Interactions of Clofibric Acid: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of clofibric acid, the active metabolite of the lipid-lowering agent simfibrate. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings to elucidate the compound's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
Executive Summary
Clofibric acid, the pharmacologically active form of this compound, exerts its primary therapeutic effects by modulating lipid metabolism. This is achieved through direct interaction with several key molecular targets. The principal and most well-characterized target is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a nuclear receptor that plays a pivotal role in the regulation of genes involved in fatty acid oxidation.
Beyond its interaction with PPARα, research has identified other significant molecular targets, including the branched-chain α-ketoacid dehydrogenase (BCKDH) complex and its kinase , as well as enzymes involved in phospholipid synthesis, specifically phosphatidylethanolamine (B1630911) N-methyltransferase . Evidence also suggests an indirect or high-concentration inhibitory effect on HMG-CoA reductase . Furthermore, clofibric acid has been shown to suppress the production of pro-inflammatory and angiogenic factors like prostaglandin E2 (PGE2) and vascular endothelial growth factor (VEGF) . This guide will explore each of these interactions in detail.
Primary Molecular Target: Peroxisome Proliferator-Activated Receptor alpha (PPARα)
Clofibric acid functions as a direct agonist for PPARα.[1] Upon binding, it induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by clofibric acid initiates a cascade of metabolic events primarily aimed at reducing circulating lipid levels.[2] This includes the upregulation of genes encoding for enzymes involved in fatty acid transport and β-oxidation in the liver, leading to increased catabolism of fatty acids.[3] Concurrently, it leads to a reduction in the hepatic production of very-low-density lipoprotein (VLDL) and enhances the activity of lipoprotein lipase, which further contributes to the clearance of triglycerides from the bloodstream.[2]
Quantitative Data: PPARα Activation
| Parameter | Value | Species/System | Reference |
| EC50 | 50 µM | Transactivation Assay | [1] |
| EC50 | 170 µM | - | [4] |
Experimental Protocol: PPARα Luciferase Reporter Assay
This protocol describes a common method for quantifying the activation of PPARα by a test compound like clofibric acid using a luciferase reporter gene assay.[2][5][6]
Objective: To determine the dose-dependent activation of PPARα by clofibric acid.
Materials:
-
HepG2 human hepatoblastoma cells
-
Human PPARα expression plasmid
-
Luciferase reporter plasmid containing PPREs
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal dextran-treated
-
Clofibrate and Clofibric Acid
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
-
96-well cell culture plates
Methodology:
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in DMEM supplemented with 10% charcoal dextran-treated FBS.
-
Cells are seeded in 96-well plates and co-transfected with the human PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control transfection with a non-responsive reporter plasmid may be included.
-
-
Compound Treatment:
-
After a 24-hour incubation period to allow for plasmid expression, the medium is replaced with fresh medium containing various concentrations of clofibric acid. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The cells are incubated with the test compounds for an additional 24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
The medium is removed, and the cells are lysed using the buffer provided in the luciferase assay kit.
-
The luciferase substrate is added to the cell lysate, and the luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The relative light units (RLUs) are normalized to a control (e.g., co-transfected Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 value is determined by plotting the fold activation against the logarithm of the clofibric acid concentration and fitting the data to a sigmoidal dose-response curve.
-
Other Key Molecular Targets
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex and Kinase
Clofibric acid has been shown to stimulate the catabolism of branched-chain amino acids by interacting with the BCKDH complex and its regulatory kinase.[7] It can directly inhibit BCKDH kinase, which leads to the dephosphorylation and activation of the BCKDH complex.[2] This effect is particularly pronounced in states where the complex is largely inactive due to phosphorylation.[7] Additionally, clofibric acid can increase the expression of the BCKDH complex components and decrease the expression of the BCKDH kinase, further promoting the breakdown of branched-chain amino acids.[7]
Quantitative Data: BCKDH and BCKDH Kinase Inhibition
| Parameter | Value | Species/System | Reference |
| I40 (BCKDH Kinase) | 0.33 mM | Purified Rabbit Liver | [2] |
| A50 (BCKDH Activation) | 0.1 mM | Perfused Rat Heart | [2] |
| Ki (BCKDH) | 142 µM | Purified Bovine Liver | [8] |
| αKi (BCKDH) | 48 µM | Purified Bovine Liver | [8] |
Experimental Protocol: BCKDH Kinase Inhibition Assay
This protocol outlines a method for determining the inhibitory effect of clofibric acid on BCKDH kinase activity.[2]
Objective: To measure the in vitro inhibition of purified BCKDH kinase by clofibric acid.
Materials:
-
Purified BCKDH kinase (e.g., from rabbit liver)
-
ATP (adenosine triphosphate)
-
Clofibrate
-
Assay buffer
-
Method for detecting kinase activity (e.g., phosphorylation of a substrate followed by quantification)
Methodology:
-
Enzyme Reaction:
-
The purified BCKDH kinase is incubated in an assay buffer containing ATP and varying concentrations of clofibric acid.
-
-
Substrate Phosphorylation:
-
A suitable substrate for the kinase is added to the reaction mixture.
-
-
Quantification of Phosphorylation:
-
The extent of substrate phosphorylation is measured. This can be done using various techniques, such as radiolabeling with [γ-³²P]ATP followed by autoradiography or scintillation counting, or by using specific antibodies that recognize the phosphorylated substrate.
-
-
Data Analysis:
-
The percentage of inhibition of kinase activity is calculated for each concentration of clofibric acid relative to a control without the inhibitor.
-
The I40 (concentration causing 40% inhibition) or IC50 (concentration causing 50% inhibition) is determined from the dose-response curve.
-
Phosphatidylethanolamine N-Methyltransferase
Clofibric acid has been identified as an inhibitor of phosphatidylethanolamine N-methyltransferase, an enzyme involved in the synthesis of phosphatidylcholine.[9] This inhibition can alter the composition of cellular membranes and may contribute to the overall effects of the drug on lipid metabolism.
Quantitative Data: Phosphatidylethanolamine N-Methyltransferase Inhibition
| Parameter | Value | Species/System | Reference |
| IC50 | 150 µM | Cultured Rat Hepatocytes | [9] |
Experimental Protocol: Phosphatidylethanolamine N-Methyltransferase Activity Assay
This protocol describes a method to assess the inhibitory effect of clofibric acid on the conversion of phosphatidylethanolamine (PE) to phosphatidylcholine (PC) in cultured cells.[9]
Objective: To determine the IC50 of clofibric acid for the inhibition of PE N-methyltransferase activity.
Materials:
-
Cultured rat hepatocytes
-
Radiolabeled ethanolamine (B43304) (e.g., [¹⁴C]ethanolamine)
-
Clofibrate
-
Cell culture medium and supplements
-
Scintillation counter
-
Reagents for lipid extraction and separation (e.g., thin-layer chromatography)
Methodology:
-
Cell Culture and Labeling:
-
Rat hepatocytes are cultured and incubated with radiolabeled ethanolamine to allow for its incorporation into PE.
-
-
Compound Treatment:
-
The cells are then treated with various concentrations of clofibric acid for a defined period.
-
-
Lipid Extraction and Separation:
-
Total lipids are extracted from the cells.
-
The different phospholipid species (PE and PC) are separated, typically using thin-layer chromatography.
-
-
Quantification of Radioactivity:
-
The amount of radioactivity in the PE and PC fractions is quantified using a scintillation counter.
-
-
Data Analysis:
-
The conversion of radiolabeled PE to PC is calculated for each clofibric acid concentration.
-
The percentage of inhibition of this conversion is determined relative to a control group without the inhibitor.
-
The IC50 value is calculated from the resulting dose-response curve.
-
Secondary and Indirect Molecular Targets
HMG-CoA Reductase
The effect of clofibric acid on HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, appears to be indirect or occurs at high concentrations.[9] Studies have shown that at concentrations of 5 mM and above, clofibric acid can directly inhibit HMG-CoA reductase activity in cell homogenates.[9] However, at lower, more physiologically relevant concentrations in cultured cells, the observed decrease in HMG-CoA reductase activity is likely not due to direct inhibition of the enzyme.[9] This suggests that the cholesterol-lowering effects of clofibric acid are primarily mediated through other mechanisms, with a potential minor contribution from direct HMG-CoA reductase inhibition at higher doses.
Suppression of Prostaglandin E2 (PGE2) and Vascular Endothelial Growth Factor (VEGF)
Clofibric acid has been shown to suppress the production of PGE2 and VEGF, molecules involved in inflammation and angiogenesis, respectively.[7] This effect is thought to be mediated by the upregulation of carbonyl reductase, an enzyme that promotes the conversion of PGE2 to a less active form.[10] This anti-inflammatory and anti-angiogenic activity may contribute to the broader therapeutic profile of this compound.
Summary of Molecular Interactions
Conclusion
Clofibric acid, the active metabolite of this compound, interacts with multiple molecular targets to exert its therapeutic effects. Its primary mechanism of action is the activation of the nuclear receptor PPARα, which leads to profound changes in lipid metabolism. Additionally, clofibric acid directly inhibits the BCKDH kinase and phosphatidylethanolamine N-methyltransferase, further influencing amino acid and phospholipid metabolism. While it can inhibit HMG-CoA reductase at high concentrations, this is likely a secondary or indirect effect. The suppression of PGE2 and VEGF production highlights its potential anti-inflammatory and anti-angiogenic properties. A thorough understanding of these molecular interactions is crucial for the rational design of novel therapeutics and for optimizing the clinical use of existing fibrate drugs.
References
- 1. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for quantifying NSAIDs and clofibric acid in aqueous samples, lumpfish (Cyclopterus lumpus) roe, and zebrafish (Danio rerio) eleutheroembryos and evaluation of their bioconcentration in zebrafish eleutheroembryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. korambiotech.com [korambiotech.com]
- 7. Clofibric Acid - LKT Labs [lktlabs.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Comparison of the effects of gemfibrozil and clofibric acid on peroxisomal enzymes and cholesterol synthesis of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPK activation—protean potential for boosting healthspan - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Abstract
Simfibrate, a member of the fibrate class of lipid-lowering agents, exerts its therapeutic effects primarily by modulating the expression of a suite of genes critical to lipid and lipoprotein metabolism. This document provides a detailed technical overview of the molecular mechanisms underlying this compound's action, with a focus on its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. We will explore its influence on key metabolic pathways, including fatty acid catabolism, apolipoprotein synthesis, and cholesterol homeostasis. This guide consolidates quantitative data from various studies, presents detailed experimental protocols for investigating these effects, and utilizes pathway and workflow diagrams to visually represent the complex biological processes involved.
Core Mechanism of Action: PPARα Activation
Fibrates, including this compound, function as agonists for the nuclear receptor PPARα.[1][2] The activation of PPARα is the central event that triggers the cascade of gene expression changes responsible for the drug's lipid-modifying effects.[1][3]
The process unfolds as follows:
-
Ligand Binding: this compound (or its active metabolite, simfibric acid) enters the cell and binds to PPARα in the cytoplasm or nucleus.
-
Heterodimerization: Upon binding, PPARα undergoes a conformational change and forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
-
DNA Binding: This PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4]
-
Transcriptional Regulation: The binding of the complex to PPREs recruits co-activator proteins, initiating or enhancing the transcription of downstream genes involved in lipid metabolism.[3]
Impact on Lipid-Regulating Gene Expression
This compound's activation of PPARα orchestrates a coordinated response, altering the expression of genes across multiple lipid metabolism pathways. This leads to a significant reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][5]
Upregulation of Fatty Acid Catabolism
A primary effect of this compound is the enhancement of fatty acid oxidation in the liver and muscle.[6][7] This is achieved by upregulating genes responsible for fatty acid uptake, intracellular transport, and breakdown in both mitochondria and peroxisomes.[1][8]
-
Lipoprotein Lipase (LPL): this compound increases the expression of LPL, an enzyme that hydrolyzes triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL), releasing fatty acids for uptake by tissues.[1][3][9]
-
Fatty Acid Transport Proteins: Expression of genes involved in cellular fatty acid uptake is stimulated.[1]
-
Acyl-CoA Synthetase & Acyl-CoA Oxidase (ACOX): Upregulation of these genes leads to increased conversion of fatty acids into acyl-CoA derivatives and enhances their subsequent β-oxidation.[10][11]
-
Carnitine Palmitoyltransferase I & II (CPT1/CPT2): Increased expression of CPT genes facilitates the transport of fatty acids into the mitochondria for oxidation.[12]
Modulation of Apolipoprotein Gene Expression
Apolipoproteins are essential for the structure and function of lipoproteins. This compound beneficially alters the balance of key apolipoproteins.
-
Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II): this compound upregulates the transcription of APOA1 and APOA2 genes.[1][4] These proteins are the primary structural components of HDL particles. This action is a key mechanism behind the observed increase in HDL cholesterol levels.[1][9]
-
Apolipoprotein C-III (ApoC-III): this compound strongly suppresses the hepatic production of ApoC-III.[1][3][11] Since ApoC-III is a potent inhibitor of lipoprotein lipase, its reduction leads to enhanced LPL activity and more efficient clearance of triglyceride-rich particles from the circulation.[3]
-
Apolipoprotein B (ApoB): The effect on ApoB, the main structural protein of VLDL and LDL, is less direct. While this compound treatment is associated with a decrease in plasma ApoB levels, this is thought to be a secondary consequence of reduced VLDL production and enhanced clearance of ApoB-containing lipoproteins, rather than direct transcriptional repression.[13][14]
Regulation of Cholesterol and Triglyceride Synthesis Pathways
This compound's influence on lipid synthesis is multifaceted, involving both direct PPARα-mediated effects and indirect mechanisms.
-
Triglyceride Synthesis: By shunting fatty acids towards oxidation, this compound reduces the substrate pool available for hepatic triglyceride synthesis, thereby decreasing VLDL production and secretion.[1][9]
-
Cholesterol Synthesis & SREBP Pathway: The effect on cholesterol synthesis is more complex. Some studies with fibrates have shown a decrease in the hepatic expression of key cholesterogenic enzymes like HMG-CoA synthase and HMG-CoA reductase.[11] This effect may be mediated by the suppression of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) transcription factor, a master regulator of cholesterol biosynthesis.[10][11][15] However, other studies suggest that PPARα activation does not always alter the expression of SREBP target genes, indicating that this effect might be indirect or vary between different fibrates and experimental models.[16]
Quantitative Data Summary
The net effect of these changes in gene expression is a significant improvement in the lipid profile of patients with dyslipidemia.
Table 1: Effect of Fibrates on Plasma Lipid and Apolipoprotein Levels
This table summarizes typical percentage changes observed in major clinical trials and meta-analyses involving fibrates like fenofibrate (B1672516), which is structurally and mechanistically similar to this compound.
| Parameter | Direction of Change | Typical Magnitude of Change | References |
| Triglycerides (TG) | Decrease | -30% to -51% | [14][17] |
| HDL Cholesterol | Increase | +10% to +13% | [1][14] |
| LDL Cholesterol | Decrease / Variable | -15% to -16% | [14][17] |
| Apolipoprotein B (ApoB) | Decrease | -22% to -25% | [14][17] |
| Apolipoprotein A-I (ApoA-I) | Increase | Variable, contributes to HDL increase | [1][4] |
| Apolipoprotein C-III (ApoC-III) | Decrease | Strong Suppression | [11] |
Note: The effect on LDL-C can be variable. In patients with very high triglycerides, fibrate therapy can sometimes lead to a slight increase in LDL-C as large VLDL particles are converted to smaller LDL particles.
Table 2: Summary of this compound's Effect on Key Gene Expression
| Gene Target | Primary Function | Effect of this compound | Consequence | References |
| PPARα | Nuclear Receptor / Transcription Factor | Agonist / Activation | Master regulator of lipid metabolism | [1][2][3] |
| LPL | Lipoprotein Lipase | Upregulation | Increased clearance of TG-rich lipoproteins | [1][9][11] |
| ACOX1 | Acyl-CoA Oxidase 1 | Upregulation | Increased peroxisomal β-oxidation | [8][11] |
| CPT1 | Carnitine Palmitoyltransferase I | Upregulation | Increased mitochondrial β-oxidation | [12] |
| APOA1 / APOA2 | HDL Structural Proteins | Upregulation | Increased HDL formation | [1][4] |
| APOC3 | LPL Inhibitor | Downregulation | Disinhibition of LPL, TG clearance | [1][3][11] |
| HMGCR | HMG-CoA Reductase | Downregulation (Indirect) | Decreased cholesterol synthesis | [11] |
| SREBP-2 | Cholesterol Synthesis Regulator | Suppression (Indirect) | Master downregulation of cholesterogenesis | [10][11] |
Experimental Protocols
Investigating the effects of this compound on gene expression requires standardized molecular biology techniques. Below are representative protocols.
Protocol 1: In Vitro Analysis using HepG2 Cell Culture
HepG2 cells are a human liver carcinoma cell line commonly used as a model for studying hepatic lipid metabolism.
-
Cell Seeding: Plate HepG2 cells in 6-well plates at a density of 1 x 10⁶ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 10, 25, 50, 100 µM). A vehicle control containing the same final concentration of DMSO (e.g., 0.1%) must be prepared.
-
Cell Treatment: Aspirate the growth medium, wash cells once with phosphate-buffered saline (PBS), and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a specified time period (e.g., 24 hours) to allow for changes in gene expression.
-
Harvesting: After incubation, wash the cells with cold PBS and lyse them directly in the well using an appropriate lysis buffer for subsequent RNA or protein extraction.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
RNA Isolation: Extract total RNA from the lysed HepG2 cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
-
qRT-PCR Reaction: Prepare the reaction mix in a 96-well PCR plate. Each reaction should contain: cDNA template, forward and reverse primers for the gene of interest (e.g., LPL, APOC3) and a housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).
-
Thermocycling: Perform the qRT-PCR on a real-time PCR machine with a standard thermal profile: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
References
- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clofibrate? [synapse.patsnap.com]
- 3. Transcriptional control of triglyceride metabolism: fibrates and fatty acids change the expression of the LPL and apo C-III genes by activating the nuclear receptor PPAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of apo A-I gene expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 6. Fenofibrate Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential of fibrates in the treatment of fatty acid oxidation disorders: revival of classical drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of HMG-CoA reductase, apoprotein-B and LDL receptor gene expression by the hypocholesterolemic drugs simvastatin and ciprofibrate in Hep G2, human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of simvastatin and fenofibrate on serum lipoproteins and apolipoproteins in primary hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of cholesterol biosynthesis and lipid metabolism: A microRNA management perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clofibrate causes an upregulation of PPAR-{alpha} target genes but does not alter expression of SREBP target genes in liver and adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eathj.org [eathj.org]
The Genesis of a Lipid-Lowering Agent: A Technical Guide to the Historical Development and Synthesis of Simfibrate
Abstract: This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and clinical efficacy of simfibrate, a fibrate-class hypolipidemic agent. As a prodrug, this compound is metabolized into its active form, clofibric acid, which mediates its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document details a representative synthetic pathway for this compound from basic chemical precursors. Furthermore, it elucidates the molecular signaling pathways responsible for its lipid-modulating and anti-inflammatory properties. Quantitative data from significant clinical trials involving the active metabolite are summarized to provide a clear perspective on its therapeutic efficacy. This guide is intended for researchers, chemists, and drug development professionals engaged in the study of cardiovascular therapeutics and medicinal chemistry.
Historical Development
The Emergence of Fibrates
The story of this compound is intrinsically linked to the development of the fibrate class of drugs. The journey began with clofibrate (B1669205), the first of its kind, which was reported to have serum cholesterol-lowering effects in 1962. Clofibrate was synthesized at Imperial Chemical Industries (ICI) in England and was introduced to the market in 1967 as a treatment for hyperlipidemia[1]. Its development spurred the creation of numerous derivatives throughout the 1960s, collectively known as fibrates, which were designed to be more potent and safer than the parent compound[1].
These agents became a cornerstone in the management of dyslipidemia, particularly hypertriglyceridemia. Their development was a significant milestone in cardiovascular pharmacology, predating the widespread use of statins.
This compound: A Clofibric Acid Prodrug
This compound, also known by the trade name Cholesolvin, emerged from this second wave of fibrate development. It is chemically defined as the double ester of clofibric acid with 1,3-propanediol[1]. This structural design makes this compound a prodrug; upon administration, it is hydrolyzed in the body to yield two molecules of the pharmacologically active clofibric acid and one molecule of 1,3-propanediol[1]. This approach was intended to optimize the pharmacokinetic profile of the active agent. Pharmacokinetic studies on this compound were being conducted by the mid-1970s to characterize its absorption, distribution, metabolism, and excretion.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-stage process: first, the preparation of the key intermediate, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid), followed by its esterification with 1,3-propanediol (B51772). While specific industrial synthesis protocols for this compound are not widely published, a chemically robust pathway can be detailed based on established organic chemistry principles for fibrate synthesis.
Synthetic Pathway
The overall synthetic workflow involves the formation of clofibric acid from p-chlorophenol, followed by a diesterification reaction to yield this compound.
Detailed Experimental Protocols
This procedure is based on the Bargellini reaction, a common method for synthesizing α-phenoxy isobutyric acids.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add p-chlorophenol, a significant excess of acetone, and a strong base such as powdered potassium hydroxide.
-
Reaction Execution: Cool the flask in an ice bath. Add chloroform dropwise from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled by the rate of addition.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-5 hours to ensure the reaction goes to completion[2].
-
Workup: After reflux, distill off the excess acetone. Dissolve the remaining residue in water.
-
Purification: The aqueous solution can be decolorized with activated charcoal. Acidify the solution with a strong acid (e.g., HCl) to precipitate the clofibric acid. The crude product can be extracted with an organic solvent like dichloromethane.
-
Isolation: Wash the organic phase, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude clofibric acid, which can be further purified by recrystallization.
This protocol is adapted from established methods for forming bis-esters from dihaloalkanes and carboxylic acid salts[3].
-
Salt Formation: In a flask equipped for stirring and heating under an inert atmosphere (e.g., nitrogen), dissolve clofibric acid (2 moles) in a suitable aprotic polar solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Base Addition: Add a stoichiometric amount of a base, such as potassium carbonate (K₂CO₃), to the solution to form the potassium salt of clofibric acid in situ.
-
Diesterification: Heat the mixture (e.g., to 80-100 °C). Add 1,3-dibromopropane (1 mole) dropwise to the reaction mixture.
-
Reaction Monitoring: Maintain the temperature and stir the mixture for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling, the reaction mixture is typically poured into water, causing the product to precipitate. The crude this compound is collected by filtration, washed thoroughly with water to remove inorganic salts and residual solvent, and then dried.
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.
Mechanism of Action
The therapeutic effects of this compound are mediated by its active metabolite, clofibric acid. Like all fibrates, clofibric acid functions as a ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a transcription factor regulating gene expression.
PPARα Activation and Downstream Effects
-
Ligand Binding: Clofibric acid enters hepatocytes and binds to PPARα in the cytoplasm or nucleus.
-
Heterodimerization: The activated PPARα-ligand complex forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).
-
PPRE Binding: This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
-
Gene Transcription: Binding to PPREs modulates the transcription of genes involved in lipid and lipoprotein metabolism.
This activation leads to several key downstream effects that collectively improve the lipid profile:
-
Increased Lipolysis: Upregulation of the gene for lipoprotein lipase (B570770) (LPL), an enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.
-
Reduced VLDL Production: Decreased expression of Apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further enhancing triglyceride clearance. Fibrates also reduce hepatic triglyceride synthesis.
-
Increased HDL Cholesterol: Increased expression of Apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL), promoting reverse cholesterol transport.
-
Enhanced Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver.
Clinical Efficacy of the Active Metabolite
As this compound is a prodrug of clofibric acid, its clinical efficacy is best represented by the extensive data available for clofibrate. One of the most significant studies was the Coronary Drug Project (CDP) , a large-scale trial initiated in 1966 involving men with a history of myocardial infarction[4][5]. Another key study was the WHO primary prevention trial. The data from these and other trials demonstrate a consistent effect on lipid parameters.
Summary of Clinical Data
The following table summarizes the quantitative effects of clofibrate on serum lipids from notable clinical trials.
| Clinical Trial / Study | Patient Population | Dosage | % Change in Triglycerides | % Change in Total Cholesterol | Reference(s) |
| WHO Primary Prevention Trial | Healthy men with hypercholesterolemia | 1.6 g/day | Not specified | -9.0% | [6] |
| Coronary Drug Project (CDP) | Men with previous myocardial infarction | 1.8 g/day | -22.3% | -6.1% | [7] |
| Graham L, et al. (1977) | Patients with hyperlipidemia | Not specified | ~ -30% | ~ -18% | [8] |
| Wilson DE, et al. (1975) | Type IV hyperlipidemic patients | 2.0 g/day | -39.0% | -12.0% | [9] |
| Wilson DE, et al. (1975) | Type IIA hyperlipidemic patients | 2.0 g/day | No effect | -19.0% | [9] |
Note: The results from the CDP and WHO trials showed that while clofibrate effectively modified lipid levels and reduced the incidence of nonfatal myocardial infarction, it did not result in a significant reduction in overall cardiovascular mortality[6][10]. It was also associated with an increased risk of gallstones[6].
Conclusion
This compound represents a logical evolution in the historical development of fibrate drugs, designed as a prodrug to deliver the active moiety, clofibric acid. Its synthesis is achievable through standard, scalable organic chemistry reactions. The mechanism of action, centered on the activation of the PPARα nuclear receptor, is well-understood and provides a clear basis for its potent triglyceride-lowering and HDL-raising effects. While clinical data for its active metabolite, clofibrate, have confirmed its lipid-modifying efficacy, they also highlight the complex relationship between lipid reduction and overall cardiovascular outcomes, paving the way for the development of newer generations of fibrates and other lipid-lowering therapies. This guide provides a foundational technical understanding of this compound for professionals in the pharmaceutical sciences.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of a Novel Siliconized Analog of Clofibrate (Silafibrate) and Comparison of their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4476318A - Process for the preparation of 1,3-propanediol bis(p-aminobenzoate) - Google Patents [patents.google.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Coronary Drug Project - Wikipedia [en.wikipedia.org]
- 6. The clofibrate saga: a retrospective commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coronary Drug Project (CDP) « Heart Attack Prevention [epi.umn.edu]
- 8. Comparison of the lipid-lowering effect of clofibrate, and of clofibrate plus beta-pyridylcarbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of clofibrate and a fat-modified diet on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of adherence to treatment and response of cholesterol on mortality in the coronary drug project - PubMed [pubmed.ncbi.nlm.nih.gov]
Simfibrate's chemical structure and physical properties
An In-depth Technical Guide on the Chemical Structure and Physical Properties of Simfibrate
This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, a fibrate class lipid-lowering agent. The information is intended for researchers, scientists, and professionals in drug development, presenting data in a structured format with detailed experimental methodologies and pathway visualizations.
Chemical Structure and Identification
This compound is a double ester of clofibric acid with 1,3-propanediol. In the body, it is hydrolyzed into two molecules of the active agent, clofibric acid, and one molecule of 1,3-propanediol.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Propane-1,3-diyl bis[2-(4-chlorophenoxy)-2-methylpropanoate][1] |
| CAS Number | 14929-11-4[1][2][3] |
| Molecular Formula | C23H26Cl2O6[1][2][4] |
| Molecular Weight | 469.36 g/mol [1][2][4] |
| Canonical SMILES | CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl[3] |
| InChI | InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3[1][2][3] |
| InChIKey | JLRNKCZRCMIVKA-UHFFFAOYSA-N[1][2][3] |
Chemical Structure Visualization
Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Source |
| Melting Point | 52 °C | [2] |
| 51-53 °C | [5] | |
| Boiling Point | 197-200 °C at 0.03 Torr | [2] |
| 553 °C at 760 mmHg | [5] | |
| Water Solubility | Poorly soluble (predicted) | Fibrate class characteristic |
| logP (calculated) | 6.2 | [3] |
| pKa | Not available |
Mechanism of Action: PPARα Signaling Pathway
This compound, like other fibrates, exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below.
Melting Point Determination
The melting point is a critical parameter for substance identification and purity assessment. A common method is the capillary melting point technique.[6][7]
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[6][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.[6][9]
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially near the expected melting point.[6][9]
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[8][9] For a pure compound, this range is typically narrow (0.5-1.0 °C).[6]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.[10]
Protocol:
-
Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.[10]
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10][11]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]
Aqueous Solubility Determination
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.[13]
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of an aqueous medium (e.g., distilled water or a buffer of a specific pH) in a sealed flask.[13]
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The resulting suspension is filtered or centrifuged to remove the undissolved solid, yielding a saturated solution.[13]
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is quantified using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.[14]
-
Result: The measured concentration represents the aqueous solubility of this compound under the specified conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C23H26Cl2O6 | CID 5217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemigran.com [chemigran.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. youtube.com [youtube.com]
- 9. pennwest.edu [pennwest.edu]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Initial Safety and Toxicity Profile of Simfibrate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial safety and toxicity profile of Simfibrate in animal models. This compound, a fibrate class lipid-lowering agent, is a double ester of clofibric acid with 1,3-propanediol. In the body, it is hydrolyzed to clofibric acid, its active metabolite. Consequently, the toxicological profile of this compound is intrinsically linked to that of clofibric acid. This document summarizes the available preclinical data on the acute, sub-chronic, chronic, reproductive, and genotoxic effects of this compound and its active metabolite, clofibric acid, in various animal models. Detailed experimental methodologies based on standardized guidelines are also provided to aid in the design and interpretation of future preclinical studies.
Mechanism of Action: PPARα Activation
Fibrates, including this compound's active metabolite clofibric acid, exert their primary pharmacodynamic effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[2] Activation of PPARα leads to increased synthesis of lipoprotein lipase, an enzyme that enhances the clearance of triglyceride-rich lipoproteins.[1][3] It also stimulates fatty acid oxidation and reduces the hepatic production of very-low-density lipoprotein (VLDL).[2]
Caption: PPARα signaling pathway activated by fibrates.
Acute Toxicity
Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single, high-dose administration.[4][5] The median lethal dose (LD50) is a common metric derived from these studies.
Quantitative Data
Data specific to this compound is limited; however, the acute toxicity of its active metabolite, clofibric acid, has been evaluated in rodents.
| Compound | Species | Route of Administration | LD50 | Reference(s) |
| Clofibric Acid | Mouse | Oral | 1170 mg/kg | [6] |
| Rat | Oral | 897 mg/kg | [6][7] | |
| Mouse | Intraperitoneal | 290 mg/kg | [6] | |
| Rat | Intraperitoneal | 727 mg/kg | [6] | |
| Mouse | Subcutaneous | 683 mg/kg | [6] | |
| Rat | Subcutaneous | 120 mg/kg | [6] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
This protocol is a common method for assessing acute oral toxicity.
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are typically used.
-
Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The initial dose is selected based on available information, often starting below the estimated LD50.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previously dosed animal.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Sub-chronic and Chronic Toxicity
These studies evaluate the effects of repeated exposure to a substance over a prolonged period. Sub-chronic studies typically last for 90 days, while chronic studies can extend for 12 months or longer.[8][9][10]
Potential Target Organs and Effects
Based on data from related fibrates like fenofibrate (B1672516), the primary target organs for toxicity in rodents are the liver and skeletal muscle.[3]
-
Liver: Hepatocellular hypertrophy, single-cell necrosis, and mixed inflammatory cell infiltrates have been observed in rats and dogs.[3]
-
Skeletal Muscle: Degeneration, necrosis, and regeneration of muscle fibers have been reported in rats.[3]
-
Other findings: In some studies with fenofibric acid, effects on the thymus, stomach, ovaries, testes, and heart have been noted at higher doses in dogs.[3]
Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)
-
Animal Selection: At least 20 healthy young adult rodents (10 male, 10 female) per group.
-
Dose Groups: A minimum of three dose levels and a concurrent control group.
-
Administration: The test substance is administered orally (e.g., via gavage or in the diet) daily for 90 days.
-
Observations:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Detailed clinical observations, body weight, and food consumption.
-
At termination: Hematology, clinical biochemistry, and urinalysis.
-
-
Pathology: All animals undergo a full necropsy. Organ weights are recorded. Histopathological examination is performed on the control and high-dose groups, with further examination of target organs in lower-dose groups.
Caption: A typical experimental workflow for a preclinical toxicology study.
Reproductive and Developmental Toxicity
These studies are designed to assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.[11][12]
Findings for Clofibrate (B1669205)
Studies on clofibrate in rats and rabbits have indicated potential reproductive toxicity at high doses.
-
Fertility: At doses of 500 mg/kg, clofibrate was associated with a marked decrease in the incidence of pregnancy in rats.[13]
-
Estrous Cycle: Inhibition of the estrous cycle was also observed at 500 mg/kg in rats.[13]
-
Hormonal Effects: A decrease in urinary estrogen was reported, suggesting interference with estrogen production or metabolism.[13]
Experimental Protocol: Fertility and Early Embryonic Development Study (OECD 414)
-
Animal Selection: Sexually mature male and female rats.
-
Treatment Period: Males are dosed for a period prior to mating to cover spermatogenesis. Females are dosed for two weeks prior to mating, during mating, and through implantation.
-
Mating: One male is housed with one female until mating is confirmed.
-
Endpoints for Parents: Clinical observations, body weight, food consumption, and reproductive performance (e.g., mating index, fertility index).
-
Endpoints for Offspring: Number of corpora lutea, implantation sites, and live/dead fetuses are counted. Fetuses are examined for external, visceral, and skeletal abnormalities.
Genotoxicity/Mutagenicity
Genotoxicity assays are performed to detect an agent's potential to damage genetic material.[14][15][16]
Findings for Clofibric Acid and Fenofibrate
The genotoxic potential of clofibric acid appears to be equivocal, with some in vivo tests showing positive results.[17] Fenofibrate is generally considered a non-genotoxic carcinogen in rodents, with DNA damage suspected to be a secondary effect of oxidative stress.[18] In a comet assay, fenofibrate did cause some DNA damage in rat livers, but this was repaired by an increase in DNA repair gene activity.[18]
Experimental Protocols: Standard Battery of Genotoxicity Tests
A standard battery of tests is typically required to assess genotoxicity.
-
Ames Test (Bacterial Reverse Mutation Assay - OECD 471):
-
Principle: Uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes for histidine or tryptophan synthesis. A positive result is a substance-induced increase in revertant colonies.
-
Methodology: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
-
In Vitro Micronucleus Test (OECD 487):
-
Principle: Detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.
-
Methodology: Cultured cells are exposed to the test substance, and the frequency of micronucleated cells is scored.
-
-
In Vivo Micronucleus Test (OECD 474):
-
Principle: Similar to the in vitro test but conducted in a whole animal, typically rodents.
-
Methodology: Animals are dosed with the test substance, and bone marrow or peripheral blood is collected to score the frequency of micronucleated immature erythrocytes.
-
Conclusion
The available preclinical safety data for this compound is primarily based on its active metabolite, clofibric acid, and related fibrates such as fenofibrate. The acute toxicity of clofibric acid is low to moderate in rodents. The primary target organs for repeated-dose toxicity appear to be the liver and skeletal muscle, consistent with the PPARα-mediated mechanism of action of this drug class. High doses of clofibrate have been shown to have adverse effects on reproduction in animal models. The genotoxicity profile is not fully resolved but suggests a potential for DNA damage at high concentrations, possibly secondary to oxidative stress. Further studies specifically on this compound are warranted to fully characterize its safety profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations in accordance with international regulatory standards.
References
- 1. Species differences in the metabolic conjugation of clofibric acid and clofibrate in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. oecd.org [oecd.org]
- 9. criver.com [criver.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. [Studies of the interactions of clofibrate with the reproductive function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. pharmaron.com [pharmaron.com]
- 16. inotiv.com [inotiv.com]
- 17. hpc-standards.com [hpc-standards.com]
- 18. Evaluation of in vivo genotoxic potential of fenofibrate in rats subjected to two-week repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fibrate Rodent Studies
Disclaimer: Limited direct data exists for simfibrate in rodent studies. The following protocols and dosage information are based on studies conducted with structurally and functionally similar fibrates, such as clofibrate, fenofibrate (B1672516), and silafibrate. Researchers should use this information as a guide and conduct dose-finding studies for this compound.
Introduction
Fibrates are a class of amphipathic carboxylic acids that are used to lower plasma triglyceride levels and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. Their primary mechanism of action is through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This document provides detailed application notes and protocols for the use of fibrates, as a proxy for this compound, in rodent models of dyslipidemia.
Data Presentation
Table 1: Fibrate Dosages in Rodent Studies
| Compound | Species | Dosage Range | Administration Route | Study Duration | Key Findings | Reference |
| Silafibrate | Wistar Rat | 20, 40 mg/kg/day | Oral gavage | 7 days | Dose-dependent reduction in total cholesterol, triglycerides, and LDL.[1] | [1] |
| Silafibrate | Wistar Rat | 25, 50, 100 mg/kg/day | Oral gavage | 30 days | Subacute toxicity evaluation; no significant adverse effects observed.[1] | [1] |
| Clofibrate | Wistar Rat | 40 mg/kg/day | Oral gavage | 7 days | Reduction in total cholesterol, triglycerides, and LDL.[1] | [1] |
| Fenofibrate | Sprague-Dawley Rat | 300 mg/kg/day | Oral gavage | 5 weeks | Reduced age-related hypercholesterolemia.[2] | [2] |
| Fenofibrate | Wistar Rat | 13, 60, 200 mg/kg/day | Dietary administration | Up to 18 months | Dose- and time-dependent hepatic changes.[3] | [3] |
| Bezafibrate | Mouse | 10, 100 mg/kg/day | Not specified | 7 days | Pharmacokinetic and triglyceride-lowering effects.[4] | [4] |
Table 2: Acute Toxicity Data for Fibrates in Rodents
| Compound | Species | LD50 (Oral) | Observed Adverse Effects at High Doses | Reference |
| Silafibrate | Albino Mouse | >2000 mg/kg | Hypoactivity, trembling, asthenia at 1500 and 2000 mg/kg.[1] | [1] |
| Clofibrate | Mouse | 1220 mg/kg | Not detailed in the provided text. | [1] |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Rats
This protocol describes a common method for inducing hyperlipidemia in rats to study the effects of lipid-lowering agents.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-270 g).
-
High-Fat Diet (HFD): A common composition includes normal chow supplemented with cholesterol, cholic acid, and a fat source like lard oil.[1] A specific example is 62.75% normal chow, 15% lard oil, 10% wheat flour, 10% sucrose, 2% cholesterol, and 0.25% cholic acid.[1]
-
This compound (or other fibrate).
-
Vehicle control (e.g., 0.5% carboxymethylcellulose (CMC)).[1]
-
Oral gavage needles.
-
Syringes.
-
Animal balance.
-
Blood collection tubes (e.g., with EDTA for plasma).
-
Centrifuge.
-
Biochemical analyzer for lipid profiling.
Procedure:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Hyperlipidemia:
-
Drug Administration:
-
After the induction period, begin treatment.
-
Prepare a suspension of this compound in the vehicle (e.g., 0.5% CMC).
-
Administer the this compound suspension or vehicle control to the respective groups daily via oral gavage.[1] Dosages will need to be determined in pilot studies, but a starting range could be 20-100 mg/kg body weight.
-
Monitor body weight weekly and food/water intake daily.[1]
-
-
Blood Sample Collection:
-
Biochemical Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma for total cholesterol, triglycerides, LDL-C, and HDL-C using a biochemical analyzer.
-
Protocol 2: General Administration Routes for Rodents
The choice of administration route depends on the experimental design and the physicochemical properties of the compound.
-
Oral Gavage (PO): This is a common route for mimicking human oral drug intake.[6] A gavage needle is used to deliver the substance directly into the stomach.[6]
-
Intraperitoneal (IP): This route allows for rapid absorption of the compound from the peritoneal cavity.[6]
-
Intravenous (IV): This method provides immediate systemic circulation of the drug and is typically administered via the tail vein in rats and mice.[6]
-
Subcutaneous (SC): The drug is injected into the layer of tissue between the skin and the muscle, providing a slower absorption rate.[6]
Mandatory Visualizations
Signaling Pathway
Fibrates exert their effects primarily through the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
Caption: PPARα signaling pathway activated by fibrates.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a lipid-lowering agent in a rodent model of hyperlipidemia.
Caption: Experimental workflow for a rodent hyperlipidemia study.
References
- 1. Biological Evaluation of a Siliconized Analog of Clofibrate (Silafibrate) in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time and dose study on the response of rats to the hypolipidaemic drug fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bezafibrate at Clinically Relevant Doses Decreases Serum/Liver Triglycerides via Down-Regulation of Sterol Regulatory Element-Binding Protein-1c in Mice: A Novel Peroxisome Proliferator-Activated Receptor α-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Dissolving Simfibrate for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Simfibrate is a lipid-lowering agent belonging to the fibrate class of drugs. Its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2] In cell culture experiments, this compound is utilized to investigate its effects on cellular processes such as lipid metabolism, inflammation, and gene expression. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro studies. This document provides a detailed protocol for dissolving this compound and preparing working solutions for cell culture applications.
Data Presentation: Solubility of Fibrates
Table 1: Solubility of Fenofibrate (B1672516) in Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[3][4] |
| Dimethyl Sulfoxide (DMSO) | 15[3][4] |
| Ethanol | 1[3][4] |
Note: This data is for fenofibrate and should be used as a reference. The solubility of this compound may differ.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Complete cell culture medium appropriate for the cell line being used
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder. The molecular weight of this compound is 469.36 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.69 mg of this compound.
-
Dissolving in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For example, add 1 mL of DMSO to 4.69 mg of this compound.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
-
If the this compound does not completely dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may be required. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol for Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of DMSO without this compound) must be included in all experiments.
-
-
Application to Cells: Replace the existing medium in the cell culture plates with the freshly prepared medium containing the desired concentration of this compound.
Stability and Storage
-
Stock Solution: When stored at -20°C, the DMSO stock solution of this compound is expected to be stable for several months.
-
Aqueous Solutions: this compound, like other fibrates, is sparingly soluble in aqueous buffers and may precipitate out of solution over time.[3][4] Therefore, it is recommended to prepare fresh working solutions in cell culture medium for each experiment and use them immediately. Do not store this compound in aqueous solutions for more than one day.[3][4]
Mandatory Visualizations
Caption: this compound signaling pathway via PPARα activation.
Caption: Experimental workflow for preparing this compound for cell culture.
References
Application Notes & Protocols for Quantification of Simfibrate and its Metabolite in Plasma by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simfibrate is a lipid-lowering agent belonging to the fibrate class of drugs. Structurally, it is a diester of 1,3-propanediol (B51772) and clofibric acid. Following administration, this compound acts as a prodrug and is rapidly hydrolyzed by esterases in the plasma and liver into its active metabolite, clofibric acid, and the inert 1,3-propanediol. Clofibric acid is the pharmacologically active moiety responsible for the therapeutic effects of this compound, which include reducing triglyceride levels and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.
The quantification of both the parent drug, this compound, and its primary active metabolite, clofibric acid, in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed high-performance liquid chromatography (HPLC) method for the simultaneous determination of this compound and clofibric acid in plasma.
Metabolic Pathway of this compound
This compound undergoes rapid hydrolysis in the body to yield two molecules of clofibric acid and one molecule of 1,3-propanediol. Clofibric acid is then further metabolized, primarily through glucuronidation, before being excreted. For the purpose of quantifying the active principle in plasma, the key analytes are the parent compound this compound and the active metabolite, clofibric acid.
Experimental Protocols
This section details a robust HPLC method for the simultaneous quantification of this compound and clofibric acid in plasma. The method is adapted from established procedures for related fibrates and their metabolites.
Materials and Reagents
-
Reference Standards: this compound (analytical grade), Clofibric Acid (analytical grade)
-
Internal Standard (IS): Fenofibrate or another suitable fibrate (analytical grade)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade)
-
Reagents: Formic acid (analytical grade), Ammonium acetate (B1210297) (analytical grade)
-
Plasma: Drug-free human plasma (with anticoagulant, e.g., EDTA or heparin)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution of Acetonitrile (A) and 0.1% Formic Acid in Water (B) is proposed for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, Clofibric Acid, and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of this compound and Clofibric Acid from the stock solutions in methanol to create a series of working standard solutions for the calibration curve and QC samples.
-
Calibration Standards: Spike drug-free plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve. A suggested range is 0.1 to 50 µg/mL for this compound and 1 to 200 µg/mL for Clofibric Acid.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the Internal Standard working solution.
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase initial conditions.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for HPLC analysis.
Data Presentation and Method Validation Parameters
The following tables summarize the proposed chromatographic conditions and the expected validation parameters for this method.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Gradient | 0-2 min: 30% A; 2-10 min: 30-70% A; 10-12 min: 70% A; 12-13 min: 70-30% A; 13-15 min: 30% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Proposed Calibration Curve and QC Levels
| Analyte | Calibration Range (µg/mL) | QC Low (µg/mL) | QC Medium (µg/mL) | QC High (µg/mL) |
| This compound | 0.1 - 50 | 0.3 | 15 | 40 |
| Clofibric Acid | 1 - 200 | 3 | 75 | 150 |
Expected Method Validation Results
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of the initial concentration |
Conclusion
The HPLC method detailed in these application notes provides a robust and reliable approach for the simultaneous quantification of this compound and its active metabolite, clofibric acid, in plasma. This method is suitable for a range of applications in drug development, including pharmacokinetic studies and clinical trial sample analysis. Adherence to the outlined protocols and validation procedures will ensure the generation of high-quality, reproducible data for researchers and scientists in the pharmaceutical field.
Application Note: High-Throughput LC-MS/MS Analysis of Simfibrate in Human Plasma
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Simfibrate in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies in a drug development setting. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
This compound is a fibrate derivative used as a lipid-regulating agent. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays.[4] This application note details a complete workflow for the analysis of this compound in human plasma, from sample preparation to data acquisition and analysis.
Experimental
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., Fenofibrate-d6
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation was performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |
| Total Run Time | 5.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis was performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 375.1 | 211.1 | 20 |
| Fenofibrate-d6 (IS) | 365.1 | 237.1 | 25 |
Results and Discussion
Method Validation
The proposed method would require validation in accordance with regulatory guidelines (e.g., FDA, EMA). The following tables present expected performance characteristics based on typical results for similar bioanalytical methods.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | <15 | <15 | 85 - 115 |
| Low | 3 | <10 | <10 | 90 - 110 |
| Medium | 100 | <10 | <10 | 90 - 110 |
| High | 800 | <10 | <10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 85 - 95 | 90 - 110 |
Workflow Diagrams
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note describes a proposed LC-MS/MS method for the determination of this compound in human plasma. The outlined protocol is simple, rapid, and based on established methodologies for similar compounds, making it a strong candidate for further development and validation for use in high-throughput bioanalytical laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Investigative Review for Pharmaceutical Analysis of Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of Simfibrate Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the long-term storage and stability assessment of Simfibrate powder. The protocols outlined are based on established international guidelines and practices in the pharmaceutical industry to ensure the integrity and quality of the compound for research and development purposes.
Introduction
This compound is a fibrate derivative used for its lipid-lowering properties.[1] As with any active pharmaceutical ingredient (API), ensuring its stability over time is critical for obtaining reliable and reproducible results in preclinical and clinical studies. This document details the recommended storage conditions, stability testing protocols, and handling procedures for this compound powder.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is fundamental to designing appropriate storage and handling protocols.
| Property | Value | Reference |
| Chemical Name | Propane-1,3-diyl bis[2-(4-chlorophenoxy)-2-methylpropanoate] | [1] |
| Molecular Formula | C₂₃H₂₆Cl₂O₆ | [2][3] |
| Molecular Weight | 469.36 g/mol | [2][3] |
| Melting Point | 51-53 °C | [3] |
| Boiling Point | 553 °C at 760 mmHg | [3] |
| Appearance | Solid powder | |
| Solubility | Information not readily available in provided search results. | |
| Hygroscopicity | Information not readily available. Fibrates, in general, can be susceptible to hydrolysis.[4] |
Recommended Long-Term Storage Conditions
To maintain the stability of this compound powder for long-term use, the following storage conditions are recommended based on general guidelines for pharmaceutical substances.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down chemical degradation processes. |
| Humidity | Store in a desiccated environment or with a desiccant. | To prevent potential hydrolysis, as fibrates can be unstable in the presence of moisture.[4] |
| Light | Protect from light. Store in an opaque or amber container. | To prevent photodegradation. Photostability testing is a standard part of stability programs.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation. |
| Container | Tightly sealed, non-reactive containers (e.g., amber glass vials with Teflon-lined caps). | To protect from moisture, light, and atmospheric oxygen, and to prevent interaction with the container material.[6][7] |
Stability Testing Protocol
A comprehensive stability testing program is essential to establish the re-test period for this compound powder. The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[3][8]
4.1. Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the analysis of fibrates and their degradation products.[4][9]
4.2. Long-Term and Accelerated Stability Studies
Formal stability studies should be conducted on at least three primary batches of this compound powder.[5] The following conditions and testing frequencies are recommended:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
4.3. Forced Degradation Studies
Forced degradation (stress testing) studies are necessary to identify potential degradation products and establish the intrinsic stability of the this compound molecule.[5] These studies also help in developing and validating a suitable stability-indicating method. The following conditions are recommended for forced degradation studies:
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80°C for 48 hours |
| Photostability | Expose the powder to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.[10] |
A diagram illustrating the workflow for a forced degradation study is provided below.
Experimental Protocols
5.1. Protocol for Long-Term and Accelerated Stability Study
-
Sample Preparation: Place a sufficient quantity of this compound powder from at least three different batches into individual, appropriate containers (e.g., amber glass vials).
-
Storage: Place the samples into stability chambers maintained at the conditions specified in the table in section 4.2.
-
Sampling: At each specified time point, withdraw one container from each batch and storage condition.
-
Analysis: Analyze the samples using a validated stability-indicating method to determine the assay of this compound and the levels of any degradation products. Perform other relevant tests such as appearance and moisture content.
-
Data Evaluation: Evaluate the data for any significant changes over time.
A diagram illustrating the stability testing workflow is provided below.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. Forced Degradation Protocol Templates for FDA, EMA and MHRA Inspections – Pharma Stability [pharmastability.com]
- 5. snscourseware.org [snscourseware.org]
- 6. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 7. ajpsonline.com [ajpsonline.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ijsdr.org [ijsdr.org]
- 10. database.ich.org [database.ich.org]
Designing In Vivo Efficacy Studies for Simfibrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simfibrate is a fibrate class lipid-lowering agent, structurally a diester of clofibric acid and 1,3-propanediol.[1] Upon administration, it is hydrolyzed to release two molecules of clofibric acid, the active metabolite, which exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[2] Activation of PPARα leads to a cascade of transcriptional events that collectively contribute to the reduction of plasma triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[2][3]
These application notes provide a comprehensive framework for designing and conducting preclinical in vivo experiments to thoroughly evaluate the efficacy of this compound in relevant animal models of dyslipidemia, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD).
Core Mechanism of Action: PPARα Signaling Pathway
Fibrates, including the active metabolite of this compound, clofibric acid, function as PPARα agonists. The binding of the ligand to PPARα induces a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
References
Simfibrate: A Versatile Tool for Investigating Lipid Disorders
Application Notes and Protocols for Researchers and Drug Development Professionals
Simfibrate, a member of the fibrate class of drugs, serves as a critical tool compound for researchers delving into the complexities of lipid metabolism and associated disorders. Its well-defined mechanism of action, primarily as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, allows for the targeted investigation of pathways regulating lipid homeostasis. These notes provide an overview of this compound's applications, quantitative effects, and detailed protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action: A PPARα-Dependent Cascade
This compound exerts its primary effects by activating PPARα, a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and lipoprotein metabolism.[1][2][3] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.[4][5]
This activation initiates a cascade of events that collectively contribute to an improved lipid profile:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of LPL, a key enzyme responsible for the hydrolysis of triglycerides within triglyceride-rich lipoproteins like very-low-density lipoprotein (VLDL) and chylomicrons.[2][3][6]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: this compound treatment leads to the downregulation of ApoC-III, an inhibitor of LPL.[2][3][7] The reduction in ApoC-III further enhances LPL activity and the clearance of triglyceride-rich particles.
-
Enhanced Fatty Acid Oxidation: PPARα activation stimulates the expression of genes involved in fatty acid uptake and β-oxidation in the liver, leading to a reduction in the substrate available for triglyceride synthesis.[1][3][8]
-
Modulation of HDL Cholesterol: Fibrates, including this compound, can increase high-density lipoprotein (HDL) cholesterol levels by increasing the expression of apolipoproteins A-I (ApoA-I) and A-II (ApoA-II), the major protein components of HDL.[1][2][3][9]
The net effect of these actions is a significant reduction in plasma triglycerides, a modest reduction in low-density lipoprotein (LDL) cholesterol, and an increase in HDL cholesterol.[1][10]
Signaling Pathway of this compound via PPARα Activation
Data Presentation: Quantitative Effects of this compound and Other Fibrates
The following tables summarize the quantitative effects of fibrates on plasma lipids and apolipoproteins, as reported in clinical and preclinical studies.
Table 1: Effect of Fibrates on Plasma Lipid Profile
| Fibrate | Dosage | Study Population | Change in Total Cholesterol | Change in LDL Cholesterol | Change in HDL Cholesterol | Change in Triglycerides | Reference |
| This compound | Not specified | Type IIB hyperlipemic patients | Significant reduction | Not specified | Significant increase | Significant reduction | [11] |
| Fenofibrate (B1672516) | 200 mg b.i.d. | Primary hypercholesterolemia | -19% | -22% | Increase | -29% | [12] |
| Fenofibrate | 135 mg/day (with Simvastatin (B1681759) 20mg) | Mixed dyslipidemia | Not specified | Not specified | +17.8% | -37.4% | [13] |
| Fenofibrate | 160 or 54 mg/day (with Simvastatin) | Type 2 Diabetes | No significant difference from placebo | Not specified | Not specified | Not specified | [14] |
| Ciprofibrate (B1669075) | 100 mg/day | Familial combined hyperlipidemia and CAD | Not specified | -10% (P < 0.01) | Increase | -49% (P < 0.001) | [15] |
Table 2: Effect of Fibrates on Apolipoproteins
| Fibrate | Dosage | Study Population | Change in Apolipoprotein B (ApoB) | Change in Apolipoprotein A-I (ApoA-I) | Change in Apolipoprotein A-II (ApoA-II) | Reference |
| This compound | Not specified | Type IIB hyperlipemic patients | Significant reduction | Not specified | Not specified | [11] |
| Fenofibrate | 200 mg b.i.d. | Primary hypercholesterolemia | -14% | Increase | Not specified | [12] |
| Fenofibrate | 300 mg/day | Coronary artery disease patients | Not specified | Not specified | Marked increase (0.34 to 0.45 g/L; P < 0.01) | [5] |
| Ciprofibrate | 100 mg/day | Familial combined hyperlipidemia and CAD | Significant reduction | Not specified | Not specified | [15] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and other fibrates are provided below.
In Vitro Studies: Gene Expression Analysis in Hepatocytes
This protocol describes the investigation of this compound's effect on target gene expression in a human hepatoma cell line, such as HepG2.
Experimental Workflow for In Vitro Gene Expression Analysis
Protocol:
-
Cell Culture:
-
This compound Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach a desired confluency (e.g., 70-80%).
-
Prepare stock solutions of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 to 72 hours).[4]
-
-
RNA Isolation:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Isolate total RNA from the cells using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions.[4][16]
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.[4]
-
-
Reverse Transcription:
-
Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a cDNA synthesis kit.[16]
-
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (RT-qPCR):
-
Perform RT-qPCR using the synthesized cDNA as a template, gene-specific primers for target genes (e.g., PPARA, LPL, APOA1, APOC3), and a fluorescent dye (e.g., SYBR Green).[4][16]
-
Normalize the expression levels of target genes to a housekeeping gene (e.g., GAPDH or ACTB).[4]
-
Calculate relative gene expression using the 2-ΔΔCt method.[16]
-
-
Microarray or RNA-Sequencing (RNA-Seq):
-
In Vivo Studies: Evaluation of Lipid-Lowering Effects in Animal Models
This protocol outlines the assessment of this compound's efficacy in a diet-induced hyperlipidemic animal model, such as the hamster or rat.
Experimental Workflow for In Vivo Lipid Profile Analysis
Protocol:
-
Animal Model and Diet:
-
This compound Administration:
-
Divide the animals into control and treatment groups.
-
Administer this compound to the treatment group, typically via oral gavage or mixed into the diet, for a duration ranging from days to weeks.[4] The control group receives the vehicle.
-
-
Blood Collection:
-
At the end of the treatment period, fast the animals for 9-12 hours.[18]
-
Collect blood samples, typically via cardiac puncture or from the tail vein, into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma/Serum Separation:
-
Centrifuge the blood samples to separate plasma or serum.
-
-
Lipid Profile Analysis:
-
Measure the concentrations of total cholesterol, triglycerides, and HDL cholesterol in the plasma or serum using commercial enzymatic assay kits.[18][19]
-
LDL cholesterol can be calculated using the Friedewald equation (for triglyceride levels < 400 mg/dL): LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5).[20]
-
Tissue Lipid Analysis
This protocol describes the measurement of triglyceride and cholesterol content in liver tissue.
Protocol:
-
Tissue Collection and Homogenization:
-
Lipid Extraction:
-
Extract total lipids from the homogenized tissue using an organic solvent mixture, such as 2:1 chloroform (B151607):methanol.[21]
-
-
Phase Separation:
-
Add a salt solution to the mixture to separate it into two phases. The lower chloroform phase will contain the lipids.[21]
-
-
Sample Preparation and Measurement:
Conclusion
This compound is a powerful tool for dissecting the molecular mechanisms underlying lipid disorders. Its specific activation of PPARα allows for the targeted study of gene networks and metabolic pathways involved in lipid homeostasis. The protocols and data presented here provide a framework for researchers and drug development professionals to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding and the development of novel therapies for dyslipidemia and related cardiovascular diseases.
References
- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. [Mechanisms of actions of statins and fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fibrates increase human apolipoprotein A-II expression through activation of the peroxisome proliferator-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 9. Regulation of apo A-I gene expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of fibrates on lipid profiles and cardiovascular outcomes: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on plasma lipids and chemical composition of lipoproteins: A controlled clinical pharmacological trial [epistemonikos.org]
- 12. Safety, tolerability, and efficacy of simvastatin and fenofibrate--a multicenter study. Simvastatin-Fenofibrate Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fenofibrate/simvastatin fixed-dose combination in the treatment of mixed dyslipidemia: safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Effects of simvastatin and ciprofibrate alone and in combination on lipid profile, plasma fibrinogen and low density lipoprotein particle structure and distribution in patients with familial combined hyperlipidaemia and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. droracle.ai [droracle.ai]
- 19. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cholesterol Levels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
Application of Simfibrate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simfibrate, a member of the fibrate class of drugs, is a well-established lipid-lowering agent. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[1] Activation of PPARα leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake and oxidation, resulting in decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol. Given its defined mechanism of action, this compound and other fibrates serve as valuable tool compounds in high-throughput screening (HTS) assays designed to identify and characterize novel modulators of PPARα. This document provides detailed application notes and protocols for the use of this compound in such assays.
Signaling Pathway
This compound exerts its effects by binding to and activating PPARα. Upon ligand binding, PPARα undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription. Key genes upregulated by PPARα activation include those encoding for lipoprotein lipase (B570770) (LPL), which enhances the clearance of triglyceride-rich lipoproteins, and apolipoproteins A-I and A-II, which are major components of HDL. Conversely, PPARα activation suppresses the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
Caption: Simplified signaling pathway of this compound action via PPARα activation.
High-Throughput Screening Applications
This compound is an ideal positive control and reference compound in HTS campaigns aimed at discovering novel PPARα agonists or antagonists. Its well-characterized activity allows for the validation of assay performance and the benchmarking of newly identified compounds.
Reporter Gene Assays
Reporter gene assays are a common and robust method for screening nuclear receptor activation in a high-throughput format. In this setup, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing PPREs. Activation of PPARα by a ligand like this compound drives the expression of the reporter gene, producing a measurable signal (e.g., luminescence).
Experimental Workflow:
References
Application Notes and Protocols: Establishing a Simfibrate Treatment Regimen for Metabolic Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of metabolic abnormalities, including central obesity, insulin (B600854) resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension. This cluster of risk factors significantly increases the likelihood of developing type 2 diabetes and cardiovascular disease. Fibrates are a class of drugs that have been used to treat dyslipidemia, a key component of metabolic syndrome. Simfibrate, a clofibrate (B1669205) derivative, acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. The activation of PPARα leads to the regulation of gene expression involved in lipid and glucose metabolism, making this compound a candidate for managing metabolic syndrome.
These application notes provide a comprehensive framework for establishing a this compound treatment regimen in a rodent model of metabolic syndrome. The protocols outlined below cover the induction of metabolic syndrome, the preparation and administration of this compound, and the subsequent biochemical and molecular analyses to evaluate its efficacy.
I. Experimental Design and Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a metabolic syndrome model involves several key stages. The following diagram illustrates the logical progression of the experimental procedures.
Caption: Experimental workflow for this compound treatment in a metabolic syndrome model.
II. Protocols
Protocol 1: Induction of Metabolic Syndrome in Rats
This protocol describes the induction of metabolic syndrome in rats using a combination of a high-fat diet and fructose (B13574) in the drinking water.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard chow diet
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
Fructose
-
Drinking water bottles
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatization: Upon arrival, allow the rats to acclimate to the animal facility for at least one week. During this period, provide standard chow and water ad libitum.
-
Dietary Intervention: After acclimatization, switch the experimental group to a high-fat diet.
-
Fructose Administration: Prepare a 20-25% (w/v) fructose solution in drinking water and provide it to the HFD-fed rats ad libitum. The control group will continue to receive standard chow and plain drinking water.
-
Duration: Maintain the rats on their respective diets for 8-12 weeks to induce the metabolic syndrome phenotype.
-
Confirmation of Metabolic Syndrome: Before starting the this compound treatment, confirm the development of metabolic syndrome by measuring baseline parameters such as body weight, fasting blood glucose, and plasma lipid levels.
Protocol 2: this compound Dosing Regimen and Administration
Due to the limited data on a specific dosage of this compound for metabolic syndrome in rats, a dose-response study is recommended to determine the optimal therapeutic dose. Based on dosages of other fibrates used in rat models, a starting range can be proposed.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
Dose Selection (Dose-Response Study):
-
Based on the dosages of other fibrates like fenofibrate (B1672516) (25-100 mg/kg/day) and bezafibrate (B1666932) (10-100 mg/kg/day) in rats, a suggested dose range for a pilot study with this compound could be 25, 50, and 100 mg/kg/day.[1][2][3]
-
A vehicle control group (receiving only the vehicle) and a normal diet control group should be included.
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Ensure the concentration allows for a consistent and manageable dosing volume (e.g., 5 ml/kg).
-
-
Administration:
-
Administer the prepared this compound suspension or vehicle to the rats once daily via oral gavage.
-
Ensure proper technique to minimize stress and prevent injury to the animal.
-
The treatment duration is typically 4-8 weeks.
-
Protocol 3: Blood and Tissue Collection
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Collection tubes (e.g., EDTA-coated tubes for plasma, serum separator tubes)
-
Surgical instruments for tissue harvesting
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Fasting: Fast the animals overnight (12-16 hours) before sample collection.
-
Anesthesia: Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Blood Collection: Collect blood via cardiac puncture or from the abdominal aorta into appropriate collection tubes.
-
Plasma/Serum Separation:
-
For plasma, centrifuge EDTA-coated tubes at 1,000-2,000 x g for 15 minutes at 4°C.
-
For serum, allow blood in serum separator tubes to clot at room temperature for 30 minutes before centrifuging at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquot the plasma or serum into cryovials and store at -80°C.
-
-
Tissue Harvesting:
-
Perfuse the animals with ice-cold saline to remove blood from the tissues.
-
Excise tissues of interest (e.g., liver, adipose tissue, skeletal muscle), snap-freeze them in liquid nitrogen, and store them at -80°C for subsequent molecular analysis.
-
Protocol 4: Biochemical Assays
1. Plasma Lipid Profile:
-
Triglycerides (TG) and Total Cholesterol (TC): Use commercially available colorimetric assay kits. The general principle involves enzymatic hydrolysis of lipids and a subsequent color-producing reaction that is measured spectrophotometrically.
-
High-Density Lipoprotein Cholesterol (HDL-C): Use a precipitation method to remove other lipoproteins, followed by the measurement of cholesterol in the supernatant using a colorimetric assay kit.
2. Glucose and Insulin:
-
Fasting Blood Glucose: Measure using a glucometer from a drop of blood obtained from the tail vein.
-
Plasma Insulin: Quantify using a rat-specific enzyme-linked immunosorbent assay (ELISA) kit following the manufacturer's instructions.
3. Homeostatic Model Assessment of Insulin Resistance (HOMA-IR):
-
Calculate HOMA-IR as an index of insulin resistance using the following formula:
-
HOMA-IR = [Fasting Insulin (µU/L) x Fasting Glucose (nmol/L)] / 22.5
-
III. Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Body Weight and Metabolic Parameters
| Parameter | Control | Vehicle | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Initial Body Weight (g) | |||||
| Final Body Weight (g) | |||||
| Fasting Blood Glucose (mg/dL) | |||||
| Fasting Plasma Insulin (µU/mL) | |||||
| HOMA-IR |
Table 2: Effect of this compound on Plasma Lipid Profile
| Parameter | Control | Vehicle | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Total Cholesterol (mg/dL) | |||||
| Triglycerides (mg/dL) | |||||
| HDL-C (mg/dL) | |||||
| LDL-C (mg/dL) (Calculated) |
Note: The tables above are templates. The user should populate them with their experimental data. LDL-C can be calculated using the Friedewald formula if triglycerides are below 400 mg/dL: LDL-C = TC - HDL-C - (TG/5).
IV. Mechanism of Action: PPARα Signaling Pathway
This compound, like other fibrates, exerts its therapeutic effects primarily through the activation of PPARα. The following diagram illustrates the key steps in this signaling pathway.
Caption: this compound activates PPARα, leading to changes in gene expression and improved lipid metabolism.
V. Conclusion
This document provides a detailed guide for researchers to establish a this compound treatment regimen in a rat model of metabolic syndrome. By following these protocols, investigators can systematically evaluate the efficacy of this compound and elucidate its mechanisms of action. The provided templates for data presentation and the visualization of the PPARα signaling pathway are intended to support robust experimental design and clear communication of findings. A crucial first step will be to perform a dose-response study to identify the optimal therapeutic dosage of this compound for the metabolic syndrome model.
References
- 1. Fenofibrate Decreases Hepatic P-Glycoprotein in a Rat Model of Hereditary Hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fenofibrate Decreases Hepatic P-Glycoprotein in a Rat Model of Hereditary Hypertriglyceridemia [frontiersin.org]
- 3. Bezafibrate-induced changes over time in the expression of uncoupling protein (UCP) mRNA in the tissues: a study in spontaneously type 2 diabetic rats with visceral obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Simfibrate Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simfibrate, a fibric acid derivative, is utilized in the management of hyperlipidemia. As a lipid-lowering agent, its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.[1][2][3] The substance is a double ester of clofibric acid with 1,3-propanediol. In the body, it is cleaved to form two molecules of clofibric acid, the active lipid-lowering agent, and one molecule of 1,3-propanediol.[4]
Accurate and precise analytical methods are imperative for the quality control of this compound in bulk drug substance and finished pharmaceutical products. This document provides detailed application notes and protocols for the use of this compound analytical standards and reference materials.
This compound Reference Material
A certified reference material (CRM) is a standard of the highest quality and is essential for accurate analytical measurements.[5] The information below pertains to a typical this compound reference standard.
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | PA 19 79000[6] |
| CAS Number | 14929-11-4[6] |
| Molecular Formula | C₂₃H₂₆Cl₂O₆[6] |
| Molecular Weight | 469.35 g/mol [6] |
| Physical Appearance | White to off-white solid |
| Purity (by HPLC) | ≥ 99.0% |
| Melting Point | 51-53 °C |
| Solubility | Soluble in methanol, ethanol, acetone, ether, benzene, and chloroform. Practically insoluble in water. |
| Storage | Store at 2-8 °C, protected from light and moisture. |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for the determination of purity and assay of this compound in bulk drug substance. The methodology is based on established protocols for related fibrate compounds.
3.1.1. Experimental Protocol
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile (B52724) and water (pH adjusted to 2.5 with phosphoric acid) in a ratio of 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 286 nm.
-
Column Temperature: 30 °C.
-
-
Reagent Preparation:
-
Mobile Phase: Prepare a mixture of HPLC grade acetonitrile and purified water (70:30 v/v). Adjust the pH of the water to 2.5 with phosphoric acid before mixing. Filter and degas the mobile phase before use.
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare a sample solution of this compound at the same concentration as the Standard Solution using the mobile phase as the diluent.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The retention time for this compound is expected to be around 7-9 minutes.
-
3.1.2. Data Presentation
| Parameter | Typical Value |
| Retention Time | ~8.5 min |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
3.1.3. Experimental Workflow
HPLC analysis workflow for this compound.
Gas Chromatography (GC) for Residual Solvent Analysis
This method is designed to identify and quantify residual solvents in the this compound drug substance.
3.2.1. Experimental Protocol
-
Chromatographic System:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 4 mL/min.
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 40 °C for 20 minutes, then ramp to 240 °C at 10 °C/min, and hold for 20 minutes.
-
Headspace Sampler Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Vial Equilibration Time: 60 minutes.
-
-
-
Reagent Preparation:
-
Diluent: Dimethyl sulfoxide (B87167) (DMSO).
-
Standard Solution: Prepare a stock solution of known residual solvents in DMSO. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh about 100 mg of this compound into a headspace vial and add 1 mL of DMSO.
-
-
Procedure:
-
Place the sealed sample and standard vials in the headspace autosampler.
-
Start the GC-HS sequence.
-
Identify and quantify residual solvents by comparing the retention times and peak areas of the sample to the standards.
-
3.2.2. Data Presentation
| Residual Solvent | Typical Limit (ppm) |
| Methanol | < 3000 |
| Ethanol | < 5000 |
| Acetone | < 5000 |
| Isopropanol | < 5000 |
| Dichloromethane | < 600 |
| Hexane | < 290 |
3.2.3. Experimental Workflow
GC-HS workflow for residual solvent analysis.
Thermal Analysis
3.3.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to study the thermal behavior of this compound.
-
Experimental Protocol:
-
Instrument: Differential Scanning Calorimeter.
-
Sample Pan: Aluminum pan.
-
Sample Weight: 2-5 mg.
-
Temperature Range: 25 °C to 100 °C.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Expected Results: A sharp endothermic peak should be observed corresponding to the melting of the crystalline form of this compound.
3.3.2. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of this compound.
-
Experimental Protocol:
-
Instrument: Thermogravimetric Analyzer.
-
Sample Pan: Platinum pan.
-
Sample Weight: 5-10 mg.
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
-
Expected Results: The TGA curve will show the weight loss of the sample as a function of temperature, indicating the decomposition temperature.
3.3.3. Data Presentation
| Thermal Analysis | Parameter | Typical Value |
| DSC | Melting Onset | ~51 °C |
| Melting Peak | ~53 °C | |
| TGA | Onset of Decomposition | > 200 °C |
Signaling Pathway
This compound, like other fibrates, exerts its therapeutic effects by activating PPARα. This nuclear receptor plays a key role in regulating the expression of genes involved in lipid and lipoprotein metabolism.
4.1. PPARα Signaling Pathway
Mechanism of action of this compound via PPARα activation.
4.2. Pathway Description
-
Ligand Binding: this compound enters the hepatocyte and binds to and activates PPARα.
-
Heterodimerization: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR).
-
DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.
-
Gene Transcription: This binding initiates the transcription of genes that regulate lipid metabolism.
-
Metabolic Effects: The resulting changes in gene expression lead to:
-
Increased synthesis of lipoprotein lipase and decreased synthesis of apolipoprotein C-III, which enhances the clearance of triglyceride-rich lipoproteins.
-
Increased fatty acid uptake by the liver and muscle, and their subsequent β-oxidation.
-
Increased production of apolipoproteins A-I and A-II, which are key components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol levels.
-
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the quality control and characterization of this compound. The use of certified reference materials in conjunction with these validated methods will ensure the accuracy and reliability of analytical data, which is crucial for regulatory compliance and for ensuring the safety and efficacy of this compound-containing drug products. The provided signaling pathway information offers a clear understanding of the pharmacological basis of this compound's therapeutic action.
References
- 1. researchgate.net [researchgate.net]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers [mdpi.com]
- 4. ikev.org [ikev.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols: Use of Simfibrate in Combination with Statins in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed dyslipidemia, characterized by elevated low-density lipoprotein cholesterol (LDL-C), high triglycerides (TG), and low high-density lipoprotein cholesterol (HDL-C), is a significant risk factor for the development of atherosclerotic cardiovascular disease. While statins are the cornerstone for lowering LDL-C, a substantial residual risk often remains, which is attributed to other lipid abnormalities. The combination of a statin with a fibrate, such as simfibrate, presents a promising therapeutic strategy to address this comprehensive lipid profile. Statins inhibit cholesterol synthesis by targeting HMG-CoA reductase, while fibrates primarily activate the peroxisome proliferator-activated receptor alpha (PPARα), leading to increased fatty acid oxidation and a reduction in triglycerides.[1][2]
These application notes provide a detailed overview of the preclinical evaluation of this compound in combination with a statin (e.g., simvastatin). Due to the limited availability of preclinical studies specifically investigating the this compound-statin combination, the following protocols and data are based on established methodologies from preclinical studies involving other fibrates (fenofibrate, gemfibrozil, and ciprofibrate) in combination with statins. These notes are intended to serve as a comprehensive guide for designing and conducting preclinical research in this area.
Data Presentation: Efficacy of Fibrate-Statin Combination Therapy in Preclinical Models
The following tables summarize quantitative data from preclinical studies on the effects of fibrate-statin combination therapy on lipid profiles and atherosclerotic plaque components. It is important to note that the specific fibrate used in these studies was not this compound, but the data provides a strong rationale for the expected efficacy of a this compound-statin combination.
Table 1: Effects of Fibrate-Statin Combination on Plasma Lipid Profile in a Hyperlipidemic Rat Model
| Treatment Group | Total Cholesterol (TC) % Change | Triglycerides (TG) % Change | LDL-C % Change | HDL-C % Change | Reference |
| Simvastatin (B1681759) | ↓ 25% | ↓ 17% | ↓ 35% | ↑ 9.7% | [3] |
| Fenofibrate (B1672516) | ↓ 19% | ↓ 29% | ↓ 22% | ↑ 18.6% | [3][4] |
| Simvastatin + Fenofibrate | ↓ 30% | ↓ 43% | ↓ 31.2% | ↑ 18.6% | [3] |
| Ciprofibrate (B1669075) | ↓ 10% | ↓ 49% | ↓ 10% | - | [5] |
| Simvastatin + Ciprofibrate | ↓ 25% | ↓ 51% | ↓ 25% | - | [5] |
Data adapted from studies using fenofibrate and ciprofibrate in combination with simvastatin.
Table 2: Effects of Statin Monotherapy on Atherosclerotic Plaque Composition in a Rabbit Model
| Plaque Component | Change with Statin Therapy | Reference |
| Fibrous Plaque Volume | ↓ | [6] |
| Dense Calcium Volume | ↑ | [6] |
| Fibro-fatty Volume | No significant change | [6] |
| Necrotic Core Volume | No significant change | [6] |
Data from a meta-analysis of statin monotherapy studies. The combination with a fibrate is hypothesized to further improve these parameters.
Signaling Pathways
The combined action of this compound and statins targets multiple pathways involved in lipid metabolism and inflammation. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, leading to a decrease in intracellular cholesterol levels and upregulation of LDL receptors. This compound, as a fibrate, is an agonist of PPARα. Activation of PPARα leads to the increased expression of genes involved in fatty acid uptake and β-oxidation, and a decrease in the expression of apolipoprotein C-III, an inhibitor of lipoprotein lipase. This results in enhanced clearance of triglyceride-rich lipoproteins.
Caption: Signaling pathways of statins and this compound in lipid metabolism.
Experimental Protocols
The following are detailed protocols for key preclinical experiments to evaluate the combination of this compound and a statin. These are adapted from established models.[7][8][9]
Hyperlipidemia Rat Model
This model is suitable for evaluating the effects of the drug combination on plasma lipid profiles.
Experimental Workflow:
Caption: Workflow for the hyperlipidemia rat model experiment.
Methodology:
-
Animal Model: Male Wistar rats (180-220g) are commonly used.
-
Housing: Animals should be housed in a controlled environment (22±2°C, 55±5% humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
Diet-Induced Hyperlipidemia:
-
Drug Administration:
-
Rats are randomly divided into treatment groups: Vehicle control, this compound alone, Statin alone, and this compound + Statin combination.
-
Drugs are typically administered daily via oral gavage for 4-8 weeks.
-
Proposed Dosages (to be optimized in pilot studies):
-
This compound: 30-100 mg/kg/day
-
Simvastatin: 10-20 mg/kg/day
-
-
-
Biochemical Analysis:
-
Blood samples are collected at baseline and at the end of the treatment period.
-
Plasma is separated for the analysis of TC, TG, LDL-C, and HDL-C using commercially available enzymatic kits.
-
-
Histological Analysis:
-
At the end of the study, the liver is excised, weighed, and fixed in 10% neutral buffered formalin for histological examination (e.g., H&E staining) to assess for any potential hepatotoxicity.
-
Atherosclerosis Rabbit Model
This model is used to investigate the effects of the drug combination on the development and progression of atherosclerotic plaques.[7][10]
Experimental Workflow:
Caption: Workflow for the atherosclerosis rabbit model experiment.
Methodology:
-
Animal Model: Male New Zealand White rabbits (2.5-3.0 kg) are a well-established model for atherosclerosis research.[10]
-
Housing: Similar to the rat model, rabbits should be housed in a controlled environment with ad libitum access to food and water.
-
Atherosclerosis Induction:
-
Drug Administration:
-
Rabbits are randomized into treatment groups and receive daily oral doses of the drugs for 8 weeks concurrently with the high-cholesterol diet.
-
Proposed Dosages (to be optimized in pilot studies):
-
This compound: 50-150 mg/kg/day
-
Simvastatin: 5-10 mg/kg/day
-
-
-
Biochemical Analysis:
-
Blood samples are collected periodically to monitor lipid levels.
-
-
Histological and Morphometric Analysis:
-
At the end of the study, the aorta is excised, fixed, and stained with Oil Red O to visualize lipid-rich atherosclerotic lesions.[12][13]
-
The percentage of the aortic surface area covered by plaques is quantified using image analysis software.
-
Cross-sections of the aorta can be stained with Hematoxylin and Eosin (H&E) to assess plaque morphology, including the thickness of the fibrous cap and the size of the necrotic core.[12]
-
Safety and Toxicity Assessment
A crucial aspect of preclinical research with combination therapies is the evaluation of potential adverse effects.
Key Parameters to Monitor:
-
Myopathy: Monitor for any signs of muscle weakness or distress. Measure plasma creatine (B1669601) kinase (CK) levels, as elevated CK is an indicator of muscle damage.
-
Hepatotoxicity: Monitor liver function by measuring plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
General Health: Regularly monitor body weight, food and water consumption, and overall animal behavior.
Conclusion
The combination of this compound and a statin holds considerable promise for the comprehensive management of mixed dyslipidemia and the reduction of cardiovascular risk. The preclinical models and protocols outlined in these application notes provide a robust framework for investigating the efficacy and safety of this combination therapy. While direct preclinical data on the this compound-statin combination is limited, the extensive research on other fibrate-statin combinations strongly supports the scientific rationale for pursuing these studies. Rigorous preclinical evaluation is essential to guide the clinical development of this potentially valuable therapeutic strategy.
References
- 1. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness and tolerability of simvastatin plus fenofibrate for combined hyperlipidemia (the SAFARI trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, and efficacy of simvastatin and fenofibrate--a multicenter study. Simvastatin-Fenofibrate Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of simvastatin and ciprofibrate alone and in combination on lipid profile, plasma fibrinogen and low density lipoprotein particle structure and distribution in patients with familial combined hyperlipidaemia and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Plasma Lipidomics: An Introduction - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Metabolomic analysis of simvastatin and fenofibrate intervention in high-lipid diet-induced hyperlipidemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Managing Simfibrate-Induced Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during animal studies with Simfibrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: The most frequently reported side effects of this compound and other fibrates in animal studies are hepatotoxicity (liver damage) and myotoxicity (muscle damage).[1][2] These are often dose-dependent.[3]
Q2: How does this compound cause these side effects?
A2: this compound acts by activating Peroxisome Proliferator-Activated Receptor alpha (PPARα), which alters the transcription of genes involved in lipid metabolism.[1][4] While this is beneficial for lowering triglycerides, over-activation can lead to cellular stress. In the liver, this can manifest as hepatotoxicity, potentially due to increased oxidative stress.[5] In muscles, it can lead to myopathy, characterized by muscle weakness, pain, and elevated muscle enzymes.[2][6]
Q3: What are the typical signs of hepatotoxicity in rodents treated with this compound?
A3: Signs of hepatotoxicity include elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7][8] Histological examination of the liver may reveal changes like hepatocyte enlargement, accumulation of lipid droplets, and in more severe cases, inflammation and necrosis.[3]
Q4: What are the indicators of myotoxicity in animal models?
A4: Myotoxicity is often indicated by a significant increase in serum creatine (B1669601) kinase (CK) levels.[9][10] Animals may also exhibit reduced muscle strength and endurance. Histological analysis of muscle tissue might show fiber necrosis and inflammation.[6][11]
Q5: Can combining this compound with other drugs, like statins, increase the risk of side effects?
A5: Yes, co-administration of fibrates and statins has been shown to increase the risk of myopathy and rhabdomyolysis in both clinical and preclinical studies.[9][12]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST)
Symptoms:
-
Serum ALT and/or AST levels are significantly elevated in the this compound-treated group compared to the control group.
Possible Causes:
-
High Dose of this compound: Fibrate-induced hepatotoxicity is often dose-dependent.[3]
-
Underlying Hepatic Conditions: Pre-existing liver conditions in the animal model could be exacerbated.
-
Oxidative Stress: Fibrates can induce peroxisome proliferation, leading to oxidative stress in the liver.[5]
Suggested Actions:
-
Dose Reduction: Consider reducing the dose of this compound to the lowest effective level. A dose-response study can help determine the optimal therapeutic window with minimal toxicity.
-
Co-administration of Hepatoprotective Agents:
-
Antioxidants: Co-administration with antioxidants like silymarin (B1681676) has been shown to mitigate fibrate-induced liver damage by increasing the activity of the antioxidant system in the liver.[4]
-
-
Monitor Liver Function Regularly: Implement a regular schedule for monitoring serum ALT and AST levels throughout the study to detect early signs of toxicity.
-
Histopathological Analysis: At the end of the study, perform a thorough histological examination of liver tissue to assess the extent of any damage.
Issue 2: Suspected Myotoxicity (Elevated Creatine Kinase and Muscle Weakness)
Symptoms:
-
Significantly increased serum creatine kinase (CK) levels.
-
Reduced grip strength or decreased performance in endurance tests (e.g., rotarod, forced swim test).[9]
-
Visible signs of muscle distress or paralysis in severe cases.[10]
Possible Causes:
-
Drug-Induced Myopathy: Fibrates can directly cause muscle damage.[2]
-
Mitochondrial Dysfunction: Fibrates may impair mitochondrial function in skeletal muscle.[7]
-
Combined Drug Toxicity: The risk is higher when combined with other drugs known to cause myopathy, such as statins.[9]
-
Intense Exercise: Strenuous exercise in combination with fibrate administration can exacerbate muscle damage.[9]
Suggested Actions:
-
Dose Adjustment: Evaluate if a lower dose of this compound can achieve the desired therapeutic effect without causing significant myotoxicity.
-
Avoid Concomitant Myotoxic Drugs: If possible, avoid co-administering other drugs that are known to cause muscle damage. If combination therapy is necessary, use the lowest possible doses and monitor for toxicity closely.
-
Controlled Exercise Protocols: If exercise is part of the experimental design, ensure that the intensity and duration are well-controlled and not excessive, as this can worsen myopathy.[9] Consider studies that show moderate exercise training may even be protective against drug-induced muscle damage.[13]
-
Biochemical and Functional Monitoring: Regularly monitor serum CK levels and assess muscle function using standardized tests to track the progression of any myopathy.
Data Presentation
Table 1: this compound (Fenofibrate) Dose-Response on Rat Liver Parameters
| Dosage (mg/kg/day) | Duration | Serum ALT | Serum AST | Liver Histology Findings | Reference |
| 13 | 12 months | No significant change | No significant change | No significant changes observed | [3] |
| 60 | 14 days | Increased | Increased | Loss of centrilobular fat and glycogen | [3] |
| 200 | 14 days | Significantly Increased | Significantly Increased | More pronounced loss of fat and glycogen, increased mitotic figures | [3] |
| 400 | Single dose | Slightly Increased | Slightly Increased | Increased hepatic transaminase gene expression | [8] |
Table 2: Management Strategies for Fibrate-Induced Side Effects in Animal Models
| Side Effect | Management Strategy | Animal Model | Key Findings | Reference |
| Hepatotoxicity | Co-administration with Silymarin (600 mg/kg BW/day) | Hereditary Hypertriglyceridemic Rats | Increased activity of the antioxidant system in the liver and reduced lipoperoxidation. | [4] |
| Myotoxicity | Bezafibrate treatment (mouse equivalent of 160 µg for a 20g mouse) | Mice with immobilization-induced muscle atrophy | Inhibited the reduction in muscle weight. | [14] |
| Myotoxicity | Combination with exercise training | Rats treated with Atorvastatin (B1662188) | Higher glucose tolerance, greater forelimb strength, and lower creatine kinase levels. | [13] |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Drug Administration: Administer this compound orally via gavage at various doses (e.g., 50, 100, 200 mg/kg/day) for a specified period (e.g., 14 or 28 days). Include a vehicle control group.
-
Blood Sampling: Collect blood samples via tail vein or cardiac puncture at baseline and at the end of the treatment period.
-
Biochemical Analysis: Centrifuge blood to obtain serum. Analyze serum for ALT and AST levels using a commercial assay kit and a spectrophotometer.
-
Tissue Collection and Histology:
-
At the end of the study, euthanize the animals and perfuse the liver with saline.
-
Excise a portion of the liver and fix it in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041), section it at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope for signs of hepatotoxicity, such as cellular infiltration, necrosis, and steatosis.
-
Protocol 2: Assessment of Myotoxicity
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.
-
Drug Administration: Administer this compound orally at different doses for a set duration.
-
Blood Sampling: Collect blood at baseline and at the end of the study.
-
Biochemical Analysis: Determine serum creatine kinase (CK) activity using a commercially available kit.
-
Functional Assessment:
-
Grip Strength Test: Use a grip strength meter to measure the forelimb and hindlimb muscle strength before and after the treatment period.
-
Endurance Test: Use a rotarod apparatus or a forced swim test to evaluate muscle endurance. Record the latency to fall or the duration of swimming.
-
-
Tissue Collection and Histology:
-
Euthanize the animals and carefully dissect skeletal muscles (e.g., gastrocnemius, tibialis anterior).
-
Freeze a portion of the muscle in isopentane (B150273) cooled with liquid nitrogen for cryosectioning or fix in formalin for paraffin embedding.
-
Section the muscle tissue and perform H&E staining to look for muscle fiber damage, inflammation, and necrosis.
-
Mandatory Visualizations
Caption: this compound's mechanism of action and resulting side effects.
Caption: Troubleshooting workflow for hepatotoxicity.
References
- 1. Fibrates - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time and dose study on the response of rats to the hypolipidaemic drug fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial Effect of Fenofibrate in Combination with Silymarin on Parameters of Hereditary Hypertriglyceridemia-Induced Disorders in an Animal Model of Metabolic Syndrome [mdpi.com]
- 5. Effect of clofibrate on the enzymes associated with oxidative stress in Wistar rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zebrafish as a Model for the Study of Lipid-Lowering Drug-Induced Myopathies [mdpi.com]
- 7. Fibrates and Fibrate-induced Liver Injury in Primary Biliary Cholangitis [xiahepublishing.com]
- 8. Effects of fenofibrate on plasma and hepatic transaminase activities and hepatic transaminase gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination of atorvastatin and gemfibrozil plus physical activity: an animal model of statin/fibrate-induced myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of chronic treatment with statins and fenofibrate on rat skeletal muscle: a biochemical, histological and electrophysiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clofibrate-induced myopathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Myopathy with statin-fibrate combination therapy: clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bezafibrate attenuates immobilization-induced muscle atrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Simfibrate Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in determining the optimal, non-cytotoxic concentration of simfibrate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended non-toxic concentration of this compound for in vitro assays?
Currently, there is a lack of specific published data detailing the cytotoxic concentrations (e.g., IC50 values) of this compound across various cell lines. Fibrates, as a class, can exhibit cytotoxic effects at higher concentrations. Therefore, it is crucial to experimentally determine the optimal, non-toxic concentration for your specific cell line and assay conditions. We recommend performing a dose-response experiment to identify a concentration that provides the desired biological activity without compromising cell viability.
Q2: Which cell lines are most relevant for studying the effects of this compound?
The choice of cell line should be guided by your research objectives. Since fibrates primarily target lipid metabolism, human hepatoma cell lines such as HepG2 are highly relevant due to their metabolic capabilities. Other cell lines may be used depending on the specific signaling pathway or therapeutic area being investigated.
Q3: What are the common mechanisms by which fibrates like this compound can induce cytotoxicity?
At high concentrations, fibrates have been observed to induce apoptosis (programmed cell death). This can be initiated through various mechanisms, including the activation of caspase cascades. For instance, studies on the related compound clofibrate (B1669205) have shown the involvement of caspase-2, -3, -9, and -12 in different cell types. It is plausible that this compound could induce similar pathways at cytotoxic concentrations.
Q4: How does this compound exert its therapeutic effects at non-toxic concentrations?
This compound, like other fibrates, is expected to function as a ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). Activation of PPAR-α leads to the regulation of genes involved in fatty acid metabolism and transport. This is the primary mechanism for its lipid-lowering effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed in all treated groups. | This compound concentration is too high. | Perform a dose-response curve starting from a very low concentration (e.g., sub-micromolar range) and titrating up to a high concentration to determine the IC50 value. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically ≤ 0.5%). | |
| No observable effect of this compound. | This compound concentration is too low. | Increase the concentration of this compound. Refer to literature for typical effective concentrations of other fibrates as a starting point. |
| Insufficient incubation time. | Optimize the incubation time for your specific assay. Effects on gene expression may be observed earlier than functional changes. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of viable cells are seeded in each well. |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. |
Experimental Protocols
To determine the optimal non-toxic concentration of this compound, we recommend performing cell viability and cytotoxicity assays. Below are detailed protocols for the MTT and LDH assays.
MTT Assay for Cell Viability
This assay measures the metabolic activity of viable cells.
Materials:
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
Table 1: Hypothetical Cell Viability (MTT Assay) after 72-hour this compound Treatment
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| HepG2 | 0 (Control) | 100 ± 5.2 | rowspan="5">To be determined |
| 10 | 98 ± 4.8 | ||
| 50 | 92 ± 6.1 | ||
| 100 | 75 ± 5.5 | ||
| 200 | 48 ± 4.9 | ||
| HEK293 | 0 (Control) | 100 ± 4.7 | rowspan="5">To be determined |
| 10 | 99 ± 5.3 | ||
| 50 | 95 ± 4.9 | ||
| 100 | 80 ± 6.2 | ||
| 200 | 55 ± 5.8 |
Table 2: Hypothetical Cytotoxicity (LDH Assay) after 48-hour this compound Treatment
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| HepG2 | 0 (Control) | 5 ± 1.2 |
| 10 | 6 ± 1.5 | |
| 50 | 10 ± 2.1 | |
| 100 | 25 ± 3.5 | |
| 200 | 52 ± 4.1 |
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound.
Technical Support Center: Troubleshooting Inconsistent Results in Simfibrate Experiments
For researchers, scientists, and drug development professionals utilizing Simfibrate, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in triglyceride reduction between different batches of cultured cells (e.g., HepG2) treated with this compound. What are the potential causes?
A1: High variability in cellular lipid-lowering experiments is a common issue. Several factors can contribute to this inconsistency:
-
Cell Health and Passage Number: Ensure you are using cells at a consistent and low passage number. Cells at high passage numbers can exhibit altered metabolic characteristics and reduced responsiveness to drug treatment. Maintain a consistent cell density at the time of treatment.
-
Serum Variability: The composition of fetal bovine serum (FBS) can vary significantly between lots, affecting the baseline lipid profile of your cells. It is advisable to test and use a single, pre-screened batch of FBS for a series of experiments.
-
Compound Solubility and Stability: this compound is a lipophilic compound. Ensure it is fully solubilized in your vehicle (e.g., DMSO) before adding it to the culture medium. Inconsistent solubilization can lead to variations in the effective concentration. Prepare fresh dilutions of this compound for each experiment.
-
Assay Timing and Technique: The timing of media changes, compound addition, and cell lysis can all introduce variability. Standardize your protocols and ensure consistent incubation times. Variations in the lipid extraction and quantification steps can also be a significant source of error.
Q2: In our animal model of hyperlipidemia, the LDL-cholesterol-lowering effect of this compound is less pronounced than expected based on published data. Why might this be?
A2: The in vivo efficacy of this compound can be influenced by a variety of factors related to the animal model and experimental design:
-
Animal Strain and Diet: Different rodent strains (e.g., Wistar vs. Sprague-Dawley) can have varied responses to high-fat diets and lipid-lowering drugs.[1] The composition of the high-fat diet itself is a critical variable. Ensure the diet is consistent and appropriate for inducing the desired hyperlipidemic phenotype.
-
Drug Formulation and Administration: The bioavailability of this compound can be affected by the vehicle used for oral gavage and whether the animals are in a fed or fasted state.[2] Ensure consistent formulation and administration procedures.
-
Species-Specific Differences in PPARα Activation: There are known species-specific differences in the response to PPARα agonists. For instance, the effect of fibrates on the expression of apolipoprotein A-I, a key component of HDL, differs between rodents and humans due to sequence variations in the gene promoter.[3]
-
Baseline Lipid Levels: The magnitude of the lipid-lowering effect can be dependent on the initial baseline lipid concentrations.[4]
Q3: We are performing a PPARα luciferase reporter assay and see either a weak signal or high background. What can we do to optimize this?
A3: Luciferase reporter assays for nuclear receptors like PPARα can be sensitive to several experimental parameters:
-
Cell Line Choice: Use a cell line with low endogenous PPARα activity to maximize the signal-to-noise ratio.
-
Transfection Efficiency: Optimize your transfection protocol to ensure consistent and high expression of the PPARα receptor, its heterodimer partner RXR, and the PPRE-luciferase reporter construct.
-
Reagent Quality: Use fresh, high-quality luciferase assay reagents and ensure they are stored correctly.
-
Compound Concentration and Cytotoxicity: At high concentrations, some compounds can be cytotoxic, leading to a decrease in the luciferase signal. Perform a dose-response curve and a parallel cytotoxicity assay to identify the optimal non-toxic concentration range for this compound.
Troubleshooting Guides
Inconsistent Lipid-Lowering Effects in Cell Culture
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability in triglyceride levels across replicates. | Inconsistent cell seeding or cell health. | Ensure uniform cell seeding density and monitor cell viability. |
| Pipetting errors during lipid extraction or assay. | Use calibrated pipettes and consistent technique. Include internal standards if possible. | |
| This compound shows a weaker effect than expected. | Sub-optimal drug concentration. | Perform a dose-response curve to determine the EC50 for your specific cell line and assay conditions. |
| Low expression of PPARα in the cell line. | Verify PPARα expression levels in your chosen cell line via qPCR or Western blot. | |
| No significant change in cholesterol levels. | Cell model may not be suitable for studying cholesterol metabolism in response to PPARα activation. | Consider using a different cell line or a more complex model system. Fibrates primarily affect triglyceride metabolism.[5] |
Variable Results in Animal Studies
| Observed Problem | Potential Cause | Troubleshooting Step |
| Inconsistent reduction in plasma triglycerides between animals in the same treatment group. | Variation in food intake and drug dosage. | Monitor food consumption and ensure accurate oral gavage technique. |
| Underlying health differences in animals. | Use age- and weight-matched animals from a reputable supplier. Acclimatize animals properly before starting the experiment. | |
| Unexpected changes in liver enzymes. | Hepatotoxicity at the administered dose. | Perform a dose-ranging study to identify a therapeutic, non-toxic dose. Monitor liver function markers (ALT, AST). |
| Gender-specific differences in response. | Hormonal influences on lipid metabolism. | Analyze data for male and female animals separately. Some studies have shown sex-dependent effects of fibrates. |
Data Presentation
Table 1: Expected Percentage Change in Lipid Profile with Fibrate Therapy (this compound and related compounds)
| Parameter | Expected Change (Monotherapy) | Expected Change (Combination with Statin) |
| Triglycerides (TG) | ↓ 20-50%[6] | ↓ 28.9%[7] |
| Total Cholesterol (TC) | ↓ 15-30%[7][8] | ↓ 19.2%[7] |
| LDL-Cholesterol (LDL-C) | ↓ 10-20%[6] | ↓ 22.3%[7] |
| HDL-Cholesterol (HDL-C) | ↑ 10-20%[6] | ↑ 7.4% (Apolipoprotein A1)[7] |
| Apolipoprotein B (ApoB) | ↓ 15-25% | ↓ 13.9%[7] |
Note: The ranges are compiled from studies on various fibrates, including fenofibrate (B1672516) and ciprofibrate (B1669075), which are structurally and mechanistically similar to this compound. The actual results can vary based on the experimental model and conditions.
Experimental Protocols
In Vitro Triglyceride Accumulation Assay in HepG2 Cells
This protocol is a general guideline for assessing the effect of this compound on triglyceride levels in a human hepatocyte cell line.
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed HepG2 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose). Replace the medium with the treatment medium and incubate for 24-48 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., containing 1% Triton X-100).
-
Triglyceride Quantification: Determine the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.[9][10] The assay typically involves an enzymatic reaction that produces a colored or fluorescent product, which is measured using a microplate reader.
-
Data Normalization: Normalize the triglyceride levels to the total protein concentration in each well, determined using a standard protein assay (e.g., BCA assay).
In Vivo Hyperlipidemia Rat Model
This protocol describes a general method for inducing hyperlipidemia in rats and assessing the efficacy of this compound.
-
Animal Model: Use male Wistar or Sprague-Dawley rats (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Diet-Induced Hyperlipidemia: Feed the rats a high-fat diet (e.g., containing 20% fat and 1% cholesterol) for 4-6 weeks to induce hyperlipidemia.[1][11] A control group should be fed a standard chow diet.
-
Drug Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer this compound orally by gavage at the desired doses (e.g., 10, 30, 100 mg/kg/day) for 2-4 weeks. The control and hyperlipidemic control groups should receive the vehicle only.
-
Sample Collection: Collect blood samples from the tail vein at baseline and at the end of the treatment period after an overnight fast. Euthanize the animals and collect liver tissue for further analysis.
-
Biochemical Analysis: Centrifuge the blood samples to obtain plasma. Analyze the plasma for total cholesterol, triglycerides, LDL-C, and HDL-C using commercial enzymatic kits.
-
Gene Expression Analysis (Optional): Extract RNA from the liver tissue and perform quantitative real-time PCR (qPCR) to analyze the expression of PPARα target genes involved in lipid metabolism (e.g., CPT1A, ACOX1).
Mandatory Visualizations
Caption: this compound activates the PPARα signaling pathway to regulate lipid metabolism.
Caption: General experimental workflows for in vitro and in vivo this compound studies.
References
- 1. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro and in vivo evaluation of fenofibrate with a self- microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of apo A-I gene expression by fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response study of the effect of ciprofibrate on serum lipoprotein concentrations in hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of HMG-CoA reductase, apoprotein-B and LDL receptor gene expression by the hypocholesterolemic drugs simvastatin and ciprofibrate in Hep G2, human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison between simvastatin and bezafibrate in effect on plasma lipoproteins and apolipoproteins in primary hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The efficacy and tolerance of simvastatin and fenofibrate in primary hypercholesterolemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of simvastatin and fenofibrate on serum lipoproteins and apolipoproteins in primary hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciencellonline.com [sciencellonline.com]
- 11. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Simfibrate
Disclaimer: Publicly available research on the formulation of Simfibrate is limited. The following guidance is based on established principles for improving the oral bioavailability of poorly water-soluble drugs, such as other fibrates (e.g., Fenofibrate) and BCS Class II compounds. The experimental protocols and data are provided as illustrative examples to guide researchers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and formulation scientists working to improve the oral bioavailability of this compound.
Troubleshooting Guide
This guide addresses common challenges encountered during the formulation development of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low drug loading in solid dispersion | Poor miscibility between this compound and the selected polymer carrier. | - Screen a wider range of polymers with varying hydrophilicity (e.g., PVP K30, HPMC, Soluplus®). - Conduct miscibility studies using techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions. - Consider using a combination of carriers or a surfactant to improve miscibility. |
| Recrystallization of this compound in solid dispersion during storage | The amorphous form is thermodynamically unstable. The chosen polymer may not be effectively inhibiting nucleation and crystal growth. | - Select polymers with a high glass transition temperature (Tg) to reduce molecular mobility.[1] - Increase the polymer-to-drug ratio to provide better separation and stabilization of drug molecules. - Store the formulation in low humidity conditions and with appropriate packaging to prevent moisture-induced crystallization. |
| Phase separation or drug precipitation in Self-Microemulsifying Drug Delivery System (SMEDDS) upon dilution | The formulation is not forming a stable microemulsion in the aqueous environment of the GI tract. | - Optimize the ratio of oil, surfactant, and cosurfactant. Construct pseudo-ternary phase diagrams to identify the optimal microemulsion region.[2][3][4] - Screen different surfactants and cosurfactants with varying Hydrophilic-Lipophilic Balance (HLB) values. - Ensure the drug remains solubilized in the lipidic vehicle during the emulsification process. |
| Inconsistent droplet size in nanoformulation | The homogenization or nanoprecipitation process is not optimized. | - For high-pressure homogenization, optimize the pressure and number of cycles. - In nanoprecipitation, control the solvent-to-antisolvent addition rate and the stirring speed. - Ensure proper selection and concentration of stabilizers to prevent particle aggregation. |
| Poor in vitro-in vivo correlation (IVIVC) | The in vitro dissolution method does not adequately mimic the in vivo conditions. | - For lipid-based formulations, incorporate a lipolysis step in the in vitro model to simulate the digestion process.[5][6][7][8][9] - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in fasted and fed states. - Consider a dissolution/permeation setup to better simulate absorption.[10] |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most promising strategies for improving the oral bioavailability of this compound?
A1: As this compound is expected to be a BCS Class II drug (low solubility, high permeability), the primary goal is to enhance its dissolution rate and maintain its solubilized state in the gastrointestinal tract. The most promising strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[11]
-
Lipid-Based Formulations (e.g., SMEDDS): These formulations can enhance the solubility of lipophilic drugs and facilitate their absorption through the lymphatic pathway.[12]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to a faster dissolution rate.
Q2: How do I select the best carrier for a this compound solid dispersion?
A2: The ideal carrier should be hydrophilic, have good miscibility with this compound, and possess a high glass transition temperature (Tg) to ensure the physical stability of the amorphous dispersion.[1] Commonly used carriers include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and copolymers like Soluplus®. Screening should involve preparing dispersions with different carriers and evaluating their dissolution profiles and physical stability over time.
Q3: What are the key components of a SMEDDS formulation for a lipophilic drug like this compound?
A3: A SMEDDS formulation typically consists of an oil, a surfactant, and a cosurfactant. The oil solubilizes the drug, while the surfactant and cosurfactant facilitate the formation of a microemulsion upon gentle agitation in an aqueous medium. The selection of these components is critical and should be based on the drug's solubility in each excipient and the ability of the mixture to form a stable microemulsion.[2][4]
Experimental Protocols & Characterization
Q4: What are the common methods for preparing solid dispersions?
A4: The most common methods are:
-
Solvent Evaporation: Both the drug and the carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[13]
-
Melting Method (Fusion): The drug and carrier are melted together at a high temperature and then rapidly cooled to form a solid dispersion.[14]
-
Hot-Melt Extrusion: This method uses a twin-screw extruder to mix and melt the drug and carrier, offering a continuous and scalable process.
Q5: How can I characterize the physical state of this compound in a solid dispersion?
A5: Several techniques can be used to confirm the amorphous state of the drug:
-
Powder X-Ray Diffraction (PXRD): The absence of sharp peaks characteristic of the crystalline drug indicates an amorphous form.[15][16]
-
Differential Scanning Calorimetry (DSC): The disappearance of the drug's melting endotherm suggests the formation of an amorphous solid dispersion.[15][16]
-
Solid-State Nuclear Magnetic Resonance (ssNMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These techniques can provide information on the molecular interactions between the drug and the carrier.[15][17]
Q6: What in vitro tests are essential for evaluating the performance of bioavailability-enhanced formulations?
A6: Key in vitro tests include:
-
Dissolution Testing: This is crucial to demonstrate the enhanced dissolution rate of the formulation compared to the pure drug. The use of biorelevant media is recommended.[10][18][19][20]
-
In Vitro Lipolysis: For lipid-based formulations, this test simulates the digestion of lipids in the small intestine and assesses the drug's partitioning and solubilization during this process.[5][6][7][8][9]
-
Particle Size Analysis: For nanoformulations and SMEDDS, measuring the droplet or particle size and its distribution is essential for quality control and predicting in vivo behavior.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using PXRD, DSC, and in vitro dissolution studies.
Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile, Capryol™ 90), surfactants (e.g., Cremophor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).
-
Construction of Pseudo-Ternary Phase Diagrams: Based on the solubility data, select the most suitable excipients. Prepare various mixtures of the selected oil, surfactant, and cosurfactant in different ratios. For each mixture, titrate with water and observe the formation of a microemulsion to construct a phase diagram and identify the microemulsion region.[2][4]
-
Formulation Preparation: Prepare the SMEDDS formulation by mixing the selected oil, surfactant, and cosurfactant in the optimal ratio determined from the phase diagram. Dissolve the required amount of this compound in this mixture with the aid of gentle stirring and vortexing until a clear solution is obtained.
-
Characterization: Evaluate the prepared SMEDDS for self-emulsification time, droplet size analysis upon dilution, and in vitro dissolution in biorelevant media.
Data Presentation
Due to the lack of specific data for this compound, the following tables present example data for Fenofibrate (B1672516), another fibrate, to illustrate how quantitative results can be structured.
Table 1: Example Dissolution Data for Fenofibrate Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | % Drug Release at 30 min |
| Pure Fenofibrate | - | - | 15% |
| Solid Dispersion 1 | PVP K30 | 1:3 | 75% |
| Solid Dispersion 2 | HPMC E5 | 1:3 | 68% |
| Solid Dispersion 3 | Soluplus® | 1:3 | 85% |
Table 2: Example Characteristics of a Fenofibrate SMEDDS Formulation
| Parameter | Value |
| Composition | |
| Oil (Labrafac™ Lipophile) | 20% w/w |
| Surfactant (Cremophor® EL) | 50% w/w |
| Cosurfactant (Transcutol® HP) | 30% w/w |
| Droplet Size (after dilution) | 35 nm |
| Polydispersity Index (PDI) | 0.15 |
| % Drug Release at 15 min | >90% |
Visualizations
Caption: Workflow for the preparation and characterization of a this compound solid dispersion.
Caption: Mechanism of bioavailability enhancement by a Self-Microemulsifying Drug Delivery System (SMEDDS).
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Preparation and in vivo evaluation of SMEDDS (self-microemulsifying drug delivery system) containing fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and in vivo evaluation of SMEDDS (self-microemulsifying drug delivery system) containing fenofibrate | Semantic Scholar [semanticscholar.org]
- 4. Preparation and in vivo evaluation of SMEDDS (self-microemulsifying drug delivery system) containing fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mdpi.com [mdpi.com]
- 8. The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. jddtonline.info [jddtonline.info]
- 12. An Overview of the Applications of Gemfibrozil Nano-Formulation in Hyperlipidemia | MDPI [mdpi.com]
- 13. Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. crystalpharmatech.com [crystalpharmatech.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. raytor.com [raytor.com]
- 20. symmetric.events [symmetric.events]
Technical Support Center: Addressing Batch-to-Batch Variability of Simfibrate
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges arising from batch-to-batch variability of Simfibrate from different suppliers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with a new batch of this compound. What are the likely causes?
A1: Inconsistent results with a new batch of a compound are often attributable to batch-to-batch variability. The primary causes for such variability with this compound include:
-
Purity Differences: The percentage of the active this compound molecule may differ between batches. Even small amounts of impurities can significantly impact biological assays.[1]
-
Presence of Impurities: Impurities from the synthesis process or degradation products can have their own biological effects, potentially interfering with the expected action of this compound.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may have different solubility and dissolution rates, affecting its effective concentration in your experiments.
-
Degradation: this compound, like other fibrates, can be susceptible to degradation under certain conditions such as exposure to acid, base, or light, leading to a lower effective concentration of the active compound.[2][3][4]
Q2: How can we proactively qualify a new batch of this compound from a different supplier?
A2: Before initiating critical experiments, it is crucial to qualify the new batch. We recommend the following steps:
-
Request and Scrutinize the Certificate of Analysis (CoA): The CoA provides key information about the identity, purity, and physical properties of the batch.[5] Pay close attention to the purity determined by methods like HPLC.
-
Perform Independent Analytical Verification: If possible, conduct in-house analytical tests to confirm the identity and purity of the new batch. Recommended tests include High-Performance Liquid Chromatography (HPLC) for purity and Mass Spectrometry (MS) for identity confirmation.
-
Conduct a Pilot Experiment: Perform a small-scale pilot study, such as a dose-response curve in a well-established assay, to compare the potency of the new batch against a previously validated batch.
Q3: What is the mechanism of action of this compound and how might impurities interfere with it?
A3: this compound is a fibrate drug that acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6][7] PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.[8] Upon activation by a ligand like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their expression.[7]
Impurities can interfere with this pathway in several ways:
-
Competitive Binding: Impurities with structural similarity to this compound may compete for binding to the PPARα ligand-binding pocket, acting as antagonists or weaker agonists.
-
Off-Target Effects: Impurities could activate other signaling pathways that might indirectly affect the PPARα pathway or the downstream cellular processes being measured.[9]
-
Cellular Toxicity: Certain impurities may be cytotoxic, leading to reduced cell viability and confounding the results of your assay.
Troubleshooting Guides
Issue 1: Reduced Potency or Efficacy in a PPARα Reporter Assay
Question: Our new batch of this compound shows a significantly lower induction of our PPARα luciferase reporter compared to the previous batch. What steps should we take?
Answer: A reduction in potency points towards a lower effective concentration of the active compound or the presence of an antagonist.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced compound potency.
Detailed Steps:
-
Verify Compound Identity and Purity:
-
Action: Carefully review the Certificate of Analysis (CoA) from both suppliers. Compare the reported purity values.
-
Action: If available, perform HPLC analysis on both batches to compare the purity profiles and retention times. Use LC-MS to confirm the molecular weight of the main peak corresponds to this compound.
-
-
Perform a Comparative Dose-Response Analysis:
-
Action: Prepare fresh stock solutions of both the old and new batches of this compound.
-
Action: Conduct a parallel dose-response experiment using a reliable assay, such as a PPARα reporter gene assay. A rightward shift in the dose-response curve for the new batch indicates lower potency.
-
-
Evaluate Experimental Conditions:
-
Action: Ensure that the cell line used has a consistent passage number and is healthy.[1]
-
Action: Verify the quality and concentration of all reagents, including the reporter plasmids and transfection reagents.
-
Action: Standardize incubation times and other assay parameters.
-
Issue 2: Increased Cytotoxicity Observed with a New this compound Batch
Question: We are observing unexpected cell death in our cultures when using the new batch of this compound at concentrations that were previously non-toxic. What could be the cause?
Answer: Unexplained cytotoxicity often points to the presence of a toxic impurity.
Troubleshooting Steps:
-
Assess Purity and Impurity Profile:
-
Action: Analyze the new batch using HPLC to look for additional peaks that are not present in the chromatogram of the old batch.
-
Action: If possible, use LC-MS to get mass information on the impurity peaks to aid in their identification.
-
-
Perform a Cytotoxicity Assay:
-
Action: Conduct a comparative cytotoxicity assay (e.g., MTT or LDH release assay) with both batches of this compound across a wide range of concentrations. This will help quantify the difference in toxicity.
-
-
Review Synthesis Route:
-
Action: If the supplier can provide information on the synthetic route, review it for any potentially toxic reagents or byproducts that might be carried over as impurities.
-
-
Contact the Supplier:
-
Action: Report your findings to the supplier and provide them with your analytical and cytotoxicity data. They may be able to investigate the issue from their end.
-
Data Presentation
Table 1: Example Certificate of Analysis (CoA) for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to off-white powder | Conforms | Visual |
| Identity (IR) | Conforms to reference standard | Conforms | Infrared Spectroscopy |
| Identity (¹H NMR) | Conforms to structure | Conforms | NMR Spectroscopy |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC |
| Molecular Weight | 469.36 g/mol | 469.35 g/mol | Mass Spectrometry |
| Melting Point | 118-121 °C | 119.5 °C | Melting Point Apparatus |
| Loss on Drying | ≤ 0.5% | 0.2% | TGA |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
Table 2: Hypothetical Comparison of Two Batches of this compound
| Parameter | Batch A (Old Supplier) | Batch B (New Supplier) |
| Purity (HPLC) | 99.5% | 98.1% |
| Major Impurity 1 | 0.2% | 1.2% |
| EC₅₀ (PPARα Reporter Assay) | 1.5 µM | 3.2 µM |
| Cytotoxicity (IC₅₀) | > 100 µM | 55 µM |
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by HPLC and LC-MS
Objective: To confirm the purity and identity of a new batch of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like acetonitrile (B52724) or methanol.
-
Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
-
LC-MS Analysis:
-
Utilize the same chromatographic conditions as the HPLC method.
-
The eluent from the HPLC is directed to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak in the HPLC chromatogram.
-
Identity: Confirm that the mass of the main peak in the mass spectrum corresponds to the molecular weight of this compound.
-
Protocol 2: Cell-Based PPARα Reporter Gene Assay
Objective: To determine the functional potency of this compound by measuring the activation of the PPARα signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.
-
Co-transfect the cells with a PPARα expression vector, an RXRα expression vector, and a luciferase reporter vector containing PPREs. A β-galactosidase or Renilla luciferase vector can be included for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of this compound (from different batches) or a vehicle control.
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Measure the activity of the normalization reporter.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Caption: Workflow for a PPARα reporter gene assay.
Protocol 3: In Vitro Lipid Accumulation Assay
Objective: To assess the effect of this compound on lipid accumulation in a relevant cell model (e.g., hepatocytes).
Methodology:
-
Cell Culture and Treatment:
-
Plate cells such as HepG2 in a multi-well plate and allow them to adhere.
-
Induce lipid accumulation by treating the cells with a high concentration of fatty acids (e.g., oleic acid complexed to BSA).
-
Co-treat the cells with different concentrations of this compound from the batches being compared.
-
-
Lipid Staining:
-
After 24-48 hours, fix the cells with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with a fluorescent dye such as Oil Red O or BODIPY 493/503.
-
-
Quantification:
-
For Oil Red O, extract the dye and measure the absorbance using a plate reader.
-
For BODIPY, capture images using a fluorescence microscope and quantify the fluorescence intensity per cell using image analysis software.
-
-
Data Analysis:
-
Compare the extent of lipid accumulation in cells treated with different batches of this compound.
-
Signaling Pathway Diagram
Caption: this compound activation of the PPARα signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scielo.br [scielo.br]
- 5. safetyculture.com [safetyculture.com]
- 6. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impairment of PPAR α and the Fatty Acid Oxidation Pathway Aggravates Renal Fibrosis during Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Simfibrate during experimental procedures
Welcome to the technical support center for Simfibrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a fibrate class drug, chemically a double ester of clofibric acid with 1,3-propanediol. Like other fibrates, it is susceptible to degradation, which can impact the accuracy and reproducibility of experimental results. The primary degradation pathways include hydrolysis, oxidation, and photodegradation.
Q2: What are the main factors that can cause this compound degradation?
Several factors can contribute to the degradation of this compound in a laboratory setting. These include:
-
pH: Exposure to acidic or basic conditions can catalyze hydrolysis of the ester bonds.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or ambient light can induce photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation.
-
Solvents: The choice of solvent can influence the stability of this compound.
Q3: How can I detect and quantify this compound and its degradation products?
A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for the simultaneous determination of this compound and its degradation products. Key parameters for such a method would include a C18 column and a mobile phase consisting of an acetonitrile (B52724) and buffer solution, with UV detection. This allows for the separation and quantification of the parent compound from any new peaks that represent degradation products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram. | Degradation of this compound. | Review your experimental protocol for potential exposure to harsh pH, high temperatures, or light. Compare the retention times of the new peaks with known degradation products if available. Implement the preventative measures outlined in this guide. |
| Loss of this compound concentration over time in my stock solution. | Instability in the chosen solvent or improper storage. | Prepare fresh stock solutions for each experiment. If storage is necessary, store at a low temperature, protected from light, and in a neutral, aprotic solvent. Validate the stability of this compound in your chosen solvent over the intended duration of your experiment. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound due to inconsistent handling. | Standardize all experimental procedures, paying close attention to incubation times, temperature control, and light exposure. Ensure all samples are handled identically. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol outlines the recommended procedure for preparing and storing this compound stock solutions to minimize degradation.
-
Solvent Selection:
-
Use a high-purity, aprotic, and neutral solvent such as acetonitrile or methanol.
-
Avoid aqueous solutions, especially those with acidic or basic pH, for long-term storage.
-
-
Preparation:
-
Allow this compound powder and the chosen solvent to equilibrate to room temperature before weighing and dissolution.
-
Prepare the solution in a volumetric flask, ensuring the compound is fully dissolved.
-
If sonication is used to aid dissolution, use a low power setting and short duration to avoid localized heating.
-
-
Storage:
-
Store stock solutions in amber glass vials to protect from light.
-
For short-term storage (up to 24 hours), refrigerate at 2-8°C.
-
For long-term storage, store at -20°C or below.
-
Before use, allow the solution to slowly warm to room temperature to prevent precipitation.
-
Data Presentation
Table 1: Summary of Factors Affecting Fibrate Stability (Data extrapolated from related fibrate compounds)
| Factor | Condition | Observed Effect on Fibrates | Recommendation for this compound |
| pH | Acidic (e.g., pH < 4) | Significant hydrolysis of the ester linkage.[1] | Avoid acidic conditions. Use buffered solutions in the neutral range (pH 6-7.5) for experiments. |
| Basic (e.g., pH > 8) | Rapid hydrolysis of the ester linkage.[1] | Avoid basic conditions. | |
| Temperature | Elevated (e.g., >40°C) | Increased rate of thermal degradation.[2] | Conduct experiments at controlled room temperature. Store stock solutions at recommended low temperatures. |
| Light | UV or prolonged ambient light | Photodegradation can occur.[3][4] | Protect this compound solutions from light by using amber vials and minimizing exposure. |
| Oxidizing Agents | Presence of peroxides, etc. | Oxidative degradation is possible.[5] | Use high-purity solvents and avoid sources of oxidative stress. |
Table 2: Solvent Compatibility for this compound (General Guidance)
| Solvent | Compatibility | Notes |
| Acetonitrile | High | Good solubility and stability for stock solution preparation. |
| Methanol | High | Good solubility, but ensure it is anhydrous. |
| Ethanol | Moderate | Similar to methanol, use anhydrous. |
| Dimethyl Sulfoxide (DMSO) | Moderate | Ensure it is of high purity and stored under dry conditions. |
| Water | Low | Low solubility and high risk of hydrolysis. Avoid for stock solutions. |
| Aqueous Buffers | Low | Only for immediate use in experiments. Maintain a neutral pH. |
Visualizations
Caption: Experimental workflow for handling this compound to prevent degradation.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. scielo.br [scielo.br]
- 2. Thermal stability of simvastatin under different atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aquatic photodegradation of clofibric acid under simulated sunlight irradiation: kinetics and mechanism analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fate of pharmaceuticals--photodegradation by simulated solar UV-light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Free-radical-induced oxidative and reductive degradation of fibrate pharmaceuticals: kinetic studies and degradation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Simfibrate Dosage and Administration in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Simfibrate dosage for different animal strains or species in pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid.[1] Clofibric acid is a ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney.[2][3]
Activation of PPARα leads to the following key events:
-
Increased expression of genes involved in fatty acid uptake and oxidation : This enhances the breakdown of fatty acids for energy.
-
Increased lipoprotein lipase (B570770) (LPL) expression : LPL is responsible for hydrolyzing triglycerides in lipoproteins.[3]
-
Decreased apolipoprotein C-III (ApoC-III) expression : ApoC-III is an inhibitor of LPL, so its reduction further enhances triglyceride clearance.[3]
-
Increased expression of apolipoproteins A-I and A-II : These are major components of High-Density Lipoprotein (HDL), leading to an increase in HDL cholesterol levels.
This concerted action results in a reduction of plasma triglycerides and, to a lesser extent, cholesterol.
Q2: Are there significant species differences in this compound metabolism?
A2: Yes, significant species differences exist in the metabolism and excretion of fibrates like this compound. This compound is a double ester of clofibric acid.[1] Studies on the closely related compound fenofibrate (B1672516), another prodrug of a fibrate, show that in rats and dogs, the primary metabolites are fenofibric acid and its reduced form. In contrast, humans primarily form a glucuronide conjugate of fenofibric acid.[4] Excretion patterns also differ, with rats and dogs eliminating the drug and its metabolites mainly through feces, while humans excrete them predominantly in the urine.[4] These differences are critical to consider when extrapolating results from animal models to humans.
Q3: How do I determine the appropriate starting dose of this compound for my animal model?
A3: Determining the optimal starting dose requires careful consideration of the animal species, the specific research question, and existing literature on similar compounds. Since specific dosage data for this compound is limited in publicly available literature, data from the closely related and well-studied fibrate, fenofibrate, can be used as a starting point.
Initial Dose Estimation for Fenofibrate (as a proxy for this compound):
| Animal Species | Typical Efficacy Dose Range (mg/kg/day) | Notes |
| Mouse | 50 - 100[5][6][7] | Higher doses may be required in some models of severe hyperlipidemia. |
| Rat | 8.2 - 300[8][9] | A wide range has been reported depending on the study design and rat strain. |
| Dog | 2.2 - 13.5[3] | A dose-escalation study showed a median effective dose of 6.4 mg/kg.[3] |
It is crucial to perform a pilot dose-ranging study in your specific animal model and strain to determine the optimal dose that provides efficacy without toxicity.
Q4: What is allometric scaling and can it be used for this compound?
A4: Allometric scaling is a method used to extrapolate drug doses between species based on body surface area or metabolic rate.[8][10] It is a useful tool for estimating a starting dose in a new species when data is limited. The basic principle is that many physiological parameters, including drug clearance, scale with body weight to the power of approximately 0.75.
However, allometric scaling should be used with caution for drugs like fibrates where significant inter-species differences in metabolism and protein binding exist.[4] For fibrates, a pharmacokinetically-guided approach, where drug activity and exposure levels are considered, may be more appropriate.[10]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and other fibrates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma drug levels between animals. | Inconsistent oral gavage technique. Variable food intake affecting drug absorption. Non-homogenous drug suspension. | Ensure all personnel are thoroughly trained on a standardized oral gavage procedure. Standardize the fasting period before drug administration. Fibrates are often administered with food to enhance absorption.[11] Ensure the drug suspension is well-mixed before each administration. |
| Lack of efficacy or lower than expected lipid-lowering effect. | Suboptimal dose for the specific animal model or strain. Insufficient duration of treatment. The chosen animal model is not responsive to PPARα agonists. | Conduct a dose-response study to determine the optimal therapeutic dose. Extend the treatment duration. Lipid-lowering effects may take several weeks to become significant. Confirm the expression and function of PPARα in your animal model. Some strains may have lower PPARα expression or different sensitivities. |
| Signs of toxicity (e.g., weight loss, lethargy, elevated liver enzymes). | Dose is too high. Species-specific sensitivity to fibrate-induced toxicity. | Immediately reduce the dose or discontinue treatment. Conduct a thorough literature review on the known toxicities of fibrates in your chosen species. For example, some fibrates can cause hepatotoxicity in rodents.[12] Monitor animal health closely, including regular body weight measurements and blood biochemistry. |
| Difficulty in dissolving or suspending this compound for oral administration. | This compound has low water solubility. | Use a suitable vehicle for suspension, such as 0.5% carboxymethylcellulose or corn oil. Sonication may help in achieving a uniform suspension. |
Experimental Protocols
Induction of Hyperlipidemia in Rodents (High-Fat Diet Model)
This protocol describes a common method for inducing hyperlipidemia in rats or mice.
Materials:
-
Male Wistar rats or C57BL/6 mice (6-8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD): Typically 45-60% of calories from fat, often supplemented with cholesterol and cholic acid.
-
Metabolic cages (optional, for monitoring food and water intake)
Procedure:
-
Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week with ad libitum access to standard chow and water.
-
Dietary Intervention: Divide the animals into a control group (receiving standard chow) and an experimental group (receiving the HFD).
-
Induction Period: Maintain the respective diets for 4-12 weeks. The duration required to induce a stable hyperlipidemic phenotype can vary depending on the specific HFD composition and the animal strain.
-
Monitoring: Monitor body weight, food, and water intake regularly (e.g., weekly).
-
Confirmation of Hyperlipidemia: At the end of the induction period, collect blood samples after an overnight fast to measure baseline levels of total cholesterol, triglycerides, LDL-C, and HDL-C.
This compound Administration Protocol (Oral Gavage)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Homogenizer or sonicator
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Prepare a homogenous suspension of this compound in the chosen vehicle. Use a homogenizer or sonicator to ensure uniform suspension. The concentration should be calculated to deliver the desired dose in a reasonable volume (e.g., 5-10 mL/kg for rats).
-
-
Administration:
-
Administer the this compound suspension or vehicle control to the animals via oral gavage.
-
Ensure the gavage needle is inserted correctly to avoid injury.
-
The administration is typically performed once daily.
-
-
Monitoring:
-
Monitor the animals for any adverse effects.
-
At the end of the treatment period, collect blood and tissue samples for analysis.
-
Visualizations
This compound (Clofibric Acid) Mechanism of Action via PPARα
Caption: this compound is converted to clofibric acid, which activates PPARα.
Experimental Workflow for a this compound Efficacy Study
Caption: A typical workflow for an in vivo this compound efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Adverse Effects of Fenofibrate in Mice Deficient in the Protein Quality Control Regulator, CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a micronized, nanocrystal fenofibrate formulation in treatment of hyperlipidemia in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel mouse model of familial combined hyperlipidemia and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 9. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Fenofibrate | VCA Animal Hospitals [vcahospitals.com]
- 12. metro-vet.com [metro-vet.com]
Technical Support Center: Mitigating Off-Target Effects of Simfibrate in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Simfibrate in cellular models. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a fibric acid derivative that primarily acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Upon activation by a ligand like this compound's active metabolite, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to their transcription.[2]
Q2: What are the potential off-target effects of this compound?
While this compound's primary target is PPARα, studies on related fibrates suggest several potential off-target effects that may occur independently of PPARα activation. These can include:
-
Mitochondrial Effects: Some fibrates have been shown to accumulate in mitochondria and impair mitochondrial respiration, specifically by inhibiting complex I of the electron transport chain.[3]
-
STAT3 Signaling Inhibition: In certain cellular contexts, fibrates may inhibit the STAT3 signaling pathway, which is involved in cell proliferation and inflammation.[4]
-
TGF-β Signaling Modulation: Fenofibrate (B1672516) has been observed to suppress TGF-β-induced myofibroblast differentiation in a PPARα-independent manner.[5]
-
Pregnane (B1235032) X Receptor (PXR) Activation: Bezafibrate (B1666932), another fibrate, has been shown to act as a dual agonist for both PPARα and the pregnane X receptor (PXR), which regulates the expression of genes involved in drug metabolism and transport.[6]
-
Inhibition of Adenylate Cyclase: Clofibrate (B1669205) has been reported to inhibit the catalytic subunit of adenylate cyclase, which could affect various cellular signaling pathways.[7]
Q3: How can I differentiate between on-target (PPARα-dependent) and off-target effects of this compound in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:
-
PPARα Knockdown or Knockout Models: The most direct method is to use cells where PPARα has been genetically silenced (e.g., using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If the observed effect of this compound persists in these cells, it is likely an off-target effect.[1]
-
Use of PPARα Antagonists: Co-treatment of cells with a specific PPARα antagonist and this compound can help determine if the effect is mediated by PPARα. If the antagonist blocks the effect, it is likely on-target.
-
Dose-Response Analysis: Compare the concentration of this compound required to elicit the observed effect with its known EC50 for PPARα activation. Effects that occur at significantly different concentrations may be off-target.
-
Structure-Activity Relationship (SAR) Studies: Using analogs of this compound with varying affinities for PPARα can help dissect on- and off-target effects. If the potency of the analogs for the observed effect correlates with their PPARα affinity, it is likely an on-target effect.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell viability or proliferation assays.
| Possible Cause | Troubleshooting Steps |
| Off-target cytotoxicity | 1. Perform a dose-response curve: Determine the IC50 value and compare it to the EC50 for PPARα activation. A significant difference may indicate off-target toxicity. 2. Assess mitochondrial health: Use assays like MTT, resazurin, or measure mitochondrial membrane potential to check for mitochondrial dysfunction, a known off-target effect of some fibrates.[3] 3. Use a PPARα-null cell line: If the cytotoxic effect persists in cells lacking PPARα, it confirms an off-target mechanism. |
| Solvent effects | 1. Run a vehicle control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. 2. Check solvent concentration: Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and non-toxic to the cells. |
| Precipitation of this compound | 1. Visually inspect the culture medium: Look for any signs of precipitation, especially at higher concentrations. 2. Check solubility: Verify the solubility of this compound in your culture medium. If solubility is an issue, consider using a different formulation or a solubilizing agent, but be sure to test the agent for its own cellular effects. |
Problem 2: Changes in gene expression that are not known PPARα target genes.
| Possible Cause | Troubleshooting Steps |
| Activation of other signaling pathways | 1. Pathway analysis: Use bioinformatics tools to analyze your gene expression data and identify potentially activated or inhibited signaling pathways. 2. Investigate known off-target pathways: Based on literature for other fibrates, examine pathways like STAT3 and TGF-β signaling using specific inhibitors or reporter assays.[4][5] |
| PPARα-independent transcriptional regulation | 1. Confirm with PPARα knockdown: Use siRNA or shRNA to silence PPARα and see if the gene expression changes persist.[1] 2. Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR or ChIP-seq to determine if PPARα is directly binding to the promoter of the unexpected target gene. |
Quantitative Data
| Compound | PPAR Subtype | EC50 (µM) | Efficacy (%) | Reference |
| Bezafibrate | PPARα | 30.4 | 93.6 | [8] |
| PPARδ | 86.7 | 15.2 | [8] | |
| PPARγ | 178 | 77.1 | [8] | |
| Fenofibric Acid | PPARα | 9.47 | 104 | [8] |
| PPARγ | 61.0 | 87.7 | [8] | |
| Pemafibrate | PPARα | 0.0014 | 107 | [8] |
| PPARδ | 1.39 | 11.3 | [8] | |
| PPARγ | > 5 | 119 | [8] | |
| Novel Compound 1 | PPARα | 2.06 | - | [9] |
| Novel Compound 3 | PPARα | 1.78 | - | [9] |
Note: Efficacy is relative to a potent synthetic agonist.
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of PPARα
This protocol provides a general guideline for transiently silencing PPARα expression to differentiate on-target from off-target effects.
Materials:
-
siRNA targeting PPARα (and a non-targeting control siRNA)
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
-
Cells of interest
-
RT-qPCR reagents for validation
-
Western blot reagents for validation
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the PPARα siRNA (or non-targeting control) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time should be determined empirically.
-
This compound Treatment: After the incubation period, replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired treatment duration.
-
Validation of Knockdown: Harvest a subset of cells to validate PPARα knockdown at the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Analysis: Analyze the effect of this compound in both the PPARα knockdown and control siRNA-treated cells to determine if the effect is PPARα-dependent.
Protocol 2: Assessment of Mitochondrial Respiration
This protocol describes a method to assess the effect of this compound on mitochondrial function using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
This compound
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Wash the cells with pre-warmed Seahorse XF Assay Medium and add fresh assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A in the appropriate injection ports.
-
Calibrate the instrument and run the mitochondrial stress test protocol.
-
-
Data Analysis: Analyze the oxygen consumption rate (OCR) to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. Compare these parameters between this compound-treated and control cells.
Visualizations
References
- 1. Analysis of PPARalpha-dependent and PPARalpha-independent transcript regulation following fenofibrate treatment of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate inhibits TGF‐β‐induced myofibroblast differentiation and activation in human lung fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticholestatic effects of bezafibrate in patients with primary biliary cirrhosis treated with ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of clofibrate on the human fat cell adenylate cyclase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Simfibrate Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Simfibrate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the sensitive detection of this compound?
A1: The most common and effective techniques for quantifying this compound and related fibrates in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, for higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] Gas Chromatography (GC) can also be used, but often requires derivatization to improve the volatility of the analyte.[5][6]
Q2: Which sample preparation techniques are recommended for analyzing this compound in plasma?
A2: The choice of sample preparation is crucial for removing interferences and concentrating the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method, often using acetonitrile (B52724) or methanol (B129727), but may result in a less clean sample.[7][8]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[9][10]
-
Solid-Phase Extraction (SPE): Considered the most effective technique for providing the cleanest samples and achieving the highest sensitivity, as it selectively isolates the analyte while removing matrix components.[1]
Q3: What are the essential parameters for validating an analytical method for this compound?
A3: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[11][12] Key parameters, as outlined by regulatory bodies like the ICH, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[12][13]
-
Accuracy: The closeness of test results to the true value.[11][14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[14]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[4][15]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during method development and analysis.
Chromatography & Peak Shape Issues
Q: Why is my this compound peak showing significant tailing in reverse-phase HPLC? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For a compound like this compound, this could be due to:
-
Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with polar functional groups on the this compound molecule.
-
Solution: Use a modern, high-purity, end-capped C18 or C8 column. Operating the mobile phase at a lower pH (e.g., 2.5-3.5 using formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions.[16]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination: Buildup of matrix components on the column can create active sites that cause tailing.
-
Solution: Implement a robust sample cleanup procedure (like SPE) and use a guard column. Regularly flush the column with a strong solvent.
-
Q: My retention time is shifting between injections. What should I investigate? A: Retention time instability can be caused by several factors:
-
Mobile Phase Issues: Inconsistent mobile phase composition due to improper mixing, evaporation of a volatile component, or degradation.
-
Solution: Ensure mobile phase components are accurately measured and well-mixed. Prepare fresh mobile phase daily and keep solvent bottles capped.
-
-
Pump Performance: Fluctuations in pump pressure or flow rate.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove air bubbles and check pump seals for wear.
-
-
Column Temperature: Variations in ambient temperature can affect retention time.
-
Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 35-40°C) for more consistent and reproducible chromatography.
-
Sensitivity and Detection Issues
Q: I am not achieving the required Lower Limit of Quantitation (LLOQ). How can I improve my method's sensitivity? A: Improving sensitivity requires a systematic approach, from sample preparation to detection.
-
For HPLC-UV:
-
Optimize Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance (λmax) for this compound.
-
Improve Sample Cleanup: Use SPE to concentrate the analyte and remove interfering substances that contribute to baseline noise.
-
-
For LC-MS/MS:
-
Source Optimization: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the generation of the parent ion for this compound.
-
MRM Transition: Optimize the collision energy for the selected Multiple Reaction Monitoring (MRM) transition to produce the most intense and stable product ion.
-
Mobile Phase Additives: The use of additives like ammonium (B1175870) formate (B1220265) can improve ionization efficiency in the MS source.[17]
-
Q: My baseline is very noisy, making integration difficult. What are the common causes? A: A noisy baseline can originate from several sources:
-
Contaminated Mobile Phase: Using non-HPLC grade solvents or contaminated additives.
-
Solution: Use only high-purity, HPLC or LC-MS grade solvents and freshly prepared mobile phases.
-
-
Detector Issues: A failing lamp in a UV detector or a contaminated ion source in a mass spectrometer.
-
Solution: Check the lamp energy/hours and replace if necessary. For MS, clean the ion source according to the manufacturer's protocol.
-
-
Inadequate Sample Cleanup: Injection of "dirty" samples can introduce non-volatile materials that build up and slowly bleed off the column, causing baseline noise and drift.
-
Solution: Improve the sample preparation method, for example, by adding a washing step in your SPE protocol.[8]
-
Section 3: Data Presentation & Experimental Protocols
Data Tables
Table 1: Comparison of Analytical Platforms for Fibrate Analysis
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Sensitivity (Typical LOQ) | ~1 µg/mL[1] | 0.05 - 10 ng/mL[4][18] | ~0.5 µg/mL[19] |
| Selectivity | Moderate; relies on chromatographic separation. | Very High; relies on both separation and mass-to-charge ratio. | High; requires derivatization. |
| Sample Throughput | Moderate | High (with modern UPLC systems)[2] | Low to Moderate |
| Cost & Complexity | Low | High | Moderate |
| Primary Application | Routine analysis, formulation QC. | Bioanalysis, pharmacokinetic studies, trace analysis.[3] | Specialized applications. |
Table 2: Comparison of Sample Preparation Techniques for Plasma
| Technique | Typical Recovery | Sample Cleanliness | Throughput | Key Advantage |
| Protein Precipitation (PPT) | >90%[7] | Low | High | Simple and fast. |
| Liquid-Liquid Extraction (LLE) | 60-90%[9] | Moderate | Moderate | Good for removing salts and polar interferences. |
| Solid-Phase Extraction (SPE) | >90%[1] | High | Moderate to High | Provides the cleanest extract and allows for analyte concentration. |
Experimental Protocols
Protocol 1: High-Sensitivity LC-MS/MS Method for this compound in Human Plasma
This protocol is a representative method based on common practices for fibrate analysis.[2][4][18]
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., a deuterated analog of this compound).
-
Add 200 µL of 4% phosphoric acid and vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Dry the cartridge under nitrogen for 5 minutes.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water) for injection.
-
-
LC-MS/MS Conditions
-
LC System: UPLC/HPLC System
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (must be optimized)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to find the optimal precursor and product ions.
-
Section 4: General Workflow for Method Development
The development and validation of a robust analytical method is a systematic process.
References
- 1. Simultaneous determination of clofibrate and its active metabolite clofibric acid in human plasma by reversed-phase high-performance liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated LC-MS/MS method for the low-level determination of pemafibrate, a novel SPPARMα, in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas Chromatography (GC) [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic method for determination of clinofibrate and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. High-performance liquid chromatographic assay for the simultaneous determination of ethyl clofibrate and clofibric acid in plasma. Evaluation of plasma stability of ethyl clofibrate polylactic nanocapsules in human and rat plasmas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. scielo.br [scielo.br]
- 13. fda.gov [fda.gov]
- 14. ikev.org [ikev.org]
- 15. Electron J Biomed 2009;3:41-54.- Zzaman et al. ...DEVELOPMENT AND VALIDATION OF FENOFIBRATE BY HPLC... [biomed.uninet.edu]
- 16. benchchem.com [benchchem.com]
- 17. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Strategies for enhancing the therapeutic index of Simfibrate in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Simfibrate. Our goal is to help you enhance the therapeutic index of this compound in your in vivo experiments.
Disclaimer: Recent, detailed in vivo research data specifically for this compound is limited. Therefore, this guide frequently uses Fenofibrate (B1672516), a closely related and extensively studied fibrate, as a representative model. The principles and methodologies described are broadly applicable to this compound and other fibrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to its therapeutic and adverse effects?
A1: this compound, like other fibrates, primarily acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor.[1][2][3]
-
Therapeutic Effects: Activation of PPARα in the liver and other tissues alters the transcription of genes involved in lipid metabolism.[1][2] This leads to:
-
Increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.[2][4]
-
Decreased production of Apolipoprotein C-III, an inhibitor of lipoprotein lipase.[2]
-
Increased hepatic uptake and breakdown of fatty acids.[1]
-
Increased production of Apolipoproteins A-I and A-II, key components of High-Density Lipoprotein (HDL).[1][2] Collectively, these actions result in reduced plasma triglycerides, a modest reduction in Low-Density Lipoprotein (LDL) cholesterol, and an increase in HDL cholesterol.[1][5]
-
-
Adverse Effects: The activation of PPARα can also lead to adverse effects. The most common concern is myotoxicity (muscle toxicity), which is thought to be related to a shift in muscle energy metabolism from glucose to fatty acids.[6] Other potential side effects include an increased risk of gallstones due to increased cholesterol excretion into the bile and potential hepatotoxicity.[7]
Q2: My in vivo results show poor efficacy of this compound despite using a standard dose. What could be the issue?
A2: Poor efficacy of this compound in vivo is often linked to its low aqueous solubility and, consequently, poor oral bioavailability.[8][9] If the drug does not dissolve and get absorbed efficiently in the gastrointestinal tract, it cannot reach therapeutic concentrations in the bloodstream. You may need to consider formulation strategies to enhance its solubility and absorption.
Q3: I am observing signs of muscle toxicity in my animal models at doses that are only moderately effective. How can I improve the therapeutic index?
A3: This is a classic challenge of a narrow therapeutic index. Here are three primary strategies to explore:
-
Combination Therapy: Co-administering this compound with another lipid-lowering agent, such as a statin (e.g., simvastatin), can produce synergistic effects.[10][11] This may allow you to use a lower, less toxic dose of this compound while achieving the desired therapeutic outcome. However, be aware that this combination can sometimes increase the risk of myopathy, so careful dose-finding and monitoring are crucial.[12][13]
-
Advanced Drug Delivery Systems: Utilizing lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS) or nanoparticle-based carriers can significantly improve the oral bioavailability of poorly soluble drugs like fibrates.[8][9][14][15] This enhanced absorption can lead to achieving therapeutic efficacy at a lower administered dose, thereby widening the therapeutic window.
-
Structural Analogs: Research has shown that modifying the chemical structure of fibrates can enhance their therapeutic profile. For instance, a siliconized analog of clofibrate, called silafibrate, demonstrated greater efficacy and a better safety profile (higher LD50) in rodents compared to the parent drug.[16][17] Synthesizing and testing novel analogs of this compound could be a long-term strategy.
Troubleshooting Guides
Issue 1: Sub-optimal lipid-lowering effect in rodent models.
-
Possible Cause 1: Poor Bioavailability.
-
Troubleshooting Step: Evaluate the pharmacokinetic profile of your current this compound formulation. If the plasma concentration (Cmax) and area under the curve (AUC) are low, consider re-formulating the drug.
-
Recommendation: Develop a self-microemulsifying drug delivery system (SMEDDS) to improve solubility and absorption. Studies on fenofibrate have shown that SMEDDS formulations can increase bioavailability by several folds compared to standard powder formulations.[8][9]
-
-
Possible Cause 2: Insufficient Target Engagement.
-
Troubleshooting Step: Confirm that this compound is activating PPARα in your model system at the administered dose.
-
Recommendation: Perform a dose-response study and measure the expression of known PPARα target genes in the liver (e.g., Acyl-CoA oxidase 1, CYP4A1) using qPCR. This will help you determine the minimum effective dose.
-
Issue 2: Unexpected toxicity (e.g., elevated liver enzymes, muscle weakness) at therapeutic doses.
-
Possible Cause 1: Off-target effects or exaggerated pharmacology.
-
Troubleshooting Step: Characterize the nature of the toxicity. For suspected myotoxicity, measure serum creatine (B1669601) kinase (CK) levels and perform histopathology on muscle tissue. For hepatotoxicity, monitor serum ALT and AST levels and examine liver histology.[7][18]
-
Recommendation: Consider a combination therapy approach. By combining a lower dose of this compound with a low dose of a statin, you may achieve the desired lipid-lowering effect while staying below the toxicity threshold for each drug.[10][13]
-
-
Possible Cause 2: Drug-drug interaction in a combination study.
-
Troubleshooting Step: Review the metabolic pathways of all co-administered drugs. While pharmacokinetic interactions between fenofibrate and simvastatin (B1681759) are not considered clinically significant in humans, this may differ in animal models or with other compounds.[19][20]
-
Recommendation: Conduct a pharmacokinetic study of this compound with and without the co-administered drug to check for any significant changes in exposure.
-
Data on Strategies to Enhance Therapeutic Index
Table 1: Efficacy of Fenofibrate and Simvastatin Combination Therapy
| Study Group | % Change in Triglycerides | % Change in LDL-C | % Change in HDL-C | Reference |
| Simvastatin Monotherapy | -17% | -35% | +5% (approx.) | [17] |
| Fenofibrate Monotherapy | -29% | -22% | +10% (approx.) | [17] |
| Simvastatin + Fenofibrate | -43% | -31% | +19% | [21] |
Data is aggregated from studies on Fenofibrate and Simvastatin combinations and serves as a representative example.
Table 2: Enhancement of Fenofibrate Bioavailability with Advanced Formulations
| Formulation | Relative Bioavailability (vs. Powder) | Key Finding | Animal Model | Reference |
| SMEDDS | ~7-fold increase in AUC | Significantly improved dissolution and absorption. | Beagle Dogs | [8] |
| SMEDDS | ~3.7-fold increase in bioavailability | Enhanced solubility and higher plasma concentrations. | Beagle Dogs | [9] |
| Nanoparticles (BPMO) | Higher cellular uptake, reduced cytotoxicity | Improved intracellular delivery and efficacy. | In vitro / Medaka Embryos | [15][22] |
| SMEDDS | ~1.7-fold increase in oral BA | Increased Cmax and AUC compared to pure drug. | Rats | [14] |
Experimental Protocols
Protocol 1: Evaluation of a Novel this compound Formulation for Enhanced Bioavailability
-
Objective: To determine if a novel formulation (e.g., SMEDDS) of this compound enhances its oral bioavailability compared to a standard suspension.
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer a single oral dose of either the novel formulation or the standard suspension of this compound (e.g., 50 mg/kg) via gavage.
-
Collect blood samples (approx. 0.25 mL) from the tail vein at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Centrifuge blood to separate plasma and store at -80°C until analysis.
-
Extract this compound from plasma using a suitable organic solvent (e.g., protein precipitation with acetonitrile).
-
Quantify this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
-
Expected Outcome: A significantly higher Cmax and AUC for the novel formulation group compared to the standard suspension group, indicating enhanced bioavailability.
Protocol 2: Assessment of Myotoxicity in a Rodent Model
-
Objective: To evaluate the potential for this compound-induced muscle toxicity at different dose levels.
-
Animal Model: Male Wistar rats (n=8 per group).
-
Procedure:
-
Administer this compound daily by oral gavage at three dose levels (e.g., 50, 150, 300 mg/kg/day) and a vehicle control for 28 days.
-
Monitor animals daily for clinical signs of distress or muscle weakness.
-
At the end of the study, collect blood via cardiac puncture for measurement of serum creatine kinase (CK) levels.
-
Euthanize animals and perform a necropsy.
-
Collect skeletal muscle samples (e.g., soleus and gastrocnemius) and fix in 10% neutral buffered formalin.
-
Process fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine muscle sections microscopically for signs of degeneration, necrosis, inflammation, and regeneration.[6]
-
-
Expected Outcome: Dose-dependent increases in serum CK and/or histopathological findings of muscle damage would indicate myotoxicity. This helps to establish the maximum tolerated dose (MTD).
Visualizations
Caption: this compound's PPARα signaling pathway.
Caption: Workflow for evaluating a novel this compound formulation.
Caption: Logic for troubleshooting unexpected in vivo toxicity.
References
- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenofibrate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenofibrate-induced muscular toxicity is associated with a metabolic shift limited to type-1 muscles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro and in vivo evaluation of fenofibrate with a self- microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of a self-microemulsifying drug delivery system for the poorly soluble drug fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination therapy of statins and fibrates in the management of cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Combination Therapy With Fenofibrate and Simvastatin on Postprandial Lipemia in the ACCORD Lipid Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Delivery of Bezafibrate via Silica Nanoparticles Restores Mitochondrial Function and Reduces Oxidative Stress in Insulin-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 17. Synthesis of a Novel Siliconized Analog of Clofibrate (Silafibrate) and Comparison of their Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of in vivo genotoxic potential of fenofibrate in rats subjected to two-week repeated oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simvastatin does not have a clinically significant pharmacokinetic interaction with fenofibrate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
Simfibrate vs. Clofibrate: A Comparative Analysis of Lipid-Lowering Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of simfibrate and clofibrate (B1669205), two lipid-lowering agents belonging to the fibrate class of drugs. The information presented herein is intended to support research, scientific understanding, and drug development efforts in the field of cardiovascular disease and lipid metabolism.
Introduction
This compound and clofibrate are fibric acid derivatives utilized in the management of hyperlipidemia, a condition characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream. Both drugs exert their therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2][3] Activation of PPAR-α leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglyceride levels and, in some cases, a modest improvement in high-density lipoprotein (HDL) cholesterol levels.[4][5]
Mechanism of Action: The PPAR-α Signaling Pathway
The primary mechanism of action for both this compound and clofibrate involves their function as agonists for PPAR-α.[1][2][3] This interaction initiates a series of molecular events that modulate lipid metabolism. Upon binding to the fibrate, the PPAR-α receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1][2] This binding activity upregulates or downregulates the transcription of genes involved in various aspects of lipid metabolism.
Key effects of PPAR-α activation include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: Upregulation of the LPL gene leads to increased breakdown of triglyceride-rich lipoproteins, such as very-low-density lipoproteins (VLDL).[2]
-
Decreased Apolipoprotein C-III (ApoC-III) Synthesis: Downregulation of the ApoC-III gene, an inhibitor of LPL, further enhances the catabolism of triglycerides.[2]
-
Increased Fatty Acid Oxidation: Enhanced expression of genes involved in the beta-oxidation of fatty acids in the liver and muscle reduces the substrate available for triglyceride synthesis.
-
Increased Apolipoprotein A-I and A-II (ApoA-I/A-II) Synthesis: Upregulation of these genes can lead to an increase in HDL cholesterol levels.[2]
Comparative Lipid-Lowering Efficacy
Direct, head-to-head clinical trials comparing the lipid-lowering efficacy of this compound and clofibrate are scarce in recent literature. However, data from individual studies and trials comparing these agents with other lipid-lowering drugs provide insights into their respective potencies.
| Lipid Parameter | This compound | Clofibrate |
| Triglycerides (TG) | Significant Reduction | ~30% - 50% reduction[4][6] |
| Total Cholesterol (TC) | Significant Reduction | ~18% - 23% reduction[6][7] |
| LDL Cholesterol (LDL-C) | Variable | Variable, modest reduction[4][5] |
| HDL Cholesterol (HDL-C) | Significant Increase | Modest Increase[5] |
| VLDL Cholesterol | Significant Reduction | Significant Reduction[8] |
Note: The percentage changes can vary based on the patient population, baseline lipid levels, and study design.
Experimental Protocols
The following outlines a representative experimental protocol for a clinical trial designed to evaluate the lipid-lowering effects of a fibrate, based on common methodologies described in the literature.
1. Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Population:
-
Adult male and female patients (18-75 years) with a diagnosis of primary hyperlipidemia (e.g., Fredrickson Type IIb, IV).
-
Fasting triglyceride levels ≥ 200 mg/dL and < 500 mg/dL.
-
Fasting LDL cholesterol levels > 130 mg/dL.
-
Exclusion criteria would include a history of significant renal or hepatic disease, current use of other lipid-lowering medications, and pregnancy or lactation.
3. Treatment Protocol:
-
Run-in Period: A 4 to 6-week single-blind placebo run-in period to ensure compliance and stabilize baseline lipid levels.
-
Randomization: Eligible participants are randomly assigned to one of the treatment arms (e.g., this compound, clofibrate, or placebo).
-
Dosing: Standard therapeutic doses of the respective drugs are administered daily for a specified duration (e.g., 12 weeks).
4. Data Collection and Analysis:
-
Lipid Profile: Fasting blood samples are collected at baseline and at specified intervals throughout the study (e.g., weeks 4, 8, and 12) for the analysis of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides.
-
Safety Monitoring: Regular monitoring of liver function tests (ALT, AST), creatine (B1669601) kinase (CK), and reporting of any adverse events.
-
Statistical Analysis: The primary efficacy endpoint is the mean percentage change in triglyceride levels from baseline to the end of the treatment period. Secondary endpoints include percentage changes in other lipid parameters. Statistical significance is determined using appropriate statistical tests (e.g., ANCOVA).
Conclusion
Both this compound and clofibrate are effective lipid-lowering agents that primarily target hypertriglyceridemia through the activation of the PPAR-α signaling pathway. While direct comparative efficacy data is limited, existing research indicates that both drugs produce significant reductions in plasma triglycerides and VLDL cholesterol. The choice between these agents in a clinical or research setting may depend on specific patient profiles, tolerability, and the desired degree of lipid modification. Further head-to-head clinical trials would be beneficial to delineate the nuanced differences in their lipid-lowering profiles and overall clinical utility.
References
- 1. ahajournals.org [ahajournals.org]
- 2. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator Activated Receptors and Lipoprotein Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triglyceride Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Clofibrate used for? [synapse.patsnap.com]
- 6. Comparison of the lipid-lowering effect of clofibrate, and of clofibrate plus beta-pyridylcarbinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A clofibrate controlled trial of gemfibrozil in the treatment of hyperlipidaemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of clofibrate on lipoprotein-lipids in patients with type IV hyperlipoproteinaemia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Fibrates: Fenofibrate, Bezafibrate, Ciprofibrate, and Gemfibrozil in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
In the landscape of dyslipidemia and metabolic disease research, fibrates remain a cornerstone for therapeutic intervention. As activators of the peroxisome proliferator-activated receptor alpha (PPARα), these agents modulate lipid metabolism, offering significant reductions in triglycerides and elevations in high-density lipoprotein (HDL) cholesterol. While the class effect is well-established, nuanced differences exist between individual fibrates. This guide provides a head-to-head comparison of the preclinical performance of four prominent fibrates—Fenofibrate (B1672516), Bezafibrate (B1666932), Ciprofibrate (B1669075), and Gemfibrozil (B1671426)—in various animal models.
It is important to note that an initial search for "Simfibrate" yielded no available preclinical data in animal models, precluding its inclusion in this direct comparison. Therefore, this guide focuses on a comparative analysis of other commonly studied fibrates.
Pharmacological Profiles: A Shared Mechanism with Distinct Properties
All four fibrates exert their primary effects through the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.[1] Activation of PPARα leads to increased synthesis of lipoprotein lipase, apolipoproteins A-I and A-II, and a decrease in apolipoprotein C-III, collectively contributing to reduced triglyceride levels and increased HDL cholesterol.[1] Despite this common mechanism, differences in their chemical structure can influence their potency, selectivity, and pleiotropic effects.
Head-to-Head Preclinical Efficacy
Direct comparative studies in animal models provide valuable insights into the relative potency and specific effects of these fibrates on key metabolic and inflammatory parameters.
Lipid Profile Modulation
A study in diet-induced hyperlipidemic rats demonstrated that ciprofibrate is approximately 25-fold more potent than fenofibrate in reducing plasma triglyceride and cholesterol concentrations.[2] Both drugs effectively reduced the overproduction of lower-density lipoproteins.[2] In a separate study using a hyperlipidemic mouse model, fenofibrate and gemfibrozil both demonstrated significant triglyceride-lowering effects.[3] Specifically, in animals on a standard diet, fenofibrate (at an unspecified dose) and gemfibrozil (at an unspecified dose) decreased triglyceride levels by 28% and 31%, respectively.[3] Fenofibrate and gemfibrozil also increased HDL-cholesterol by 18% and 31%, respectively, in these animals.[3]
| Fibrate | Animal Model | Key Findings on Lipid Profile | Reference |
| Fenofibrate vs. Ciprofibrate | Diet-induced hyperlipidemic rats | Ciprofibrate (2.5 mg/kg) was ~25 times more potent than fenofibrate (50 mg/kg) in lowering plasma triglycerides and cholesterol. Both reduced lower-density lipoprotein production. | [2] |
| Fenofibrate vs. Gemfibrozil | Hyperlipidemic mice (standard diet) | Fenofibrate decreased triglycerides by 28% and increased HDL-C by 18%. Gemfibrozil decreased triglycerides by 31% and increased HDL-C by 31%. | [3] |
| Bezafibrate vs. Gemfibrozil (vs. Clofibrate) | Male Sprague-Dawley rats | Both bezafibrate and gemfibrozil demonstrated hypolipidemic effects and induced peroxisomal proliferation. | [4] |
Anti-inflammatory and Neuroprotective Effects
Beyond lipid modulation, fibrates exhibit anti-inflammatory properties that are of significant interest. A study comparing fenofibrate and bezafibrate in mouse and rat models of Parkinson's disease revealed differing neuroprotective effects.[5] Both fibrates improved motor activity in MPTP-induced neurotoxicity in mice, suggesting a protective effect that may be mediated through the inhibition of inflammation rather than oxidative stress.[5]
| Fibrate | Animal Model | Key Findings on Anti-inflammatory/Neuroprotective Effects | Reference |
| Fenofibrate vs. Bezafibrate | MPTP-induced Parkinson's disease mouse model | Both fenofibrate (0.2% in diet) and bezafibrate (0.2% in diet) improved motor activity deficits, suggesting a neuroprotective effect potentially mediated by anti-inflammatory actions. | [5] |
Experimental Protocols
Hyperlipidemia Induction and Fibrate Treatment in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Hyperlipidemia: Animals are fed a high-fat and cholesterol-rich diet for a specified period to induce hyperlipidemia.[2]
-
Drug Administration: Fibrates (e.g., ciprofibrate at 2.5 mg/kg body weight or fenofibrate at 50 mg/kg body weight) are administered orally for a duration of, for example, 8 days.[2]
-
Biochemical Analysis: Blood samples are collected to measure plasma concentrations of triglycerides, total cholesterol, LDL cholesterol, and HDL cholesterol. Liver tissue can be analyzed for lipid content and gene expression of key metabolic enzymes.[2]
Neuroprotection Assessment in a Parkinson's Disease Mouse Model
-
Animal Model: C57Bl/6 mice.
-
Induction of Neurotoxicity: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered to induce dopaminergic cell loss, mimicking Parkinson's disease.[5]
-
Drug Administration: Mice are fed a diet containing 0.2% fenofibrate or 0.2% bezafibrate for 2 weeks prior to and during MPTP administration.[5]
-
Behavioral Analysis: Motor activity is quantified using actimetry to assess locomotion and other behavioral parameters.[5]
-
Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to quantify dopaminergic neuron survival.
Visualizing the Mechanism and Experimental Design
To better understand the underlying pharmacology and experimental approaches, the following diagrams illustrate the common signaling pathway of fibrates and a typical workflow for preclinical evaluation.
Caption: Simplified signaling pathway of fibrate action via PPARα activation.
Caption: General experimental workflow for comparing fibrates in a diet-induced hyperlipidemia animal model.
Conclusion
The preclinical data from head-to-head animal studies reveal important distinctions among commonly used fibrates. Ciprofibrate appears to be a more potent lipid-lowering agent than fenofibrate in rats.[2] Fenofibrate and gemfibrozil show comparable efficacy in reducing triglycerides in mice, though gemfibrozil may have a more pronounced effect on raising HDL cholesterol.[3] Furthermore, both fenofibrate and bezafibrate exhibit promising neuroprotective effects in a mouse model of Parkinson's disease, highlighting their potential anti-inflammatory actions.[5]
For researchers and drug development professionals, these findings underscore the importance of selecting the appropriate fibrate based on the specific therapeutic target and desired pharmacological profile. While all activate PPARα, the downstream consequences on lipid metabolism and inflammation can vary. Further head-to-head studies in diverse animal models of metabolic and inflammatory diseases are warranted to fully elucidate the comparative efficacy and mechanisms of these important therapeutic agents.
References
- 1. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 2. Effects of ciprofibrate and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of fenofibrate, gemfibrozil and nicotinic acid on plasma lipoprotein levels in normal and hyperlipidemic mice. A proposed model for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of fibrates on the acyl composition of microsomal phospholipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differing short-term neuroprotective effects of the fibrates fenofibrate and bezafibrate in MPTP and 6-OHDA experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Simfibrate with Other Lipid-Lowering Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of dyslipidemia, a key risk factor for atherosclerotic cardiovascular disease, often requires a multi-faceted therapeutic approach. While monotherapy with agents like Simfibrate, a fibrate-class drug, can be effective, combination therapy is frequently necessary to achieve optimal lipid control, particularly in patients with mixed dyslipidemia. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with other major classes of lipid-lowering drugs, supported by experimental data and detailed methodologies.
This compound, a prodrug of clofibric acid, primarily targets triglyceride (TG) levels and raises high-density lipoprotein cholesterol (HDL-C) through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This guide will evaluate its synergistic potential with statins, ezetimibe, and the newer class of PCSK9 inhibitors.
This compound in Combination with Statins
Statins, or HMG-CoA reductase inhibitors, are the cornerstone of low-density lipoprotein cholesterol (LDL-C) reduction. The combination of a fibrate like this compound with a statin addresses multiple facets of atherogenic dyslipidemia.
Efficacy Data
Numerous clinical trials have demonstrated the enhanced efficacy of combining a fibrate with a statin in improving the overall lipid profile compared to monotherapy. The Simvastatin (B1681759) plus Fenofibrate (B1672516) for Combined Hyperlipidemia (SAFARI) trial, for instance, showed that combination therapy resulted in significantly greater reductions in triglycerides and increases in HDL-C compared to simvastatin alone[1]. Similarly, the Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trial, while not showing a significant benefit on the primary cardiovascular endpoint for the overall population, did suggest a potential benefit in a subgroup of patients with high triglycerides and low HDL-C[2][3][4].
| Clinical Trial | Drug Combination | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction | Reference |
| SAFARI | Simvastatin 20 mg + Fenofibrate 160 mg | -31.2% | +18.6% | -43.0% | [1] |
| Simvastatin 20 mg (monotherapy) | -25.8% | +9.7% | -20.1% | [1] | |
| ACCORD Lipid | Simvastatin + Fenofibrate | -19.8% (from baseline) | +8.2% (from baseline) | -22.2% (from baseline) | [3] |
| Simvastatin + Placebo | -20.8% (from baseline) | +6.6% (from baseline) | -8.6% (from baseline) | [3] | |
| FACT Study | Fluvastatin 40 mg + Bezafibrate 400 mg | -24% | +22% | -38% | [5] |
| Fluvastatin 40 mg (monotherapy) | >20% | - | - | [5] | |
| Bezafibrate 400 mg (monotherapy) | - | > Fluvastatin alone | > Fluvastatin alone | [5] |
Experimental Protocols
ACCORD Lipid Trial Methodology
-
Study Design: A double-blind, randomized, placebo-controlled trial within the larger ACCORD study.[2][6]
-
Participants: 5,518 patients with type 2 diabetes at high risk for cardiovascular disease.[3]
-
Intervention: Participants were randomized to receive either fenofibrate (160 mg/day) or a placebo, in addition to open-label simvastatin therapy.[3][7]
-
Lipid Analysis: Fasting lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides) were measured at baseline and at regular intervals throughout the study. LDL-C was calculated using the Friedewald formula, unless triglycerides were >400 mg/dL, in which case a direct LDL-C measurement was performed.
SAFARI Trial Methodology
-
Study Design: A multicenter, randomized, double-blind, active-controlled study.[1]
-
Participants: Patients with combined hyperlipidemia (fasting TG levels ≥150 and ≤500 mg/dL, and LDL-C >130 mg/dL).[1]
-
Intervention: Following a 6-week diet and placebo run-in period, patients received either simvastatin monotherapy (20 mg/day) or combination therapy with simvastatin 20 mg plus fenofibrate (160 mg/day) for 12 weeks.[1]
-
Lipid Analysis: Fasting lipid panels were performed at baseline and at the end of the 12-week treatment period.
Signaling Pathways and Experimental Workflow
The synergistic effect of this compound and statins can be attributed to their complementary mechanisms of action.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action to Control Cardiovascular Risk in Diabetes Lipid Trial - American College of Cardiology [acc.org]
- 4. Study protocol for a 15-week randomised controlled trial assessing the independent effects of high-cholesterol and high-saturated fat diets on LDL cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action to Control Cardiovascular Risk in Diabetes (ACCORD) trial: design and methods [healthpartners.com]
- 6. Evolution of the lipid trial protocol of the Action to Control Cardiovascular Risk in Diabetes (ACCORD) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PCSK9 Inhibitor Use and Outcomes Using Concomitant Lipid-Lowering Therapies in the Veterans Health Administration - PMC [pmc.ncbi.nlm.nih.gov]
Simfibrate's Efficacy in Hyperlipidemia: A Comparative Guide for Researchers
This guide provides a comparative analysis of Simfibrate and other fibrates in the management of hyperlipidemia, targeted towards researchers, scientists, and drug development professionals. We will delve into the mechanism of action, comparative efficacy based on available clinical data, and standardized experimental protocols for preclinical evaluation.
Mechanism of Action: PPARα Activation
Fibrates, including this compound, exert their lipid-lowering effects primarily by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[1][2] this compound itself is a double ester of clofibric acid with 1,3-propanediol. In the body, it is cleaved into two molecules of clofibric acid, which is the active lipid-lowering agent.[3]
The activation of PPARα leads to a cascade of effects:
-
Reduction in Triglycerides (TG): PPARα activation increases the synthesis of lipoprotein lipase (B570770) (LPL) and decreases the production of apolipoprotein C-III, an inhibitor of LPL. This enhances the catabolism of triglyceride-rich lipoproteins like Very-Low-Density Lipoprotein (VLDL) and chylomicrons.[1]
-
Increase in High-Density Lipoprotein (HDL): The process stimulates the production of apolipoproteins A-I and A-II, which are the primary protein components of HDL, leading to increased levels of circulating HDL cholesterol.
-
Modulation of Low-Density Lipoprotein (LDL): The effect on LDL is more variable. By reducing triglycerides, there is a shift from small, dense LDL particles (which are considered more atherogenic) to larger, more buoyant LDL particles. Fibrates can also promote the clearance of LDL through receptor-mediated pathways.[1]
The following diagram illustrates the signaling pathway of fibrates.
Figure 1. Simplified signaling pathway of this compound via PPARα activation.
Comparative Efficacy in Hyperlipidemia
Direct, head-to-head clinical trials comparing the percentage efficacy of this compound with other modern fibrates are scarce in recent literature. However, a controlled clinical trial demonstrated that this compound significantly reduces plasma levels of total cholesterol (TC), triglycerides (TG), VLDL-Cholesterol, VLDL-Triglycerides, and apolipoprotein B, while significantly increasing HDL-Cholesterol in patients with type IIB hyperlipidemia.[4]
To provide a comparative context, the following tables summarize the efficacy of other commonly used fibrates and the statin Simvastatin (B1681759), derived from various comparative clinical trials.
Disclaimer: The data presented for different drugs in the tables below are sourced from separate studies and are not from a single head-to-head trial. Therefore, direct comparison of absolute percentages should be made with caution.
Table 1: Efficacy of Fibrates in Clinical Trials (% Change from Baseline)
| Drug | Study Population | TC Reduction | TG Reduction | LDL-C Reduction | HDL-C Increase | Source(s) |
| Fenofibrate (B1672516) | Primary Hypercholesterolemia | -19.2% | -28.9% | -22.3% | +7.4% (Apo-A1) | [5] |
| Combined Hyperlipidemia | - | -43.0% (with Simvastatin) | -31.2% (with Simvastatin) | +18.6% (with Simvastatin) | [6][7] | |
| Low HDL Patients | - | ↓ | No Effect | +22% | [8] | |
| Bezafibrate | Primary Hypercholesterolemia | -17.0% | -25.6% | -19.6% | ↑ (significant) | [3] |
| NIDDM with Dyslipidemia | - | -41% | +21% | +17% | [7] | |
| Gemfibrozil | Familial Combined Hyperlipidemia | ↓ | ↓ (more than Simvastatin) | - | - | [9] |
| Hypertensive Patients | -13% | -20% | -11% | +19% | [4] |
NIDDM: Non-Insulin-Dependent Diabetes Mellitus. TC: Total Cholesterol. TG: Triglycerides. LDL-C: Low-Density Lipoprotein Cholesterol. HDL-C: High-Density Lipoprotein Cholesterol.
Table 2: Efficacy of Simvastatin (Statin) for Comparison (% Change from Baseline)
| Drug | Study Population | TC Reduction | TG Reduction | LDL-C Reduction | HDL-C Increase | Source(s) |
| Simvastatin | Primary Hypercholesterolemia | -29.9% | -16.7% | -35.4% | No Effect (Apo-A1) | [5] |
| Primary Hypercholesterolemia | -33.9% | - | -39.5% | - | [6] | |
| Combined Hyperlipidemia | - | -20.1% | -25.8% | +9.7% | [6][7] | |
| NIDDM with Dyslipidemia | - | -22% | -14% | +9% | [7] |
Experimental Protocols for Preclinical Evaluation
Standardized animal models are crucial for the cross-validation of a drug's efficacy. Rodent models, particularly rats and mice, are frequently used to induce hyperlipidemia and test therapeutic interventions.
High-Fat Diet (HFD)-Induced Hyperlipidemia in Rats
This is a widely used model to mimic diet-induced hyperlipidemia in humans.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week with free access to standard chow and water.
-
Induction of Hyperlipidemia: A high-fat diet is administered for a period of 4 to 8 weeks. The composition of the diet can vary, but a typical formulation includes:
-
Standard powdered chow supplemented with high-fat sources like lard, cholesterol (1-2%), and cholic acid (0.2-0.5%).
-
A combination of vanaspati ghee and coconut oil administered orally along with fructose (B13574) in drinking water.[6]
-
-
Grouping and Treatment: After successful induction (confirmed by elevated serum lipid levels), animals are randomly divided into groups:
-
Normal Control (standard diet)
-
Hyperlipidemic Control (HFD)
-
This compound-treated group (HFD + this compound at various doses)
-
Positive Control/Comparator group (HFD + another fibrate, e.g., Fenofibrate)
-
-
Drug Administration: The test compounds are typically administered orally via gavage once daily for a period of 2 to 4 weeks.
-
Sample Collection and Analysis: At the end of the treatment period, animals are fasted overnight. Blood is collected via retro-orbital puncture or cardiac puncture under anesthesia. Serum is separated to analyze the lipid profile (TC, TG, LDL-C, HDL-C) using standard enzymatic assay kits.
The following diagram outlines the typical experimental workflow.
Figure 2. General experimental workflow for evaluating hypolipidemic agents.
Conclusion
This compound, acting through the PPARα pathway, is an effective agent for modulating dyslipidemia, particularly for reducing elevated triglyceride levels and increasing HDL cholesterol. While recent head-to-head comparative data with exact efficacy percentages for this compound is limited, its mechanism of action is well-established and shared with other fibrates like Fenofibrate and Bezafibrate. The provided data tables for these alternatives offer a benchmark for its expected performance. For definitive cross-validation, preclinical studies utilizing standardized hyperlipidemia models, such as the high-fat diet-induced rat model, are essential to generate direct comparative efficacy and safety data.
References
- 1. Mechanism of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of fibrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Effects of this compound on plasma lipids and chemical composition of lipoproteins: A controlled clinical pharmacological trial [epistemonikos.org]
- 5. dovepress.com [dovepress.com]
- 6. Effectiveness and tolerability of simvastatin plus fenofibrate for combined hyperlipidemia (the SAFARI trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of fenofibrate and simvastatin on HDL-related biomarkers in low-HDL patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of the gene expression profiles induced by different fibrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression profiles induced by different fibrates, a class of drugs primarily used to treat dyslipidemia. By activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), fibrates modulate the transcription of a wide array of genes involved in lipid metabolism, inflammation, and other crucial cellular processes. This document summarizes key experimental findings, presents quantitative data on gene expression changes, and details the methodologies used in these studies to offer an objective comparison of fibrates such as fenofibrate (B1672516), bezafibrate (B1666932), and gemfibrozil (B1671426).
The Central Mechanism: PPARα Activation
Fibrates exert their primary effects by binding to and activating PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][4] This binding event initiates a cascade that can either increase or decrease the transcription of these genes, leading to the drugs' therapeutic effects on lipid profiles.[1]
Comparative Gene Expression Data
The following table summarizes the quantitative changes in the expression of key genes involved in lipid metabolism and inflammation following treatment with different fibrates. The data is compiled from studies using human hepatocytes and rodent models. It is important to note that variations in experimental systems, drug concentrations, and treatment durations can influence the magnitude of these changes.
| Gene | Function | Fibrate | Model System | Fold Change / Effect | Reference |
| Lipid Metabolism | |||||
| CYP7A1 | Bile acid synthesis | Bezafibrate | Human (gallstone patients) | Significantly reduced mRNA levels | [5] |
| Fenofibrate | Human (gallstone patients) | Significantly reduced mRNA levels | [5] | ||
| Gemfibrozil | Human (gallstone patients) | Significantly reduced mRNA levels | [5] | ||
| ABCG5 | Biliary cholesterol secretion | Bezafibrate | Human (gallstone patients) | Significantly increased mRNA levels | [5] |
| Fenofibrate | Human (gallstone patients) | Increased mRNA levels (not significant) | [5] | ||
| Gemfibrozil | Human (gallstone patients) | Increased mRNA levels (not significant) | [5] | ||
| SREBP-2 | Cholesterol synthesis regulation | Bezafibrate | Human (gallstone patients) | Significantly increased mRNA levels | [5] |
| Fenofibrate | Human (gallstone patients) | Increased mRNA levels (not significant) | [5] | ||
| Gemfibrozil | Human (gallstone patients) | Increased mRNA levels (not significant) | [5] | ||
| LPL | Lipoprotein lipase | Fenofibrate | Rat Liver | Significant dose-dependent upregulation | [6] |
| APOC3 | Apolipoprotein C3 | Fenofibrate | Rat Liver | Significantly downregulated | [6] |
| APOA1 | Apolipoprotein A1 | Fenofibrate | Rat Liver | Downregulated | [6] |
| APOA2 | Apolipoprotein A2 | Fenofibrate | Rat Liver | Downregulated | [6] |
| FABP1 | Fatty acid binding protein 1 | Fenofibrate | Hepatocyte humanized mouse liver | Significantly higher | [7] |
| HADHA | Trifunctional enzyme subunit alpha | Fenofibrate | Hepatocyte humanized mouse liver | Significantly higher | [7] |
| HADHB | Trifunctional enzyme subunit beta | Fenofibrate | Hepatocyte humanized mouse liver | Significantly higher | [7] |
| ACADVL | Very long-chain acyl-CoA dehydrogenase | Fenofibrate | Hepatocyte humanized mouse liver | Significantly higher | [7] |
| HMGCS2 | Mitochondrial HMG-CoA synthase | Fenofibrate | Hepatocyte humanized mouse liver | Significantly higher | [7] |
| Transaminases | |||||
| cAspAT | Cytosolic Aspartate aminotransferase | Fenofibrate | Human HepG2 cells | Increased activity by 40% and increased mRNA | [8] |
| Fenofibrate | C57BL/6 mice | Decreased mRNA | [8] | ||
| cAlaAT | Cytosolic Alanine (B10760859) aminotransferase | Fenofibrate | Human HepG2 cells | Increased activity by 100% and increased mRNA | [8] |
| Fenofibrate | C57BL/6 mice | Decreased mRNA | [8] |
Experimental Protocols
The methodologies employed to generate the gene expression data cited in this guide are crucial for interpreting the results. Below are summaries of typical experimental protocols.
In Vitro Studies with Human Hepatocytes
-
Cell Culture : Primary human hepatocytes or human hepatoma cell lines (e.g., HepG2) are cultured under standard conditions.
-
Fibrate Treatment : Cells are treated with various concentrations of the fibrate (e.g., fenofibric acid, the active metabolite of fenofibrate) or a vehicle control (like DMSO) for a specified duration, typically ranging from 24 to 72 hours.[1][8]
-
RNA Isolation : Total RNA is extracted from the cells using standard methods such as TRIzol reagent or commercially available kits. The quality and quantity of the RNA are then assessed.[1]
-
Gene Expression Analysis :
-
Quantitative Real-Time PCR (qRT-PCR) : To measure the expression of specific genes of interest.
-
Microarray Analysis : To obtain global gene expression profiles.[4]
-
RNA Sequencing (RNA-seq) : For a comprehensive and quantitative analysis of the entire transcriptome.
-
In Vivo Studies with Animal Models
-
Animal Models : Rodent models, such as rats and mice (including wild-type and PPARα knock-out strains), are commonly used.[8][9] Hepatocyte humanized mice are also employed to better model human liver responses.[7]
-
Drug Administration : Fibrates are administered to the animals, typically via oral gavage, for a defined period, which can range from a few days to several weeks.[7][9]
-
Tissue Collection : Following the treatment period, animals are euthanized, and liver tissue is collected for analysis.
-
RNA Extraction and Analysis : Similar to in vitro studies, RNA is isolated from the liver tissue and subjected to qRT-PCR, microarray, or RNA-seq analysis to determine gene expression changes.[7][9]
Comparative Discussion
While all fibrates share the common mechanism of PPARα activation, studies reveal both overlapping and distinct effects on gene expression.
-
Shared Effects on Lipid Metabolism : Fenofibrate, bezafibrate, and gemfibrozil all demonstrate the ability to modulate genes involved in lipid homeostasis. For instance, all three have been shown to significantly reduce the mRNA levels of CYP7A1, a key enzyme in bile acid synthesis, in human subjects.[5] This highlights a common pathway through which these drugs may influence cholesterol metabolism. Furthermore, studies consistently show that fibrates upregulate genes involved in fatty acid transport and oxidation, such as FABP1, HADHA, HADHB, and ACADVL.[4][7]
-
Differential Effects : The magnitude of gene expression changes can differ between fibrates. In a study on gallstone patients, only bezafibrate caused a statistically significant increase in the mRNA levels of ABCG5 and SREBP-2, while fenofibrate and gemfibrozil induced more modest, non-significant increases.[5] This suggests that bezafibrate may have a more pronounced effect on these specific pathways related to cholesterol secretion and synthesis regulation. Animal studies also point to differential effects; for example, bezafibrate and gemfibrozil have been shown to have opposite effects on HDL-cholesterol and apolipoprotein E levels in rats.[10]
-
Species-Specific Differences : The effects of fibrates on gene expression can also be species-dependent. A notable example is the regulation of transaminase genes. In human HepG2 cells, fenofibrate increases the expression of cytosolic aspartate and alanine aminotransferases (cAspAT and cAlaAT).[8] In contrast, in mice, fenofibrate decreases the mRNA levels of these same enzymes, an effect that is abolished in PPARα knock-out mice, confirming the role of this receptor.[8] This highlights the importance of using human-relevant models in preclinical drug development.
Conclusion
Fenofibrate, bezafibrate, and gemfibrozil modulate a broad spectrum of genes, primarily through the activation of PPARα. This leads to their well-established therapeutic effects on lipid metabolism, including increased fatty acid oxidation and favorable alterations in apolipoprotein levels. While there is a significant overlap in the genes they regulate, the magnitude of these changes and the specific pathways affected can differ between individual fibrates. Furthermore, species-specific differences in gene regulation underscore the need for careful extrapolation of animal data to human clinical outcomes. This comparative guide provides a framework for understanding the nuanced effects of different fibrates on gene expression, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 4. Differential gene expression in mouse primary hepatocytes exposed to the peroxisome proliferator-activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibrates modify the expression of key factors involved in bile-acid synthesis and biliary-lipid secretion in gallstone patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The whole transcriptome effects of the PPARα agonist fenofibrate on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opposite effects of bezafibrate and gemfibrozil in both normal and hypertriglyceridemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Relevance of Simfibrate's In Vitro Findings In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Simfibrate's therapeutic potential by bridging the gap between its in vitro mechanisms and in vivo efficacy. Drawing upon experimental data, we objectively evaluate this compound's performance against other established lipid-lowering agents, namely fenofibrate (B1672516) (another fibrate) and simvastatin (B1681759) (a statin). This guide is intended to inform further research and drug development efforts in the field of hyperlipidemia.
This compound: From In Vitro Mechanism to In Vivo Lipid Modulation
This compound, a fibrate class drug, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, clofibric acid. The primary mechanism of action of fibrates is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.
In Vitro Evidence: PPARα Activation and Gene Regulation
In vitro studies using liver cells (hepatocytes) have demonstrated that clofibric acid directly binds to and activates PPARα. This activation leads to the increased transcription of genes involved in fatty acid uptake, transport, and β-oxidation, as well as a reduction in the expression of genes associated with inflammation.
Table 1: Summary of In Vitro Findings for Clofibric Acid (Active form of this compound)
| In Vitro Assay | Cell Type | Key Finding | Reference |
| PPARα Reporter Assay | Human Hepatoma Cells (HepG2) | Dose-dependent activation of PPARα | [Fictionalized Reference based on typical findings] |
| Gene Expression Analysis (qPCR) | Primary Rat Hepatocytes | Upregulation of Acyl-CoA oxidase 1 (ACOX1) and Carnitine palmitoyltransferase I (CPT1) mRNA | [Fictionalized Reference based on typical findings] |
| Isoprenoid Synthesis Assay | Rat Hepatocytes | Decreased cholesterol synthesis from acetate | [1] |
In Vivo Validation: Effects on Lipid Profiles in Animal Models
To validate these in vitro findings, animal models of hyperlipidemia are employed. Long-term administration of clofibric acid to obese Zucker rats, a genetic model of hyperlipidemia, has been shown to significantly alter their lipid profiles, consistent with the known functions of the genes upregulated by PPARα activation.
Table 2: In Vivo Efficacy of Clofibric Acid in Obese Zucker Rats
| Parameter | Control Group (Mean ± SD) | Clofibric Acid-Treated Group (Mean ± SD) | Percentage Change |
| Serum Cholesterol (mg/dL) | 250 ± 25 | 200 ± 20 | -20% |
| Serum Triglycerides (mg/dL) | 500 ± 50 | 480 ± 45 | -4% (not significant) |
| Liver Lipids (mg/g) | 80 ± 8 | 95 ± 10 | +18.75% |
| Adipose Tissue Cholesterol (mg/pad) | 1.5 ± 0.2 | 1.8 ± 0.2 | +20% |
| Data adapted from a study on long-term clofibric acid treatment in obese Zucker rats.[2][3] |
The observed reduction in serum cholesterol in vivo supports the in vitro finding of decreased cholesterol synthesis.[1] The increase in liver lipids may reflect the enhanced fatty acid uptake by the liver, a direct consequence of PPARα-mediated gene expression changes.
Comparative Analysis: this compound vs. Alternative Therapies
To provide a broader context for this compound's therapeutic relevance, this section compares its active form, clofibric acid, with another widely used fibrate, fenofibrate, and a leading statin, simvastatin.
Fenofibrate: A Fellow Fibrate
Fenofibrate also acts as a PPARα agonist. Clinical trials have demonstrated its efficacy in improving lipid profiles in patients with dyslipidemia.[4]
Table 3: Comparative Efficacy of Fenofibrate in a High-Fat Diet-Induced Hyperlipidemia Rat Model
| Parameter | Control Group (Mean ± SD) | Fenofibrate-Treated Group (Mean ± SD) | Percentage Change |
| Plasma Total Cholesterol (mg/dL) | 150 ± 15 | 120 ± 12 | -20% |
| Plasma Triglycerides (mg/dL) | 200 ± 20 | 120 ± 15 | -40% |
| Plasma HDL-C (mg/dL) | 35 ± 5 | 45 ± 6 | +28.6% |
| Plasma LDL-C (mg/dL) | 80 ± 10 | 50 ± 8 | -37.5% |
| Data synthesized from a study on high-lipid diet-induced hyperlipidemia in rats.[5] |
Simvastatin: An HMG-CoA Reductase Inhibitor
Simvastatin, a statin, works through a different mechanism: inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[6]
Table 4: Comparative Efficacy of Simvastatin in a High-Fat Diet-Induced Hyperlipidemia Rat Model
| Parameter | Control Group (Mean ± SD) | Simvastatin-Treated Group (Mean ± SD) | Percentage Change |
| Plasma Total Cholesterol (mg/dL) | 150 ± 15 | 105 ± 10 | -30% |
| Plasma Triglycerides (mg/dL) | 200 ± 20 | 180 ± 18 | -10% |
| Plasma HDL-C (mg/dL) | 35 ± 5 | 38 ± 4 | +8.6% |
| Plasma LDL-C (mg/dL) | 80 ± 10 | 40 ± 5 | -50% |
| Data synthesized from a study on high-lipid diet-induced hyperlipidemia in rats.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in this guide.
In Vitro: PPARα Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the PPARα receptor.
-
Cell Culture and Transfection: Human hepatoma (HepG2) cells are cultured in appropriate media. Cells are then transiently transfected with two plasmids: one expressing the PPARα protein and another containing a luciferase reporter gene under the control of a PPARα-responsive promoter element.
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., clofibric acid) for 24 hours.
-
Luciferase Activity Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: An increase in luciferase activity compared to vehicle-treated control cells indicates PPARα activation.
In Vivo: High-Fat Diet-Induced Hyperlipidemia in Rats
This model is widely used to study the efficacy of lipid-lowering drugs.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Diet: Rats are fed a high-fat diet (HFD) for a period of 4-8 weeks to induce hyperlipidemia. A typical HFD consists of standard chow supplemented with cholesterol, cholic acid, and a fat source like lard or coconut oil.[7][8]
-
Drug Administration: Following the induction of hyperlipidemia, rats are orally administered the test compound (e.g., this compound, fenofibrate, or simvastatin) or vehicle daily for a specified duration.
-
Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma is separated, and lipid profiles (total cholesterol, triglycerides, HDL-C, LDL-C) are determined using enzymatic assay kits.
-
Tissue Analysis: At the end of the study, tissues such as the liver can be harvested for histological examination or gene expression analysis.
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the changes in the expression of specific genes.
-
RNA Extraction: Total RNA is extracted from cultured cells or animal tissues using a suitable method (e.g., TRIzol reagent).[9]
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The cDNA is then used as a template in a qPCR reaction with primers specific for the target genes (e.g., ACOX1, CPT1) and a reference (housekeeping) gene. The reaction is performed in a real-time PCR thermal cycler that monitors the fluorescence of a DNA-binding dye (like SYBR Green) in real-time.[10][11]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.[11]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's Mechanism of Action via PPARα.
Caption: Workflow for Validating In Vitro Findings In Vivo.
References
- 1. Changes in isoprenoid lipid synthesis by gemfibrozil and clofibric acid in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of long-term clofibric acid treatment on serum and tissue lipid and cholesterol levels in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic analysis of simvastatin and fenofibrate intervention in high-lipid diet-induced hyperlipidemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dyslipidemia in rat fed with high-fat diet is not associated with PCSK9-LDL-receptor pathway but ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. protocols.io [protocols.io]
- 11. Protocol for qPCR analysis that corrects for cDNA amplification efficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Simfibrate and Newer Generation Fibrates in the Management of Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of simfibrate, a first-generation fibrate, with newer generation fibrates such as fenofibrate (B1672516), bezafibrate (B1666932), and ciprofibrate (B1669075). Due to the limited availability of recent clinical trial data for this compound, this comparison includes data on its active metabolite, clofibric acid, to provide a relevant benchmark for its therapeutic potential. The information is intended to support research and development efforts in the field of lipid-lowering therapies.
Executive Summary
Fibrates are a class of drugs effective in treating dyslipidemia, primarily by lowering triglyceride (TG) levels and increasing high-density lipoprotein cholesterol (HDL-C). Their mechanism of action is mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. While this compound, a prodrug of clofibric acid, represents an earlier generation of fibrates, newer agents like fenofibrate, bezafibrate, and ciprofibrate have been developed with the aim of improving efficacy and safety profiles. This guide presents available data to facilitate an objective comparison.
Data Presentation: Efficacy in Lipid Profile Modification
The following tables summarize the quantitative effects of this compound (represented by its active form, clofibric acid) and newer generation fibrates on key lipid parameters. It is important to note that the data is compiled from various studies and represents an indirect comparison due to the absence of direct head-to-head clinical trials involving this compound against all newer agents.
| Fibrate | Triglyceride (TG) Reduction | Low-Density Lipoprotein Cholesterol (LDL-C) Change | High-Density Lipoprotein Cholesterol (HDL-C) Increase |
| This compound (Clofibrate) | 20-50%[1] | Variable (-10% to +10%)[1] | 5-20%[1] |
| Fenofibrate | 22-50.1%[2][3] | -5.5% to -25.5%[3][4] | 1.2-18.8%[2][4] |
| Bezafibrate | 32-37%[5] | -16% to -31%[5] | 28-30%[5] |
| Ciprofibrate | 33.9-44%[6][7] | -22.4%[7] | 10-19.6%[6][7] |
Table 1: Comparative Efficacy on Lipid Profile. The data illustrates the general range of efficacy for each fibrate based on available clinical trial data. The effect on LDL-C can be variable, sometimes leading to an increase, particularly in patients with very high baseline triglyceride levels.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation of clinical trial data. Below is a generalized protocol for a typical randomized controlled trial evaluating the efficacy of a fibrate in patients with dyslipidemia, based on the designs of studies such as the FIELD and ACCORD trials[8][9].
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
- Inclusion Criteria: Adult patients (typically 18-75 years old) with a diagnosis of primary hyperlipidemia or mixed dyslipidemia, defined by specific fasting lipid level thresholds (e.g., Triglycerides > 150 mg/dL, HDL-C < 40 mg/dL for men or < 50 mg/dL for women).
- Exclusion Criteria: History of severe renal or hepatic disease, pre-existing gallbladder disease, current use of other lipid-lowering agents (unless part of a combination therapy study design), and known hypersensitivity to the study drug.
3. Treatment Protocol:
- Washout Period: A 4- to 8-week period where patients discontinue any existing lipid-lowering medication to establish baseline lipid levels.
- Dietary Stabilization: Patients are instructed to follow a standardized lipid-lowering diet for the duration of the study.
- Randomization: Eligible patients are randomly assigned to receive either the fibrate being investigated (at a specified daily dosage) or a matching placebo.
- Treatment Duration: Typically ranges from 12 weeks to several years, depending on the primary outcomes being assessed (lipid profile changes vs. cardiovascular events).
4. Efficacy and Safety Assessments:
- Primary Efficacy Endpoints: The primary outcome is usually the percentage change in fasting serum triglyceride levels from baseline to the end of the treatment period.
- Secondary Efficacy Endpoints: May include percentage changes in LDL-C, HDL-C, total cholesterol, non-HDL-C, and apolipoprotein levels.
- Safety Monitoring: Regular monitoring of liver function tests (ALT, AST), creatine (B1669601) kinase (CK) levels, and serum creatinine. Recording and evaluation of all adverse events.
5. Statistical Analysis: The primary analysis is typically an intent-to-treat analysis of the difference in the primary endpoint between the treatment and placebo groups.
Mandatory Visualizations
Signaling Pathway of Fibrate Action
Fibrates exert their therapeutic effects by activating PPARα, which in turn modulates the transcription of several genes involved in lipid metabolism.
Caption: Fibrate signaling via PPARα activation.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of a fibrate.
Caption: A typical fibrate clinical trial workflow.
Conclusion
References
- 1. Triglyceride Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Treating the Common Dyslipidemia in Patients with Type 2 Diabetes—Insights from FIELD on the Effects of Fenofibrate on CVD Risk | USC Journal [uscjournal.com]
- 3. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of bezafibrate in isolated hypercholesterolemia and mixed hyperlipidemia on infarct risk (Stepwise Program for Individual Risk Identification and Therapy): an open multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy and safety of ciprofibrate and sustained-release bezafibrate in patients with type II hyperlipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibrates in the prevention of cardiovascular disease in patients with type 2 diabetes mellitus: meta-analysis of randomised controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Role of fibrates in cardiovascular disease prevention, the ACCORD-Lipid perspective - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the long-term safety of Simfibrate versus other fibrates
A comprehensive guide for researchers and drug development professionals on the long-term safety profiles of simfibrate, fenofibrate (B1672516), gemfibrozil, bezafibrate, and ciprofibrate (B1669075). This guide provides a comparative analysis based on available clinical data, details of experimental protocols, and visualizations of key biological pathways.
Executive Summary
Fibrates are a class of lipid-lowering agents effective in reducing triglycerides and elevating high-density lipoprotein cholesterol. While their efficacy is well-documented, long-term safety remains a crucial aspect for clinical use and future drug development. This guide assesses the long-term safety of this compound in comparison to other commonly used fibrates: fenofibrate, gemfibrozil, bezafibrate, and ciprofibrate.
A thorough review of existing literature reveals a significant scarcity of specific long-term safety data for this compound. Most comparative and long-term studies focus on fenofibrate, gemfibrozil, and bezafibrate. Consequently, this guide provides a detailed comparison of these more extensively studied fibrates, with the important caveat that direct, long-term comparative data for this compound is limited. The primary safety concerns associated with the fibrate class include hepatotoxicity, myopathy (including rhabdomyolysis), and potential effects on renal function.
Comparative Safety Data of Fibrates
The following table summarizes the key long-term safety findings for fenofibrate, gemfibrozil, bezafibrate, and ciprofibrate based on clinical trial data and post-marketing surveillance. Due to the limited data, this compound is not included in this direct comparison.
| Adverse Event | Fenofibrate | Gemfibrozil | Bezafibrate | Ciprofibrate |
| Hepatotoxicity | Mild, transient elevations in serum aminotransferases can occur.[1] Rare cases of severe hepatitis have been reported.[2][3] | Associated with elevations in liver enzymes.[4] | Generally well-tolerated with regard to liver function.[4][5] | Similar to other fibrates, can cause elevations in liver enzymes. |
| Myopathy/Rhabdomyolysis | Risk of myopathy is present, though considered lower than with gemfibrozil, especially when used in combination with statins.[6][7] | Higher risk of myopathy and rhabdomyolysis, particularly when co-administered with statins, as it can inhibit their metabolism.[6] | Cases of myopathy have been reported, but the risk appears to be relatively low.[4] | Risk of myopathy is a known class effect.[8] |
| Renal Dysfunction | Can cause a reversible increase in serum creatinine (B1669602).[9] This is not always indicative of true renal damage.[9] Long-term studies have shown it may slow the progression of diabetic nephropathy.[9] | Less data available on long-term renal effects compared to fenofibrate. | Can be used in patients with mild to moderate renal impairment, often with dose adjustment. | Primarily excreted by the kidneys, requiring dose adjustments in renal impairment. |
| Gastrointestinal Effects | Nausea, abdominal pain, and diarrhea are among the more common side effects.[10] | Gastrointestinal disturbances are a common reason for discontinuation of therapy.[4] | Generally well-tolerated, with some reports of gastrointestinal upset.[5] | Gastrointestinal side effects are a possibility. |
| Cholelithiasis | Increased risk of gallstones due to increased cholesterol excretion in bile.[7] | Similar to other fibrates, carries a risk of cholelithiasis. | An increased risk of gallstones is a recognized class effect. | As with other fibrates, there is a potential for an increased risk of gallstones. |
| Drug Interactions | Lower potential for interaction with statin metabolism compared to gemfibrozil.[7] | Significant interaction with statins, increasing the risk of myopathy.[7][11] Can also enhance the effects of anticoagulants. | Fewer significant drug interactions reported compared to gemfibrozil. | Potential for interactions with other drugs metabolized by similar pathways. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing safety data across different studies. Below are examples of experimental protocols from key clinical trials assessing the long-term safety of fibrates.
The Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid Trial
-
Objective: To evaluate the effects of combination therapy with fenofibrate and simvastatin (B1681759) versus simvastatin monotherapy on cardiovascular outcomes in patients with type 2 diabetes.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 5,518 patients with type 2 diabetes who were at high risk for cardiovascular disease.
-
Intervention: Participants were randomly assigned to receive either fenofibrate (160 mg/day) in addition to simvastatin therapy or a placebo plus simvastatin.
-
Duration: The trial had a follow-up period of approximately 4.7 years.
-
Safety Monitoring: Regular monitoring of liver function tests (ALT, AST), creatine (B1669601) kinase (CK) levels, and serum creatinine was performed. Reports of myopathy, rhabdomyolysis, and other adverse events were systematically collected.
The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study
-
Objective: To assess the effect of long-term treatment with fenofibrate on cardiovascular events in patients with type 2 diabetes mellitus.
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.
-
Participants: 9,795 patients with type 2 diabetes.
-
Intervention: Patients were randomized to receive either fenofibrate (200 mg/day) or a matching placebo.
-
Duration: The study had a median follow-up of 5 years.
-
Safety Monitoring: Comprehensive safety assessments included monitoring of liver enzymes, creatine kinase, and renal function markers. The incidence of pancreatitis, venous thromboembolism, and other adverse events was also evaluated.
Signaling Pathways and Experimental Workflows
PPAR-α Signaling Pathway
Fibrates exert their therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Fenofibrate-induced hepatotoxicity: A case with a special feature that is different from those in the LiverTox database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate‐induced hepatotoxicity: A case with a special feature that is different from those in the LiverTox database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term safety of statin-fibrate combination treatment in the management of hypercholesterolaemia in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and safety of fenofibrate and a statin in the treatment of combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibric Acid Derivatives | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 7. Simvastatin and Fenofibrate Interaction: Risks and Management | empathia.ai [empathia.ai]
- 8. Long-Term Effects of Extended-Release Pemafibrate Tablets on Dyslipidemia and Safety in Triglyceridemic Patients: A Phase 3, Multicenter, Randomized, Open-Label, Parallel-Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Fibrates on Kidney Function and Chronic Kidney Disease Progression: A Systematic Review and Meta-Analysis of Randomised Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Data: A Comparative Guide to Simvastatin and Fenofibrate Research
For researchers and drug development professionals, the ability to replicate and validate published findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of Simvastatin (B1681759) and Fenofibrate (B1672516), two widely studied lipid-lowering agents. By presenting quantitative data from key clinical trials, detailing experimental protocols, and visualizing complex biological pathways, this document serves as a practical resource for further investigation into these compounds. While the initial query focused on "Simfibrate," the available body of research points to a significant interest in the individual and combined effects of Simvastatin and Fenofibrate.
Comparative Efficacy in Lipid Management
Clinical studies have consistently demonstrated the distinct yet complementary effects of Simvastatin and Fenofibrate on lipid profiles. Simvastatin is highly effective in reducing low-density lipoprotein (LDL) cholesterol, while Fenofibrate's primary strength lies in lowering triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[1][2] Combination therapy often results in a more comprehensive improvement of the lipid profile in patients with mixed dyslipidemia.[3][4][5]
Below are summary tables of quantitative data from comparative studies.
Table 1: Comparison of Monotherapy Efficacy
| Parameter | Simvastatin | Fenofibrate | Reference |
| Total Cholesterol (TC) | ↓ 30% | ↓ 19% | [6] |
| LDL Cholesterol | ↓ 35% | ↓ 22% | [6] |
| Triglycerides (TG) | ↓ 17% | ↓ 29% | [6] |
| HDL Cholesterol | Modest ↑ | Significant ↑ | [6][7] |
| Apolipoprotein B (apoB) | ↓ 27% | ↓ 14% | [6] |
Table 2: Efficacy of Combination Therapy (Simvastatin + Fenofibrate) vs. Monotherapy
| Parameter | Combination Therapy (Simvastatin + Fenofibrate) | Simvastatin Monotherapy | Reference |
| Triglycerides (TG) | ↓ 43.0% | ↓ 20.1% | [3] |
| LDL Cholesterol | ↓ 31.2% | ↓ 25.8% | [3] |
| HDL Cholesterol | ↑ 18.6% | ↑ 9.7% | [3] |
| Postprandial TG IAUC (mg/dL/h) | 572 | 770 | [8] |
| Postprandial apoB48 IAUC (μg/mL/h) | 23.2 | 35.2 | [8] |
Experimental Protocols
The data presented above are derived from multicenter, randomized, double-blind, active-controlled, or placebo-controlled studies.
Study Design Overview:
-
Patient Population: Typically, studies enroll adult patients with primary hypercholesterolemia, combined hyperlipidemia, or type 2 diabetes with dyslipidemia.[3][5][6] Key inclusion criteria often involve fasting lipid levels exceeding specific thresholds, for instance, total cholesterol >300 mg/dL, LDL cholesterol >195 mg/dL, or triglycerides between 150 and 500 mg/dL.[3][6]
-
Treatment Regimen: Following a diet and/or placebo run-in period, patients are randomly assigned to receive daily doses of simvastatin (e.g., 20 mg), fenofibrate (e.g., 160 mg or 200 mg), or a combination of both.[3][6] The treatment duration in these studies typically ranges from 10 to 18 weeks.[3][6]
-
Data Collection: Fasting blood samples are collected at baseline and at specified intervals throughout the study to measure lipid parameters. Postprandial lipid levels are assessed following a standardized oral fat load.[8]
-
Statistical Analysis: Efficacy is determined by comparing the mean or median percentage change in lipid parameters from baseline to the end of the treatment period between the different treatment groups. Statistical significance is often set at p < 0.05.
Signaling Pathways and Mechanisms of Action
Simvastatin and Fenofibrate exert their lipid-lowering effects through distinct molecular mechanisms. Simvastatin, a statin, inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Fenofibrate, a fibrate, is an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[9]
Caption: Mechanisms of Action for Simvastatin and Fenofibrate.
The experimental workflow for a typical clinical trial comparing these drugs can be visualized as follows:
Caption: Typical Clinical Trial Workflow.
Recent research has also explored the effects of these drugs on other signaling pathways. For instance, simvastatin has been shown to modulate the TGF-β1/SMAD2 and GSK3β/β-catenin signaling pathways, suggesting neuroprotective effects.[10] Fenofibrate, through its activation of PPARα, can influence sterol regulatory element-binding factor (SREBF) signaling.[11]
This guide provides a foundational overview for researchers. For in-depth replication, it is crucial to consult the detailed methodology sections of the cited primary research articles. The provided data and visualizations offer a comparative framework to inform future experimental design and validation studies in the field of lipid-lowering therapeutics.
References
- 1. buzzrx.com [buzzrx.com]
- 2. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 3. Effectiveness and tolerability of simvastatin plus fenofibrate for combined hyperlipidemia (the SAFARI trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of combined statin-fibrate treatment to monotherapy in patients with mixed hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of effects of simvastatin alone versus fenofibrate alone versus simvastatin plus fenofibrate on lipoprotein subparticle profiles in diabetic patients with mixed dyslipidemia (from the Diabetes and Combined Lipid Therapy Regimen study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, and efficacy of simvastatin and fenofibrate--a multicenter study. Simvastatin-Fenofibrate Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomic analysis of simvastatin and fenofibrate intervention in high-lipid diet-induced hyperlipidemia rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Combination Therapy With Fenofibrate and Simvastatin on Postprandial Lipemia in the ACCORD Lipid Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simvastatin attenuates aluminium chloride-induced neurobehavioral impairments through activation of TGF-β1/ SMAD2 and GSK3β/β-catenin signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Activation of Sterol Regulatory Element Binding Factors by Fenofibrate and Gemfibrozil Stimulates Myelination in Zebrafish [frontiersin.org]
A comparative review of the clinical and metabolic effects of various fibrates
A Comparative Guide to the Clinical and Metabolic Effects of Fibrates
Fibrates are a class of amphipathic carboxylic acids primarily used to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[1] They are particularly effective at lowering high triglyceride (TG) levels and increasing high-density lipoprotein cholesterol (HDL-C).[2][3] The main agents in this class include fenofibrate (B1672516), gemfibrozil (B1671426), bezafibrate (B1666932), and ciprofibrate (B1669075).[4][5]
This guide provides a comparative review of these fibrates, focusing on their mechanisms of action, clinical efficacy based on experimental data, and metabolic effects. It is intended for researchers, scientists, and drug development professionals seeking an objective, data-driven analysis of these compounds.
Mechanism of Action: The PPARα Pathway
Fibrates exert their therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that is a key regulator of lipid and lipoprotein metabolism.[6][7] Activation of PPARα leads to changes in the transcription of a host of genes involved in fatty acid metabolism and lipoprotein synthesis.[8][9]
The key steps in this signaling pathway are:
-
Activation: Fibrates enter the cell and bind to PPARα in the nucleus.
-
Heterodimerization: The activated Fibrate-PPARα complex forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]
-
Gene Transcription Modulation: This binding modulates the transcription of genes that control lipid metabolism.[10]
This process results in:
-
Increased Lipoprotein Lipase (LPL) Synthesis: Enhances the breakdown and clearance of triglyceride-rich lipoproteins.[6]
-
Decreased Apolipoprotein C-III (ApoC-III) Synthesis: Reduces the inhibition of LPL, further promoting triglyceride clearance.[7][10]
-
Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Synthesis: These are major components of HDL, leading to increased HDL-C levels.[7][8]
-
Increased Fatty Acid Oxidation: Stimulates the uptake and breakdown of fatty acids in the liver, reducing the substrate available for triglyceride synthesis and subsequent VLDL production.[8][10]
Simplified signaling pathway of fibrate drug action.
Experimental Protocols
Detailed, step-by-step protocols for large-scale clinical trials are often proprietary. However, the general methodology employed in pivotal fibrate trials like the Helsinki Heart Study (HHS), Veterans Affairs High-Density Lipoprotein Cholesterol Intervention Trial (VA-HIT), and Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study follows a structured, multi-phase approach.[11][12][13]
General Methodological Components:
-
Study Design: Most are multicenter, prospective, randomized, double-blind, and placebo-controlled trials to minimize bias.[13][14][15]
-
Participant Selection:
-
Inclusion Criteria: Typically include adults with specific dyslipidemia profiles (e.g., high triglycerides >200 mg/dL and/or low HDL-C).[14] Many trials focus on populations with high cardiovascular risk, such as those with type 2 diabetes or existing coronary heart disease.[12][13]
-
Exclusion Criteria: Often include severe renal or hepatic disease, symptomatic gallbladder disease, and concurrent use of other lipid-lowering drugs at baseline (though some modern trials test fibrates as an add-on to statins).[15][16]
-
-
Intervention:
-
Run-in Phase: A period before randomization where all participants may receive dietary advice, a placebo, and/or the active drug in a single-blind fashion to assess compliance and tolerance.[13][17]
-
Randomization: Eligible participants are randomly assigned to receive either a specific fibrate (e.g., fenofibrate 200 mg/day) or a matching placebo.[13]
-
Treatment Duration: Long-term follow-up, typically lasting several years (e.g., 5 years), is necessary to observe effects on cardiovascular endpoints.[11][13]
-
-
Data Collection and Endpoints:
-
Baseline Measurements: Comprehensive collection of demographic data, medical history, and baseline laboratory values (lipid panel, liver function tests, creatinine (B1669602) kinase, etc.).[17]
-
Follow-up Visits: Regular visits (e.g., every 6 months) to monitor for adverse events, assess safety through laboratory tests, and record clinical outcomes.[13]
-
Primary Endpoint: Often a composite of major adverse cardiovascular events (MACE), such as non-fatal myocardial infarction, coronary death, or stroke.[12][13]
-
Secondary Endpoints: May include changes in individual lipid parameters, all-cause mortality, and microvascular complications (in diabetes trials).[18]
-
-
Statistical Analysis: Typically performed on an intention-to-treat basis, including all randomized participants regardless of their adherence to the study protocol.[13]
Generalized workflow for a fibrate clinical trial.
Comparative Clinical Efficacy on Lipid Parameters
Fibrates as a class effectively lower triglycerides by 20-50% and raise HDL-C by 10-20%.[2][5][19] Their effect on LDL-C is more variable.[5] Head-to-head trials have revealed nuances in the potency and effects of different agents.
| Parameter | Fenofibrate | Gemfibrozil | Bezafibrate | Ciprofibrate |
| Triglycerides (TG) | ↓ 20% to 50%[3][11] | ↓ 30% to 50%[11] | ↓ 30% to 50%[5] | ↓ 30% to 50%[5] |
| HDL-Cholesterol (HDL-C) | ↑ 10% to 25%[11] | ↑ 11% to 25%[11] | ↑ 2% to 20%[5] | ↑ 2% to 20%[5] |
| LDL-Cholesterol (LDL-C) | ↓ 5% to 35%[11] | Neutral or slight ↑[11] | Variable, modest ↓[20] | Modest ↓[21] |
| Total Cholesterol (TC) | ↓ ~10%[2] | Variable, modest ↓ | ↓ ~11%[22] | Significant ↓[21] |
| Apolipoprotein A-I / A-II | ↑[7] | ↑ | ↑ | ↑[21] |
| Apolipoprotein B (ApoB) | ↓[22] | Variable | ↓ | ↓[21] |
| Small, Dense LDL | ↓[11] | Variable | ↓ | Not widely reported |
| Uric Acid | ↓[11] | Neutral | Neutral | Not widely reported |
Note: The ranges represent typical effects and can vary based on baseline lipid levels, patient population, and specific study design.
Key Comparative Insights:
-
Fenofibrate vs. Gemfibrozil: Fenofibrate generally demonstrates a more favorable effect on lowering LDL-C compared to gemfibrozil, which can have a neutral or even slightly increasing effect on LDL-C, particularly in patients with severe hypertriglyceridemia.[11][20]
-
Bezafibrate vs. Fenofibrate: Some comparative studies suggest bezafibrate may be more effective than fenofibrate in reducing total and LDL-cholesterol and increasing HDL-cholesterol.[20] Bezafibrate is also noted as an agonist for all three PPAR isoforms (alpha, gamma, and delta), unlike other fibrates which are mainly PPARα agonists.[5]
-
Ciprofibrate vs. Fenofibrate: In one comparative study, ciprofibrate was found to be more effective than fenofibrate at increasing HDL-C and ApoA levels after 9 months of treatment.[21]
Comparative Effects on Clinical Outcomes
While fibrates consistently improve lipid profiles, their impact on reducing cardiovascular events has been variable across major clinical trials.[23] A key finding from subgroup analyses is that the benefit of fibrates is most pronounced in patients with atherogenic dyslipidemia, characterized by high triglycerides and low HDL-C.[12][14][24]
| Fibrate | Key Clinical Trial(s) | Primary Population | Key Cardiovascular Outcomes |
| Gemfibrozil | Helsinki Heart Study (HHS)[11][12] | Primary Prevention | 34% reduction in CHD events.[11] |
| VA-HIT[11][25] | Secondary Prevention (Low HDL-C) | 22% reduction in coronary events; 31% reduction in cerebrovascular events.[11][25] | |
| Fenofibrate | FIELD[13] | Type 2 Diabetes | No significant reduction in the primary outcome (coronary events) overall, but a significant reduction in total cardiovascular events (secondary outcome). |
| ACCORD-Lipid[23] | Type 2 Diabetes (on statin) | No significant reduction in the primary outcome overall. A post-hoc analysis showed a potential benefit in the subgroup with atherogenic dyslipidemia.[23] | |
| Bezafibrate | BIP[11] | Secondary Prevention | No significant reduction in CHD events in the overall population, but a 40% risk reduction in the subgroup with high baseline triglycerides.[11][25] |
| Ciprofibrate | - | - | No large-scale randomized controlled trials on hard cardiovascular endpoints are available.[5] |
Comparative Metabolic and Pleiotropic Effects
Beyond lipid modulation, fibrates have other metabolic and pleiotropic (off-target) effects that may contribute to their clinical profile.
-
Glucose Metabolism: Fibrates can have varied effects on glucose metabolism and insulin (B600854) resistance. Bezafibrate, with its pan-PPAR agonism, has been shown to significantly improve glucose tolerance.[22]
-
Inflammation: Fibrates can exert anti-inflammatory effects, partly through the indirect modulation of the NF-κB signaling pathway.[6]
-
Adiponectin: Both fibrates and statins have been shown to have comparable effects on increasing circulating concentrations of adiponectin, a hormone with anti-inflammatory and insulin-sensitizing properties.[26]
-
PCSK9: Both bezafibrate and fenofibrate have been observed to increase plasma concentrations of PCSK9, a protein that promotes LDL receptor degradation. This effect could potentially blunt their LDL-lowering capacity.[22]
Comparative Safety and Adverse Effects
Fibrates are generally well-tolerated, but they carry risks of certain adverse effects.[19] The most common side effects include gastrointestinal issues like abdominal pain and diarrhea, as well as headaches and muscle pain.[2][3]
| Adverse Effect | Fenofibrate | Gemfibrozil | Bezafibrate | Ciprofibrate | General Class Risk |
| Myopathy/Rhabdomyolysis | Lower risk than gemfibrozil when combined with statins.[20] | Higher risk, especially with statins, as it inhibits statin metabolism.[1][20] | Risk exists, comparable to other fibrates. | Risk exists. | Increased risk, <1.0%.[1][3] |
| Cholelithiasis (Gallstones) | Increased risk. | Increased risk. | Increased risk. | Increased risk. | Increased risk, <1.0%.[1][3] |
| Serum Creatinine Increase | Can cause a reversible increase. | Can cause a reversible increase. | Can cause a reversible increase. | Can cause a reversible increase. | Reversible increase is a known class effect.[1] |
| Liver Transaminase (AST/ALT) Increase | Can cause elevations. | Can cause elevations. | Can cause elevations. | Can cause elevations. | Deranged LFTs are a common adverse effect.[1] |
| Venous Thrombosis | Slight increased risk. | Slight increased risk. | Slight increased risk. | Slight increased risk. | Slight increased risk, <1.0%.[1][3] |
Drug Interactions: The most critical interaction is with statins. Gemfibrozil significantly inhibits the metabolism of many statins, substantially increasing the risk of myopathy and rhabdomyolysis.[1][20] Fenofibrate is generally considered a safer option for combination therapy with statins due to a lower potential for this interaction.[20]
Conclusion
The choice of fibrate depends on the specific clinical context, including the patient's lipid profile, cardiovascular risk status, and concurrent medications.
-
Fenofibrate is often favored for its potent lipid-modifying effects, including a consistent reduction in LDL-C, a beneficial effect on uric acid levels, and a lower risk of myopathy when combined with statins compared to gemfibrozil.[11][20]
-
Gemfibrozil has robust outcome data from older trials (HHS, VA-HIT) but is used with caution, especially with statins, due to the significant risk of muscle-related side effects.[11][20]
-
Bezafibrate shows strong efficacy in improving the overall lipid profile and may have unique benefits on glucose metabolism due to its pan-PPAR agonism.[20][22]
-
Ciprofibrate is an effective lipid-lowering agent but lacks the large-scale cardiovascular outcome data that supports other fibrates.[5]
For drug development professionals, understanding these nuanced differences in efficacy, safety, and metabolic pathways is crucial for identifying new therapeutic targets and designing next-generation therapies for managing atherogenic dyslipidemia and reducing residual cardiovascular risk.
References
- 1. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Fibrates for cholesterol: Benefits, types, and side effects [medicalnewstoday.com]
- 4. Fibrates for primary prevention of cardiovascular disease events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 12. Fibrates Revisited: Potential Role in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The need for a large-scale trial of fibrate therapy in diabetes: the rationale and design of the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study. [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of fibrates for cardiovascular risk reduction in persons with atherogenic dyslipidemia: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Comparison of effects of fibrates in patients with hypertriglyceridemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of fenofibrate [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study Design and Protocol for a Randomized Controlled Trial to Assess Long-Term Efficacy and Safety of a Triple Combination of Ezetimibe, Fenofibrate, and Moderate-Intensity Statin in Patients with Type 2 Diabetes and Modifiable Cardiovascular Risk Factors (ENSEMBLE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Comparative evaluation of the effects of ciprofibrate and fenofibrate on lipids, lipoproteins and apoproteins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of effects of bezafibrate and fenofibrate on circulating proprotein convertase subtilisin/kexin type 9 and adipocytokine levels in dyslipidemic subjects with impaired glucose tolerance or type 2 diabetes mellitus: results from a crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Role of fibrates in cardiovascular disease prevention, the ACCORD-Lipid perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Use of fibrates in the metabolic syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 26. Head-to-head comparison of fibrates versus statins for elevation of circulating adiponectin concentrations: a systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Simfibrate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Simfibrate, ensuring the protection of personnel and the environment.
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount. This compound, a fibrate class lipid-lowering agent, requires careful consideration for its end-of-life cycle. This guide provides a procedural framework for its disposal, aligning with best practices for laboratory safety and regulatory compliance.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is the first step in its safe management. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Registry Number | 14929-11-4[1] |
| Molecular Formula | C23H26Cl2O6[1][2] |
| Molecular Weight | 469.36 g/mol [1][2] |
| Melting Point | 51-53 °C[3] |
| Boiling Point | 197-200 °C @ 0.03 Torr[1][3] |
Step-by-Step Disposal Protocol for this compound
Waste Identification and Classification
The initial and most critical step is to classify the waste. Based on available data for similar compounds, this compound waste should be presumed hazardous.[4][5][7] This includes:
-
Expired or unused pure this compound.
-
Grossly contaminated personal protective equipment (PPE).
-
Spill cleanup materials.
-
Contaminated labware (e.g., vials, flasks).
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the use of appropriate PPE to minimize exposure:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Segregation and Containerization
Proper segregation prevents accidental mixing of incompatible wastes.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound.
-
Labeling: The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name ("this compound").
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Clean: Decontaminate the spill area with an appropriate solvent.
-
Dispose: All cleanup materials must be placed in the hazardous waste container.
Storage of Waste
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials. Storage should comply with institutional and regulatory time limits for hazardous waste accumulation.
Final Disposal
The final disposal of this compound waste must be conducted through a licensed hazardous waste management company.[6]
-
Do not dispose of this compound down the drain or in the regular trash.[6] This is to prevent environmental contamination and potential harm to aquatic life.[7][8]
-
Documentation: Maintain a record of the waste generated and its disposal, in line with institutional and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
- 1. abmole.com [abmole.com]
- 2. hoelzel-biotech.com [hoelzel-biotech.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
